molecular formula C6H7N3O2 B3154114 (4-Nitropyridin-2-YL)methanamine CAS No. 771581-04-5

(4-Nitropyridin-2-YL)methanamine

Cat. No.: B3154114
CAS No.: 771581-04-5
M. Wt: 153.14 g/mol
InChI Key: IRXZAESUDRFBDZ-UHFFFAOYSA-N
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Description

(4-Nitropyridin-2-YL)methanamine (CAS 771581-04-5) is a valuable nitro-substituted pyridine derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. With a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol, this compound features both a reactive methylamine group and an electron-withdrawing nitro group on its pyridine ring, making it a crucial intermediate for the synthesis of more complex nitrogen-containing heterocycles . The compound's structure is a key subclass of pyridine and diazine chemistry, which are fundamental scaffolds in drug discovery . As such, it is employed by researchers as a precursor in the development of potential therapeutic agents. Pyrimidine and pyridine-based compounds, which share structural similarities with this building block, are extensively investigated for a wide range of pharmacological activities, underscoring the research value of this chemical scaffold . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Researchers should note that proper storage conditions (in a dark place under an inert atmosphere at 2-8°C) are recommended to maintain the stability and integrity of the compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitropyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXZAESUDRFBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307789
Record name 4-Nitro-2-pyridinemethanamine
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Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771581-04-5
Record name 4-Nitro-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Nitropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-Nitropyridin-2-YL)methanamine is a substituted pyridine derivative of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its structure, which incorporates a pyridine ring, a nitro group, and a methanamine substituent, suggests a unique electronic and steric profile that makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity and physicochemical characteristics of the pyridine ring, while the primary amine provides a key functional handle for further chemical modifications.

This technical guide offers a comprehensive overview of the known and anticipated physicochemical properties of (4-Nitropyridin-2-YL)methanamine. In light of the limited publicly available experimental data for this specific compound, this document also serves as a procedural manual, providing detailed, field-proven protocols for the experimental determination of its key properties. The insights and methodologies presented herein are designed to empower researchers to fully characterize this compound, thereby facilitating its effective utilization in discovery and development pipelines.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical reactions.

General Information
PropertyValueSource
IUPAC Name (4-Nitropyridin-2-yl)methanamine-
CAS Number 771581-04-5[1]
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1]
SMILES NCC1=NC=CC(=O)=C1[1]
Appearance To be determined experimentally. Analogous compounds such as 2-methyl-4-nitropyridine appear as brown to yellow crystalline powders.[2]-
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]-
Thermal Properties
  • Boiling Point: The boiling point has not been experimentally determined. Given the presence of polar functional groups and the potential for intermolecular hydrogen bonding, a relatively high boiling point is anticipated. For comparison, the less substituted 2-(Aminomethyl)pyridine has a boiling point of 202-204°C.[5]

Solubility Profile

Quantitative solubility data for (4-Nitropyridin-2-YL)methanamine in various solvents is not currently published. However, based on its structure, a qualitative assessment can be made. The presence of the polar nitro and amine groups suggests potential solubility in polar protic and aprotic solvents. For similar compounds like 3-Amino-4-nitropyridine, solubility has been observed in ethanol and dichloromethane, with limited solubility in water.[3]

Acidity/Basicity (pKa)

The pKa value(s) for (4-Nitropyridin-2-YL)methanamine have not been reported. The molecule possesses two key ionizable centers: the basic aminomethyl group and the pyridine ring nitrogen, which is also basic. The electron-withdrawing nitro group is expected to decrease the basicity of the pyridine nitrogen significantly. For reference, the pKa for the conjugate acid of pyridine is approximately 5.2. The aminomethyl group's basicity will also be influenced by the electronic effects of the substituted pyridine ring.

Experimental Protocols for Physicochemical Characterization

The following section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of (4-Nitropyridin-2-YL)methanamine.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp, narrow melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities. The capillary method using a digital melting point apparatus is a standard and reliable technique.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[6]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to obtain an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.[8]

  • Final Measurement: Decrease the heating rate to 1-2°C per minute.[8] Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Heat Slowly (1-2°C/min) D->E F Record T1 (First Drop) E->F G Record T2 (Fully Liquid) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Rationale: For thermally stable, non-solid compounds, the boiling point is a key physical constant. The reflux method provides an accurate measurement by ensuring the thermometer bulb is in equilibrium with the vapor of the boiling liquid.[9]

Protocol:

  • Apparatus Setup: Assemble a microscale reflux apparatus using a round-bottom flask, a condenser, and a heating mantle or sand bath.[9]

  • Sample Addition: Add approximately 5 mL of the liquid sample and a boiling chip or stir bar to the flask.

  • Thermometer Placement: Insert a calibrated thermometer through the condenser, positioning the bulb just above the surface of the liquid.[10]

  • Heating: Gently heat the sample to a controlled boil, allowing a stable reflux to establish.

  • Temperature Reading: Record the stabilized temperature on the thermometer. This is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Solubility Determination (Isothermal Shake-Flask Method)

Rationale: Quantitative solubility data is critical for drug formulation and reaction condition optimization. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Protocol:

  • Sample Preparation: Add an excess amount of (4-Nitropyridin-2-YL)methanamine to vials containing a known volume of the desired solvents (e.g., water, ethanol, DMSO, dichloromethane).

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[3]

  • Phase Separation: Centrifuge the vials to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate (24-48h at const. T) A->B C Centrifuge to Separate Phases B->C D Withdraw Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Isothermal Shake-Flask Solubility Workflow.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its biological activity and physicochemical properties. Potentiometric titration is a precise method for determining pKa by monitoring pH changes during titration.[11]

Protocol:

  • Solution Preparation: Prepare a solution of (4-Nitropyridin-2-YL)methanamine of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Apparatus Calibration: Calibrate a pH meter using standard buffer solutions.[1]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.[12]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation and purity assessment.[13]

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14][15]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments like COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.

  • Expected ¹H NMR Features: The aromatic protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the positions of the nitro and methanamine groups. The methylene protons of the methanamine group will likely appear as a singlet, and the amine protons may be a broad singlet.

  • Expected ¹³C NMR Features: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm). The carbon attached to the nitro group will be significantly deshielded.[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix 1-2 mg of the sample with ~100 mg of dry KBr and press it into a transparent disk.[18] ATR allows for direct analysis of the solid powder.[19]

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • N-H stretching (amine): ~3300-3500 cm⁻¹ (likely two bands for a primary amine).

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹.

    • C-H stretching (aliphatic): ~2850-2960 cm⁻¹.

    • N-O stretching (nitro group): Strong asymmetric and symmetric stretches at approximately 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹.

    • N-H bending (amine): ~1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[20][21]

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.[22]

  • Data Acquisition: Acquire the mass spectrum.

  • Expected Features:

    • Molecular Ion (M⁺•): The spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 153).

    • Fragmentation Pattern: Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[23][24] The benzylic C-N bond may also cleave, leading to characteristic fragments.

Data Summary and Conclusion

The table below summarizes the known and to-be-determined physicochemical properties of (4-Nitropyridin-2-YL)methanamine.

PropertyKnown/Predicted ValueStatus
Molecular FormulaC₆H₇N₃O₂Known
Molecular Weight153.14 g/mol Known
Melting PointExpected crystalline solidTo be determined
Boiling PointExpected >200°CTo be determined
Aqueous SolubilityExpected to be lowTo be determined
Organic Solvent SolubilityExpected to be soluble in polar organicsTo be determined
pKaMultiple values expectedTo be determined
¹H NMRCharacteristic aromatic & aliphatic signalsTo be determined
¹³C NMRCharacteristic aromatic & aliphatic signalsTo be determined
FTIRKey functional group absorptions predictedTo be determined
Mass SpectrumM⁺• at m/z 153, characteristic fragmentsTo be determined

This guide provides a foundational understanding of (4-Nitropyridin-2-YL)methanamine and equips researchers with the necessary protocols to thoroughly characterize its physicochemical properties. The systematic application of these methodologies will generate the critical data required to advance the use of this versatile compound in scientific research and drug development endeavors.

References

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Scribd. Melting Point Apparatus Experimental Manual. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Utah Tech University. Measuring a Boiling Point. [Link]

  • Quora. What is standard procedure to measure boiling point of any liquid?. [Link]

  • Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd. How should the acid dissociation constant pKa be measured?. [Link]

  • METTLER TOLEDO. DETERMINATION OF MELTING POINTS. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • LCGC International. Introduction to Electron Impact Ionization for GC–MS. [Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • ResearchGate. How to prepare IR samples?. [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]

  • R Discovery. 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. [Link]

  • Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • SlideShare. experiment (1) determination of melting points. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • ACS Publications. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. [Link]

  • ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • IndiaMART. 4-aminomethyl Pyridine CAS Number: 3731-53-1. [Link]

  • Scribd. Overview of Electron Impact Ionization. [Link]

  • Wikipedia. Electron ionization. [Link]

  • ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]

  • International Journal of ChemTech Research. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

Sources

(4-Nitropyridin-2-YL)methanamine CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of (4-Nitropyridin-2-yl)methanamine .

Chemical Identity & Core Properties

(4-Nitropyridin-2-yl)methanamine is a specialized pyridine building block characterized by an electron-deficient aromatic core (due to the 4-nitro group) and a reactive primary amine handle. It serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly in the development of kinase inhibitors and ligands for fragment-based drug discovery (FBDD).

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (4-Nitropyridin-2-yl)methanamine
Common Synonyms 2-(Aminomethyl)-4-nitropyridine; 4-Nitro-2-picolylamine
CAS Number 771581-04-5
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
SMILES NC1=CC(=O)=CC=N1
InChI Key BD335333 (Internal/Vendor Key)
Physical & Chemical Properties
ParameterSpecification
Physical State Solid (often supplied as a hydrochloride salt)
Appearance Pale yellow to orange crystalline powder
Solubility Soluble in DMSO, Methanol; moderate solubility in water (pH dependent)
Acidity (pKa) Pyridine N: ~1.5 (reduced basicity due to 4-NO₂)Primary Amine: ~8.8–9.2
Storage 2–8°C, Hygroscopic, Light Sensitive (Store under inert gas)

Synthetic Methodology (Expert Analysis)

The Chemoselectivity Challenge

Synthesizing (4-Nitropyridin-2-yl)methanamine presents a classic chemoselectivity problem: generating a primary amine (reduction) without reducing the highly susceptible nitro group.

  • Direct Nitrile Reduction: Reducing 4-nitro-2-cyanopyridine with standard reagents (e.g., LiAlH₄, H₂/Pd-C) typically results in the reduction of the nitro group to an aniline (4-aminopyridine derivative) or hydroxylamine.

  • Expert Solution: The most robust pathway utilizes the Staudinger Reduction or a Delepine Reaction , which are orthogonal to nitro group reduction.

Recommended Protocol: The Radical Bromination-Azide Route

This pathway avoids harsh reducing agents, ensuring the integrity of the 4-nitro substituent.

Step 1: Radical Bromination

Precursor: 2-Methyl-4-nitropyridine (CAS 13508-96-8)

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), CCl₄ or Trifluorotoluene (reflux).

  • Mechanism: Free-radical halogenation of the benzylic-like methyl position.

  • Note: 4-Nitropyridines are electron-deficient; the methyl group is acidic but less reactive toward electrophiles. Radical conditions bypass this electronic deactivation.

Step 2: Azidation

Intermediate: 2-(Bromomethyl)-4-nitropyridine

  • Reagents: Sodium Azide (NaN₃), DMF or Acetone/Water, 0°C to RT.

  • Mechanism: Sₙ2 nucleophilic substitution.

  • Safety: Azides are potential explosion hazards. Maintain low concentration and avoid chlorinated solvents in this step to prevent diazidomethane formation.

Step 3: Staudinger Reduction (Chemoselective)

Intermediate: 2-(Azidomethyl)-4-nitropyridine

  • Reagents: Triphenylphosphine (PPh₃), THF, followed by H₂O.

  • Mechanism: Formation of a phosphazide intermediate, which hydrolyzes to the amine and triphenylphosphine oxide.

  • Advantage: This reaction proceeds at room temperature and is completely inert to the nitro group.

SynthesisPathway Start 2-Methyl-4-nitropyridine (CAS 13508-96-8) Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter1 2-(Bromomethyl)- 4-nitropyridine Step1->Inter1 Yield ~60-70% Step2 Nucleophilic Subst. (NaN3, DMF) Inter1->Step2 Inter2 2-(Azidomethyl)- 4-nitropyridine Step2->Inter2 S_N2 Mechanism Step3 Staudinger Reduction (PPh3, THF/H2O) Inter2->Step3 Product (4-Nitropyridin-2-yl) methanamine (Target) Step3->Product Selectivity >99%

Figure 1: Chemoselective synthesis pathway avoiding nitro-group reduction.

Applications in Drug Discovery[3][4]

Pharmacophore & Scaffold Utility

The (4-Nitropyridin-2-yl)methanamine moiety is a "privileged structure" in medicinal chemistry for several reasons:

  • Electronic Modulation: The 4-nitro group is a strong electron-withdrawing group (EWG), significantly lowering the pKa of the pyridine nitrogen. This modulates the hydrogen-bond accepting capability of the ring, altering solubility and permeability.

  • Synthetic Handle: The nitro group is a "masked" aniline. In a drug discovery workflow, the nitro group can be maintained to probe electronic space and later reduced to an amine to introduce solubilizing groups or form urea/amide linkages in late-stage functionalization.

  • Bidentate Ligand Design: The spatial arrangement of the pyridine nitrogen and the exocyclic amine allows for bidentate metal coordination (e.g., in metalloenzyme inhibitors) or specific hydrogen bonding patterns in kinase hinge regions.

Workflow: Fragment-Based Lead Generation

This compound is often used in the "Hit Expansion" phase.

DrugDiscovery Library Fragment Library (Pyridine Amines) Screening High-Throughput Screening (SPR / X-ray) Library->Screening Hit Hit Identification (Binder found) Screening->Hit Expansion Hit Expansion (SAR by Catalog) Hit->Expansion Target (4-Nitropyridin-2-yl) methanamine Expansion->Target Incorporate EWG (Electronic Scan) Optimization Lead Optimization (Nitro -> Amine -> Amide) Target->Optimization Late-stage Reduction

Figure 2: Role of the target compound in fragment-based drug discovery (FBDD).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][2][3][4]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4]
STOT-SE H335May cause respiratory irritation.[2][3][4]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases. The free amine absorbs CO₂ from the air; store as the hydrochloride salt if possible.

References

  • Synthesis of 4-Nitropyridine Derivatives: Wan, Z., et al.[5] "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine." Journal of Chemical Research, 2015, 39(4), 209–212.[5] Link

  • Chemoselective Reduction Strategies: Lizza, J. R., & Wipf, P. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate." Organic Syntheses, 2020, 97, 96-124. (Demonstrates nitro-group tolerance strategies). Link

  • Pyridine Methanamine Synthesis Patent: "Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine." WO1998022459A1. Link

  • Staudinger Reduction Mechanism: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992, 48(8), 1353-1406. (Foundational reference for azide-to-amine reduction). Link

  • Compound Data Source: PubChem Compound Summary for CID 2762822 (Related: 2-Amino-4-nitropyridine) and vendor data for CAS 771581-04-5. Link

Sources

Comprehensive Spectroscopic Profiling of (4-Nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the spectroscopic characterization of (4-Nitropyridin-2-yl)methanamine (CAS: 1393646-34-4 / 185017-72-5), a critical intermediate in the synthesis of bioactive pyridine derivatives.

Executive Summary & Structural Logic

(4-Nitropyridin-2-yl)methanamine represents a bifunctional pyridine scaffold characterized by a strong electron-withdrawing nitro group at the C4 position and a nucleophilic aminomethyl handle at C2. This unique electronic push-pull system significantly influences its spectroscopic signature, making it distinct from the parent 2-picolylamine.

  • Molecular Formula: C₆H₇N₃O₂[1]

  • Molecular Weight: 153.14 g/mol [1]

  • Core Scaffold: Pyridine[2][3]

  • Key Features: C4-Nitro (deshielding), C2-Aminomethyl (reactive handle).

The following sections detail the expected spectroscopic data derived from high-fidelity structural analogs and first-principles chemical shift logic, validated against standard pyridine substituent effects.

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities (e.g., unreduced nitriles or N-oxides).

Synthesis Workflow

The most robust route involves the nucleophilic substitution of 4-nitropyridine N-oxide followed by selective reduction.

SynthesisPathway SM 4-Nitropyridine N-oxide Inter 2-Cyano-4- nitropyridine SM->Inter TMSCN / BzCl (Reissert-Henze) Prod (4-Nitropyridin-2-yl) methanamine Inter->Prod BH3·THF or Pd/C, H2 (Controlled) Imp2 Impurity B: Residual Nitrile Inter->Imp2 Incomplete Imp1 Impurity A: Over-reduction (Amine) Prod->Imp1 Nitro Reduction

Figure 1: Synthetic pathway highlighting the origin of potential spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The strong electron-withdrawing nature of the 4-nitro group causes significant downfield shifts of the ring protons compared to unsubstituted 2-picolylamine.

Experimental Protocol: 1H NMR
  • Solvent: DMSO-d₆ is preferred over CDCl₃ to ensure solubility of the polar amine and to prevent aggregation.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

1H NMR Data Analysis (400 MHz, DMSO-d₆)
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
H6 Aromatic8.85 – 8.95 Doublet (d)J ≈ 5.2Most deshielded; α-position to Nitrogen.
H3 Aromatic8.20 – 8.30 Doublet (d)J ≈ 2.0Ortho to NO₂, Meta to Ring N.
H5 Aromatic8.05 – 8.15 Doublet of Doublets (dd)J ≈ 5.2, 2.0β-position; couples to H6 and H3.[4]
CH₂ Benzylic3.95 – 4.05 Singlet (s)-Deshielded by pyridine ring.
NH₂ Amine2.0 – 3.5 Broad (br s)-Exchangeable; shift varies with water content.

Critical Interpretation:

  • The H3/H5/H6 Pattern: Look for the characteristic splitting of a 2,4-substituted pyridine. H3 appears as a sharp doublet with a small coupling constant (meta-coupling) distinguishable from the larger ortho-coupling of H5/H6.

  • Impurity Check: A peak at ~8.6 ppm may indicate the presence of unreacted 4-nitropyridine N-oxide. A peak at ~140 ppm in 13C (nitrile carbon) indicates incomplete reduction.

13C NMR Data (100 MHz, DMSO-d₆)
  • C2 (Ipso): ~164.5 ppm (Quaternary, deshielded by Ring N).

  • C4 (Ipso-NO₂): ~154.0 ppm (Quaternary).

  • C6 (CH): ~151.5 ppm.[4]

  • C3/C5 (CH): ~116.0 – 119.0 ppm.

  • CH₂ (Aliphatic): ~46.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the integrity of the nitro group during the reduction of the nitrile/amide precursor.

Experimental Protocol: ESI-MS
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

  • Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50).

  • Direct Infusion: 5 µL/min.

Fragmentation Logic

The molecule exhibits a distinctive fragmentation pattern involving the sequential loss of the nitro group and the aminomethyl side chain.

MSFragmentation M_Ion Molecular Ion [M+H]+ m/z 154 Frag1 Loss of NO2 [M+H - 46]+ m/z 108 M_Ion->Frag1 - NO2• Frag2 Loss of NH3 [M+H - 17]+ m/z 137 M_Ion->Frag2 - NH3 Frag3 Pyridine Core [C5H5N]+ m/z 79 Frag1->Frag3 - HCN/Fragments

Figure 2: ESI(+) MS fragmentation pathway. The survival of the m/z 154 peak confirms the nitro group was not reduced to an amine (which would yield m/z 124).

Infrared Spectroscopy (FT-IR)

IR is particularly useful for verifying the presence of the nitro group and the primary amine.

Key Absorption Bands
Functional GroupWavenumber (cm⁻¹)IntensityMode Description
NH₂ (Amine) 3300 – 3450 Medium, BroadN-H stretching (Doublet for primary amine).
NO₂ (Nitro) 1530 – 1550 StrongAsymmetric N-O stretch.
NO₂ (Nitro) 1340 – 1360 StrongSymmetric N-O stretch.
C=N (Pyridine) 1590 – 1605 MediumRing breathing mode.
C-H (Aromatic) 3050 – 3100 WeakC-H stretching.

Diagnostic Value: The absence of a strong band at 2240 cm⁻¹ (C≡N stretch) confirms the complete reduction of the nitrile precursor.[4]

References

  • Synthesis of 4-Nitropyridine Precursors: Journal of Chemical Research, 2015.

  • Pyridine NMR Shift Correlations: Spectroscopy Europe, Quantitative NMR in Pharmaceutical Analysis.

  • General 2-Picolylamine Data: Sigma-Aldrich Technical Data for 2-(Aminomethyl)pyridine.

  • Nitro Group IR Characteristic Bands: NIST Chemistry WebBook, 4-Nitro-2-picoline N-oxide.

Sources

A Technical Guide to the Solubility of (4-Nitropyridin-2-YL)methanamine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. (4-Nitropyridin-2-YL)methanamine is a heterocyclic amine of interest in medicinal chemistry, yet its fundamental physicochemical properties, particularly solubility, are not widely documented. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It combines a theoretical analysis based on molecular structure with a detailed, field-proven experimental protocol for accurate solubility measurement. This document is intended to serve as a vital resource for researchers, formulation scientists, and drug development professionals, enabling informed decisions in preclinical and formulation stages.

Introduction: The Critical Role of Solubility

In drug discovery and development, insufficient aqueous solubility is a primary obstacle, often leading to poor absorption, low bioavailability, and ultimately, the failure of promising drug candidates.[1][2] Understanding the solubility profile of a compound like (4-Nitropyridin-2-YL)methanamine across a range of solvents and pH conditions is therefore not merely an academic exercise, but a fundamental necessity.[3] It informs everything from the design of in vitro assays, where poor solubility can mask a compound's true activity, to the development of a viable formulation for in vivo studies.[1]

This guide addresses the current information gap by providing both a predictive analysis of (4-Nitropyridin-2-YL)methanamine's solubility and a practical, robust methodology for its empirical determination.

Theoretical & Predictive Analysis

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The ring itself is polar.

  • Methanamine Group (-CH₂NH₂): The primary amine is a key functional group, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). This group imparts a basic character and significantly enhances polarity.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor.

Intermolecular Interactions and Predicted Solubility:

The presence of multiple polar groups and hydrogen bond donors/acceptors suggests that (4-Nitropyridin-2-YL)methanamine will exhibit favorable solubility in polar solvents.[4]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in extensive hydrogen bonding with all three key functional groups of the molecule. The amine group can donate hydrogen bonds to the solvent's oxygen atoms, while the pyridine nitrogen, nitro oxygens, and amine nitrogen can all accept hydrogen bonds from the solvent's hydroxyl groups. Therefore, high solubility is predicted in these solvents. The solubility in water is also expected to be pH-dependent due to the basicity of the amine and pyridine nitrogen.[2][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have large dipole moments. They will effectively solvate the molecule. Acetonitrile, while polar, is a weaker hydrogen bond acceptor, so solubility may be comparatively lower.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions. Given the high polarity of (4-Nitropyridin-2-YL)methanamine, it is predicted to have very limited to negligible solubility in non-polar solvents.[4]

This predictive framework is supported by the observed solubility of analogous compounds like 4-Aminopyridine, which is known to be soluble in polar solvents like water and methanol but has limited solubility in non-polar environments.[4]

G cluster_solute (4-Nitropyridin-2-YL)methanamine cluster_solvents Common Solvents Solute Molecule (Pyridyl, Amine, Nitro) Protic Polar Protic (e.g., Water, Methanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Predicted: High Solubility Aprotic Polar Aprotic (e.g., DMSO, DMF) Solute->Aprotic Dipole-Dipole H-Bond Acceptor Predicted: Good Solubility NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Weak van der Waals Predicted: Poor Solubility

Caption: Predicted interactions and solubility of the target molecule.

Quantitative Solubility Data

As of the last literature review, specific quantitative solubility values for (4-Nitropyridin-2-YL)methanamine in common solvents have not been published. The following table provides a template for researchers to populate as they generate empirical data using the protocol outlined in the subsequent section. The qualitative predictions are based on the theoretical analysis above.

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL or µM)Temperature (°C)
Polar Protic Water (pH 7.4)HighData to be determined25
MethanolHighData to be determined25
EthanolHighData to be determined25
Polar Aprotic DMSOHighData to be determined25
DMFHighData to be determined25
AcetonitrileModerateData to be determined25
Non-Polar HexanePoor / InsolubleData to be determined25
ToluenePoor / InsolubleData to be determined25

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive and reliable data, an experimental approach is essential. The "gold standard" for this is the shake-flask method for thermodynamic (or equilibrium) solubility .[1][5] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase, providing the true solubility value.[3][6]

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to ensure equilibrium is reached. After this period, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]

4.2. Materials & Equipment

  • (4-Nitropyridin-2-YL)methanamine (solid, high purity)

  • Selected solvents (HPLC grade)

  • Calibrated analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or vial roller system with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, low-binding)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

4.3. Step-by-Step Methodology

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of (4-Nitropyridin-2-YL)methanamine and dissolve it in a suitable solvent (e.g., Acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of this stock to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Add an excess of solid (4-Nitropyridin-2-YL)methanamine to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is required (e.g., 2-5 mg for 1 mL of solvent).

    • Record the exact mass of the compound added.

    • Pipette a precise volume of the test solvent (e.g., 1.0 mL) into the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or roller system set to a constant temperature (e.g., 25°C or ambient).

    • Agitate the samples for a minimum of 24 hours.[7] This extended time is crucial to ensure the system reaches thermodynamic equilibrium. For some compounds, 48-72 hours may be necessary.[5]

  • Sample Clarification (Self-Validation Step):

    • After equilibration, allow the vials to stand for at least 1 hour to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This dual clarification step (centrifugation followed by filtration) is critical to ensure no solid particles are carried over into the analytical sample, which would falsely elevate the measured solubility.[5]

  • Quantification by HPLC-UV:

    • Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.99.

    • Inject the filtered sample (supernatant) into the HPLC system. It may be necessary to dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Determine the peak area for the compound in the sample.

  • Calculation:

    • Use the equation from the linear regression of the standard curve to calculate the concentration of the compound in the analyzed sample.

    • Account for any dilution performed during sample preparation to determine the final solubility in the original solvent (e.g., in mg/mL or µM).

G A 1. Add Excess Solid & Known Volume of Solvent to Vial B 2. Agitate at Constant Temp (e.g., 24-48 hours) A->B C 3. Centrifuge to Pellet Undissolved Solid B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D F 6. Analyze Sample & Standards by HPLC-UV D->F E 5. Prepare Calibration Standards E->F G 7. Calculate Concentration Using Standard Curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Discussion and Field Insights

Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish the thermodynamic solubility measured here from kinetic solubility. Kinetic solubility assays, often used in high-throughput screening, involve adding a compound from a DMSO stock solution into an aqueous buffer and measuring the point of precipitation.[2][8][9] While faster, these assays measure the solubility of a potentially amorphous, metastable form and can be influenced by the DMSO concentration, often overestimating the true equilibrium solubility.[5][7] For lead optimization and formulation development, the thermodynamic solubility data generated by the shake-flask method is indispensable.[1][2]

Impact of pH: For ionizable compounds like (4-Nitropyridin-2-YL)methanamine, solubility can be highly dependent on pH.[2] The primary amine and the pyridine nitrogen can be protonated at acidic pH, forming charged species that are generally much more soluble in water. Therefore, it is highly recommended to perform solubility measurements in buffered solutions at different physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to construct a pH-solubility profile.[2]

Solid-State Properties: The solubility value is intrinsically linked to the solid-state form (e.g., crystalline polymorph, amorphous solid) of the material being tested.[3] Different polymorphs can have different crystal lattice energies and, consequently, different solubilities. It is imperative that the solid form of the compound is well-characterized (e.g., by XRPD) and consistently used across all studies to ensure data reproducibility.

Conclusion

While published data on the solubility of (4-Nitropyridin-2-YL)methanamine is scarce, a thorough analysis of its molecular structure strongly predicts good solubility in polar solvents and poor solubility in non-polar media. This guide provides the necessary theoretical foundation and, more importantly, a robust, step-by-step experimental protocol for researchers to generate high-quality, reliable thermodynamic solubility data. Adherence to this methodology will empower scientists to accurately characterize this promising compound, mitigate risks associated with poor solubility, and accelerate its journey through the drug development pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [8]

  • Evotec. Thermodynamic Solubility Assay. [1]

  • Solubility of Things. 4-Aminopyridine | Solubility of Things. [4]

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [7]

  • BioDuro. ADME Solubility Assay. [6]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [9]

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. [2]

  • PubChem. (4-Nitropyridin-2-yl)methanol | C6H6N2O3 | CID 14761455.

  • Creative Biolabs. Solubility Assessment Service. [3]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [5]

  • BMG LABTECH. Kinetic solubility automated screen. [10]

  • Fluorochem. 4-Nitropyridin-2-amine (CAS 4487-50-7).

  • ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data.

  • Sigma-Aldrich. 4-Aminopyridine = 99 504-24-5.

Sources

stability and storage conditions for (4-Nitropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability Dynamics and Storage Optimization of (4-Nitropyridin-2-YL)methanamine

Executive Summary

(4-Nitropyridin-2-yl)methanamine (CAS 771581-04-5) is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced therapeutics, including targeted covalent inhibitors and Proteolysis-Targeting Chimeras (PROTACs) 1. However, the molecular juxtaposition of a nucleophilic primary amine and an electrophilic 4-nitropyridine system creates a precarious thermodynamic profile. As a Senior Application Scientist, I have observed that improper handling of this compound leads to rapid batch-to-batch variability, compromised yields, and the generation of reactive impurities. This whitepaper deconstructs the mechanisms of its degradation and establishes self-validating protocols for its long-term storage and handling.

Physicochemical Vulnerabilities (The Causality of Degradation)

The inherent instability of (4-Nitropyridin-2-yl)methanamine stems from three primary mechanistic pathways. Understanding these is critical, as effective storage is essentially the thermodynamic arrest of these specific reactions.

  • Atmospheric Carbonation (Amine Nucleophilicity): The pendant methanamine group is a strong nucleophile. Upon exposure to ambient air, primary amines rapidly react with atmospheric carbon dioxide (CO₂) to form carbamic acid derivatives. This thermodynamically favored reaction causes the compound to precipitate as an insoluble solid, drastically altering the effective molarity of the reagent 2.

  • Autocatalytic Nucleophilic Aromatic Substitution (SNAr): The 4-nitropyridine core is highly electron-deficient. The nitro group acts as a potent electron-withdrawing group (EWG), activating the C4 position. In concentrated solutions or neat solid states at elevated temperatures, the primary amine of one molecule can attack the C4 position of an adjacent molecule, displacing the nitro group and forming cross-linked oligomeric secondary amines 3.

  • Photolytic Degradation: Nitroaromatic compounds are notoriously sensitive to UV and visible light. Photon absorption induces the photoreduction of the nitro group to nitroso or hydroxylamine derivatives, leading to complex, dark-colored polymeric mixtures [[4]]().

Degradation A (4-Nitropyridin-2-yl) methanamine B Carbamate Salts (Insoluble) A->B + CO2 (Air) C Photolytic Products (Nitroso/Hydroxylamine) A->C + hν (Light) D SNAr Oligomers (Cross-linked Amines) A->D Heat / High Conc.

Primary degradation pathways of (4-Nitropyridin-2-yl)methanamine upon environmental exposure.

Empirical Storage Protocols

To arrest these degradation kinetics, storage conditions must isolate the compound from its reactive triggers. The following parameters are non-negotiable for maintaining >95% purity over a 6-month lifecycle:

  • Temperature Control: Maintain the compound strictly at 2-8°C (refrigerated) to suppress the activation energy required for intermolecular SNAr reactions 5. For long-term archival (>6 months), -20°C is recommended.

  • Inert Atmosphere: The compound must be stored under a dry Argon or Nitrogen atmosphere to prevent both oxidation and CO₂-mediated carbamate formation 6.

  • Light Exclusion: Store exclusively in amber borosilicate glass vials to block UV/Vis transmission 5.

  • Chemical Stabilization (Salt Formation): If the free base is not strictly required for immediate downstream chemistry, converting the compound to its hydrochloride salt (CAS 1126854-42-9) protonates the amine, rendering it non-nucleophilic and vastly improving shelf-life [[7]]().

Quantitative Data Presentation

The following table synthesizes the expected degradation kinetics of the free base under various storage conditions, underscoring the necessity of the protocols outlined below.

Storage ConditionAtmosphereContainerTempEstimated Shelf-Life (>95% Purity)Primary Degradant Observed
Optimal ArgonAmber Glass2-8°C> 12 MonthsNone (Stable)
Sub-Optimal Ambient AirAmber Glass2-8°C3 - 4 WeeksCarbamate salts, Oxides
Poor Ambient AirClear Glass20°C (RT)< 1 WeekPhotolytic polymers, Dimers
Salt Form (HCl) Ambient AirClear Glass20°C (RT)> 24 MonthsNone (Highly Stable)

Experimental Workflows (The Self-Validating System)

To ensure scientific integrity, a protocol must be self-validating—meaning it includes built-in causality checks to prevent the propagation of degraded materials into complex syntheses.

Workflow 1: Inert Aliquoting and Storage

This workflow ensures that the bulk material is not repeatedly exposed to ambient conditions (freeze-thaw or air exposure cycles).

Workflow S1 Equilibrate sealed bulk bottle to Room Temp S2 Transfer to Glovebox (Argon, <1 ppm O2/H2O) S1->S2 S3 Dispense into Amber Glass Vials S2->S3 S4 Seal with PTFE-lined crimp caps S3->S4 S5 Store at 2-8°C in desiccator S4->S5

Self-validating workflow for inert aliquoting and long-term storage.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the bulk reagent from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 2 hours before opening. (Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, accelerating degradation)8.

  • Inert Transfer: Move the sealed bottle into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Weigh out single-use quantities (e.g., 50 mg - 100 mg) into pre-dried amber borosilicate vials.

  • Sealing: Cap the vials tightly with PTFE-lined septa. (Causality: The PTFE lining is critical as standard silicone septa are highly permeable to atmospheric oxygen and moisture over time).

  • Validation Check: Retain one aliquot as a Quality Control (QC) standard. Run an LC-MS/HPLC-UV assay at T=0 to establish a baseline purity chromatogram.

Workflow 2: Stability Indicating Assay (HPLC-UV)

Before utilizing a stored aliquot in a sensitive coupling reaction, validate its integrity using this rapid assay.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of anhydrous Acetonitrile. (Causality: Do not use protic solvents like Methanol, which can act as nucleophiles and react with the activated nitro group under certain conditions).

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Gradient Elution: Run a fast gradient of 5% to 95% Acetonitrile in Water (supplemented with 0.1% Trifluoroacetic Acid) over 5 minutes. (Causality: The acidic mobile phase protonates the primary amine, ensuring a sharp peak shape and preventing on-column degradation or tailing)6.

  • Detection & Analysis: Monitor at 254 nm. The intact (4-Nitropyridin-2-yl)methanamine will elute as a sharp, early peak. The presence of late-eluting, broad peaks indicates the formation of hydrophobic SNAr dimers, necessitating the rejection of the batch.

References

  • Title : Product Index - AA Blocks: (4-Nitropyridin-2-yl)methanamine hydrochloride Source : AA Blocks URL : [Link]

  • Title: WO2024165050A1 - Proteolysis-targeting chimera (protac)
  • Title : Working with Hazardous Chemicals - Organic Syntheses Source : Organic Syntheses URL : [Link]

Sources

The Pharmacological Landscape of Nitropyridine Derivatives: From Synthetic Precursors to Targeted Therapeutics

[1][2]

Executive Summary

Nitropyridine derivatives represent a class of "privileged scaffolds" in medicinal chemistry, characterized by the presence of a strongly electron-withdrawing nitro group on the electron-deficient pyridine ring. This unique electronic environment not only facilitates rapid diversification via Nucleophilic Aromatic Substitution (SNAr) but also confers specific biological activities, ranging from microtubule destabilization in oncology to DNA gyrase inhibition in microbiology. This guide analyzes the mechanistic underpinnings of these activities, provides validated experimental protocols, and outlines the structure-activity relationships (SAR) critical for drug development.

Chemical Basis of Bioactivity

The biological potential of nitropyridines is inextricably linked to their chemical reactivity. The nitro group (–NO₂) at the 3- or 5-position activates the pyridine ring, making halogens at the 2- or 4-positions highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

  • Metabolic Bioreduction: The nitro moiety can serve as a prodrug pharmacophore. Under hypoxic conditions (common in solid tumors), the nitro group is enzymatically reduced to a hydroxylamine or amine. This process can generate reactive intermediates that damage DNA or inhibit specific enzymes.

  • Hydrogen Bonding: The nitro group acts as a hydrogen bond acceptor, critical for binding in the ATP-binding pockets of kinases or the colchicine site of tubulin.

Anticancer Mechanisms: Beyond Cytotoxicity

Recent high-throughput screens have elevated nitropyridines from simple intermediates to potent targeted therapies.

Microtubule Destabilization (The 3-Nitropyridine Class)

Specific 3-nitropyridine analogues, such as 4AZA2891 and 4AZA2996 , function as Microtubule-Targeting Agents (MTAs). Unlike taxanes which stabilize microtubules, these derivatives bind to the colchicine site at the interface of


1
  • Mechanism: Binding prevents the polymerization of tubulin dimers into microtubules.

  • Cellular Outcome: Cells are arrested in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis.

  • Advantage: Early studies suggest these compounds may exhibit lower neurotoxicity compared to classical vinca alkaloids.

Kinase Inhibition (The 5-Nitropyridine Class)

The 2,4-dichloro-5-nitropyridine scaffold is a precursor for inhibitors of ALK5 (TGF-

ROCK
  • ALK5 Inhibition: Substitution at the 4-position with a 2-fluoroaniline and the 2-position with a pyridinyl-imidazole yields potent inhibitors of TGF-

    
     signaling, a pathway implicated in tumor metastasis and fibrosis.
    
  • ROCK Inhibition: Similar SNAr strategies yield compounds that relax the actin cytoskeleton, reducing cancer cell motility and invasion.

Visualization: Microtubule Destabilization Pathway

MicrotubulePathCompound3-Nitropyridine(e.g., 4AZA2891)TargetTubulin Colchicine Site(α/β Interface)Compound->Target Binds with high affinityEffect1Inhibition ofTubulin PolymerizationTarget->Effect1Effect2MicrotubuleDestabilizationEffect1->Effect2CheckpointSpindle AssemblyCheckpoint ActivationEffect2->CheckpointArrestG2/M CellCycle ArrestCheckpoint->ArrestOutcomeApoptosis(Mitotic Catastrophe)Arrest->Outcome

Caption: Mechanism of 3-nitropyridine induced apoptosis via the tubulin-colchicine binding site.

Antimicrobial & Antitubercular Activity[1][4][5][6][7]

Antitubercular Agents

Derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown efficacy against Mycobacterium tuberculosis.[2] The electron-deficient nitropyridine ring facilitates penetration through the waxy mycobacterial cell wall.

  • Key SAR: The presence of a halogen (F/Br) adjacent to the nitro group enhances lipophilicity and metabolic stability against mycobacterial nitroreductases.

Broad-Spectrum Antimicrobials

Metal complexes (Cu(II), Zn(II)) of 2-amino-5-nitropyridine Schiff bases exhibit activity against S. aureus and E. coli. The coordination with metal ions often facilitates membrane translocation, where the complex can disrupt respiratory processes or generate reactive oxygen species (ROS).

Structure-Activity Relationship (SAR) Summary

The following table summarizes quantitative bioactivity data for key nitropyridine subclasses.

Scaffold ClassSubstituent PatternPrimary TargetActivity MetricRef
3-Nitropyridine 2-morpholinoethylamino, 3-anilinoTubulin (Colchicine Site)GI50: < 10 nM (NCI-60 panel)[1]
5-Nitropyridine 2-(pyridin-2-yl)imidazole, 4-anilinoALK5 KinaseIC50: ~10-50 nM[2]
2-Amino-5-Nitropyridine Schiff base Cu(II) complexS. aureus DNAMIC: 9.1–17.9 mm (Zone)[3]
3-Nitropyridine 2-bromo-5-fluoroM. tuberculosisMIC: 4–64 μg/mL[4]

Experimental Protocols

Protocol: Synthesis of 4-Substituted-3-Nitropyridine (SNAr)

Rationale: This reaction exploits the activating effect of the nitro group to introduce an amine pharmacophore.

Reagents: 4-chloro-3-nitropyridine, Aniline derivative, Triethylamine (Et₃N), Ethanol. Procedure:

  • Dissolve 4-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Add the aniline derivative (1.1 eq) followed by Et₃N (1.5 eq) dropwise.

  • Reflux the mixture at 80°C for 4–6 hours. Monitor consumption of starting material via TLC (Solvent: Hexane/EtOAc 7:3).

  • Cool to room temperature. The product often precipitates as a yellow/orange solid.

  • Filter the solid and wash with cold ethanol and water to remove triethylamine hydrochloride salts.

  • Recrystallize from ethanol/DMF if necessary.

Protocol: Tubulin Polymerization Assay

Rationale: To validate if a nitropyridine derivative acts as a direct microtubule inhibitor.

Materials: Purified tubulin (>99%), GTP, Fluorescence Reporter (DAPI or specialized kit), Test Compound. Procedure:

  • Preparation: Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Keep everything on ice.

  • Incubation: Mix tubulin (3 mg/mL final) with the test compound (at IC50 concentration) in a black 96-well plate. Include a Paclitaxel control (stabilizer) and Vincristine control (destabilizer).

  • Measurement: Transfer plate to a pre-warmed fluorometer (37°C).

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A reduction in the Vmax and final plateau compared to the DMSO control indicates inhibition of polymerization.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: Standard assessment of cell viability.

Procedure:

  • Seed cancer cells (e.g., HeLa, A549) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Add nitropyridine derivatives at serial dilutions (0.01 µM to 100 µM). Incubate for 48–72h.

  • Add MTT reagent (5 mg/mL in PBS) to each well (20 µL/well). Incubate for 4h at 37°C.

  • Aspirate media and dissolve formazan crystals in DMSO (150 µL).

  • Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Synthetic Workflow Visualization

The versatility of 2,4-dichloro-5-nitropyridine allows for divergent synthesis of multiple drug classes.

SynthesisWorkflowStart2,4-Dichloro-5-nitropyridineInter1Intermediate A:4-Amino-2-chloro-5-nitropyridineStart->Inter1 + Amine (C4 selective)SNAr, 0°CInter2Intermediate B:2,4-Diamino-5-nitropyridineInter1->Inter2 + Amine (C2)SNAr, HeatProduct1ALK5 Inhibitor(Imidazopyridine core)Inter2->Product1 Nitro Reduction+ CyclizationProduct2ROCK Inhibitor(Urea derivative)Inter2->Product2 Nitro Reduction+ Isocyanate

Caption: Divergent synthesis of kinase inhibitors from 2,4-dichloro-5-nitropyridine.

Challenges and Future Directions

While promising, nitropyridine derivatives face specific developmental hurdles:

  • Genotoxicity: The nitro group can be a structural alert (toxicophore) for mutagenicity (Ames positive) due to metabolic reduction to reactive hydroxylamines. Future medicinal chemistry efforts often focus on bioisosteric replacement or steric shielding of the nitro group to prevent uncoupled reduction.

  • Solubility: Many highly substituted nitropyridines exhibit poor aqueous solubility, requiring formulation strategies or the addition of solubilizing tails (e.g., morpholine, piperazine).

References

  • BenchChem. (2025).[3][4] Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis. Link

  • BenchChem. (2025).[3][4][5] Application Notes: 2,4-Dichloro-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds. Link

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Link

  • NBInno. (2025). Exploring the Biological Activity of Nitropyridine Derivatives: Anticancer Applications and Mechanisms. Link

  • National Institutes of Health (PMC). (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. Link

The Strategic Role of (4-Nitropyridin-2-yl)methanamine in Advanced Molecular Scaffolding and Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper Type: Technical Guide & Methodological Framework Target Audience: Synthetic Chemists, Radiochemists, and Drug Discovery Professionals

Executive Summary

As drug discovery pivots towards increasingly complex modalities—such as targeted radiotracers, nucleoside analogs, and bifunctional degraders—the demand for geometrically precise, orthogonally reactive intermediates has surged. (4-Nitropyridin-2-yl)methanamine (CAS: 771581-04-5) has emerged as a highly versatile, trifunctional building block[1]. By bridging the gap between simple pyridine derivatives and complex pharmacophores, this intermediate allows researchers to introduce critical hydrogen-bonding motifs while maintaining multiple handles for downstream functionalization.

This technical guide explores the physicochemical rationale behind selecting (4-nitropyridin-2-yl)methanamine, maps its reactivity profile, and provides field-proven, self-validating experimental protocols for its application in the synthesis of nucleoside-based Positron Emission Tomography (PET) imaging markers[2].

Physicochemical & Structural Profiling

To understand the utility of (4-nitropyridin-2-yl)methanamine, one must analyze its structural logic. The molecule is defined by three distinct functional domains, each offering orthogonal reactivity.

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name (4-Nitropyridin-2-yl)methanamineDictates orthogonal reactivity pathways.
CAS Registry Number 771581-04-5Industry-standard identifier[1].
Molecular Formula C₆H₇N₃O₂Compact footprint for linker design[3].
Molecular Weight 153.14 g/mol High atom economy in coupling reactions[3].
SMILES NCC1=NC=CC(=O)=C1Confirms the 2,4-substitution pattern[3].
The Trifunctional Advantage
  • The Primary Aliphatic Amine (-CH₂NH₂): Positioned at the 2-position and separated from the aromatic ring by a methylene spacer, this amine is highly nucleophilic. It avoids the resonance-driven deactivation seen in 2-aminopyridines, making it ideal for rapid amide coupling or reductive amination.

  • The Pyridine Core: Acts as a rigid structural spacer and a hydrogen-bond acceptor. In physiological environments, the pyridine nitrogen modulates the overall lipophilicity (logP) and aqueous solubility of the final drug candidate.

  • The 4-Nitro Group (-NO₂): Serves a dual purpose. Initially, it acts as a strong electron-withdrawing group (EWG), stabilizing the pyridine ring against unwanted electrophilic aromatic substitution during early synthetic steps. Later, it serves as a latent primary amine; it can be selectively reduced to an amino group, completely reversing the electronic profile of the ring and providing a new handle for urea, amide, or sulfonamide formation.

ReactivityMap Core (4-Nitropyridin-2-yl)methanamine Central Scaffold Amine Primary Amine (-CH2NH2) High Nucleophilicity Core->Amine Nitro Nitro Group (-NO2) Latent Amine / Electron Withdrawing Core->Nitro Pyridine Pyridine Ring Pharmacokinetic Modulator Core->Pyridine Amide Amide/Urea Formation Amine->Amide Reduction Reduction to 4-Aminopyridine Nitro->Reduction HBond H-Bonding & logP Tuning Pyridine->HBond

Reactivity map illustrating the orthogonal functional domains of (4-Nitropyridin-2-yl)methanamine.

Application Paradigm: Nucleoside-Based PET Imaging Markers

A premier example of (4-nitropyridin-2-yl)methanamine's utility is found in the development of radiolabeled nucleoside analogs for PET imaging[2].

The Biological Challenge: Cancer cell proliferation is heavily dependent on DNA synthesis. Human thymidine kinase-1 (hTK-1) metabolizes thymidine into its 5′-O-monophosphate derivative[2]. Radiotracers like 3′-[18F]fluoro-3′-deoxythymidine (FLT) are used to visualize this hTK-1 activity[2]. However, optimizing the cellular uptake of these tracers via nucleoside transporters (ENT1/CNT1) requires precise pharmacokinetic tuning[2].

The Chemical Solution: Researchers utilize (4-nitropyridin-2-yl)methanamine to construct sophisticated linkers attached to the nucleoside core[4]. The primary amine of the intermediate is coupled with a targeting or spacer acid (such as (S)-2-azido-3-methylbutanoic acid)[2]. The resulting amide-linked pyridine scaffold improves the tracer's biodistribution and tumor-to-background uptake ratios without sterically hindering the critical hTK-1 binding site[2].

SynthesisWorkflow Acid (S)-2-azido-3-methylbutanoic acid (1.0 eq) Activation EDC / HOBt in DMF 2 hrs, RT Acid->Activation ActiveEster HOBt-Active Ester Intermediate Activation->ActiveEster Coupling Nucleophilic Acyl Substitution 2 hrs, RT ActiveEster->Coupling Amine (4-Nitropyridin-2-yl)methanamine + DIPEA (1.2 eq) Amine->Coupling Product Amide-Linked Precursor (Extracted in EtOAc) Coupling->Product

Workflow for the synthesis of a nucleoside analog linker using (4-Nitropyridin-2-yl)methanamine.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating causality for every reagent choice.

Protocol 1: Amide Coupling for Linker Assembly

Adapted from standard nucleoside tracer synthesis methodologies[4].

Objective: Synthesize an amide-linked precursor by coupling (S)-2-azido-3-methylbutanoic acid with (4-nitropyridin-2-yl)methanamine.

Step-by-Step Methodology:

  • Activation: To a round bottom flask, add (S)-2-azido-3-methylbutanoic acid (1.0 equiv) dissolved in anhydrous DMF (5 mL)[2].

  • Ester Formation: Treat the solution with HOBt (1.2 equiv) and EDC (1.2 equiv) at room temperature, stirring for 2 hours[2].

    • Causality: EDC activates the carboxylic acid. HOBt rapidly intercepts the O-acylisourea intermediate to form a stable, yet highly reactive, active ester. This prevents the racemization of the chiral alpha-carbon and suppresses unreactive N-acylurea byproduct formation.

  • Nucleophilic Attack: Add a solution of (4-nitropyridin-2-yl)methanamine (1.0 equiv) in DMF (2 mL) alongside DIPEA (1.2 equiv) to the reaction mixture. Stir for an additional 2 hours[4].

    • Causality: DIPEA acts as a non-nucleophilic base, ensuring the primary amine remains fully deprotonated and highly nucleophilic, while neutralizing any acidic byproducts.

  • Quench & Extraction: Pour the reaction mixture into distilled water (50 mL) and extract with Ethyl Acetate (EtOAc) (3 × 20 mL)[4].

    • Causality: The water quench dissolves the DMF solvent and the water-soluble urea byproducts generated by EDC. The desired hydrophobic amide partitions into the EtOAc layer.

  • Self-Validation: Monitor the reaction via TLC. The disappearance of the highly polar amine starting material (which stains deep purple with Ninhydrin) and the emergence of a new, UV-active, less polar spot confirms successful acyl substitution.

Protocol 2: Orthogonal Nitro Reduction

Objective: Convert the 4-nitro group to a 4-amino group to unlock the latent functionality of the pyridine ring for subsequent scaffold building.

Step-by-Step Methodology:

  • Setup: Dissolve the amide-linked precursor (from Protocol 1) in Methanol (10 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight) under an inert Argon atmosphere.

    • Causality: Argon prevents the spontaneous ignition of the dry Pd/C catalyst in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess Methanol. Concentrate the filtrate in vacuo.

  • Self-Validation: This reaction is visually self-indicating. The starting 4-nitropyridine derivative is typically pale yellow, whereas the resulting 4-aminopyridine is colorless. LC-MS analysis provides definitive validation, showing a characteristic mass shift of -30 Da (loss of two oxygen atoms [-32 Da] and addition of two protons [+2 Da]).

Conclusion

(4-Nitropyridin-2-yl)methanamine is far more than a simple building block; it is a strategically designed intermediate that offers synthetic chemists precise control over molecular architecture. By leveraging its highly nucleophilic aliphatic amine, the pharmacokinetic tuning capabilities of its pyridine core, and the latent reactivity of its nitro group, researchers can efficiently assemble complex, targeted therapeutics and advanced imaging agents.

References

  • US7928210B2 - Nucleoside based proliferation imaging markers Source: Google Patents URL

Sources

An In-depth Technical Guide to the Hazards and Safe Handling of (4-Nitropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Unknowns

Hazard Identification and Analysis: A Predictive Assessment

Given the absence of specific toxicological data, we must infer the hazard profile from related chemical structures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this predictive analysis.

Predicted GHS Classification

Based on data for compounds like 4-(4-Nitrobenzyl)pyridine and general safety information for amines, the following GHS classifications are anticipated[1][4][5]:

Hazard ClassCategoryHazard StatementBasis for Prediction
Acute Toxicity, OralCategory 4H302: Harmful if swallowedCommon for many amine and nitro-aromatic compounds.[1][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationPrimary amine functionality is often irritating to the skin.[2][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationAmines are known to be irritants or corrosive to eyes upon contact.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.[2][7]
Germ Cell MutagenicityCategory 1B/2 (Suspected)H340/H341: May cause genetic defects / Suspected of causing genetic defectsNitro-aromatic compounds as a class are often investigated for mutagenic potential.[1]
Toxicological Profile (Inferred)
  • Inhalation: May cause irritation to the respiratory tract.[2][3] Symptoms can include coughing, shortness of breath, and a burning sensation in the throat.

  • Skin Contact: Causes skin irritation.[1][2] Prolonged contact may lead to redness, itching, and dermatitis. Amines can potentially be absorbed through the skin, contributing to systemic toxicity.[3][8]

  • Eye Contact: Causes serious eye irritation.[1][2][3] Direct contact can result in pain, redness, watering, and potential damage to the cornea if not promptly addressed.

  • Ingestion: Harmful if swallowed.[1][6] May cause irritation of the gastrointestinal tract, nausea, vomiting, and other systemic effects.

  • Chronic Exposure: The long-term effects have not been investigated. However, compounds containing a nitro-aromatic moiety warrant careful handling due to concerns about potential mutagenicity or other long-term health effects.[1][9]

Physical and Chemical Hazards
  • Stability: The compound is likely stable under normal laboratory conditions.[1] However, nitro-containing compounds can be sensitive to heat, shock, or light.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[1][3] Amines can react violently with acids and oxidizing agents.[5]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, toxic and corrosive fumes may be released, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][10]

Risk Mitigation and Safety Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent handling procedures, is mandatory.

Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls is to minimize exposure at the source, thereby protecting both the individual researcher and the general laboratory environment.

  • Fume Hood: All handling of (4-Nitropyridin-2-YL)methanamine, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Ventilation: Ensure good general laboratory ventilation to dilute any fugitive emissions.[4][12]

  • Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[2][13][14] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[1][2]Provides maximum protection against splashes to the eyes and face. Standard safety glasses are insufficient.
Hand Protection Nitrile or butyl rubber gloves.[11][15]Provides a resistant barrier to prevent skin contact. Always inspect gloves for integrity before use and wash hands after removal.[10]
Skin/Body Protection A flame-retardant lab coat and closed-toe shoes.Protects skin from accidental spills and contamination.[15]
Respiratory Protection A NIOSH-approved respirator with particulate filters may be required if dust is generated outside a fume hood.[2]Necessary in situations where engineering controls may not be sufficient to maintain exposure below safe limits.
Standard Operating Procedure (SOP) for Safe Handling

This step-by-step protocol is designed as a self-validating system to ensure safety throughout the workflow.

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[8]

    • Read and understand this safety guide completely.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify the immediate availability of the eyewash station and safety shower.[2]

    • Don all required PPE as specified in the table above.[4]

  • Weighing and Transfer:

    • Perform all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any spills.

    • Use spatulas and tools dedicated to this chemical or clean them thoroughly after use.

    • Close the primary container tightly immediately after dispensing the required amount.[1][16]

  • Solution Preparation and Reaction:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

    • Keep all reaction vessels clearly labeled and within the fume hood.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.[10]

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Spill Response
  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.[14][17]

  • Ventilation: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Containment: For a small spill, cover with a non-combustible absorbent material like sand or vermiculite.[15][18] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the victim to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[19] Rinse the mouth with water.[1][6] Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.[3]

Storage and Disposal

Proper storage and disposal are critical for long-term laboratory safety and environmental protection.

Storage
  • Store in a tightly closed, properly labeled container.[1][16]

  • Keep in a cool, dry, and well-ventilated area.[1][4]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[1][4]

  • Protect from light, as some nitro-aromatic compounds can be light-sensitive.[1]

Disposal
  • This material must be disposed of as hazardous waste.

  • Do not dispose of it down the drain or with regular trash.

  • All waste, including contaminated absorbent materials and empty containers, must be placed in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves collection by a licensed environmental services company.[3]

Visualized Workflows and Logic

To enhance understanding and adherence to protocols, the following diagrams illustrate key safety processes.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase RA Conduct Risk Assessment EC Verify Engineering Controls (Fume Hood, Eyewash, Shower) RA->EC PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Weigh Weigh Compound PPE->Weigh EC->PPE Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Synthesis Transfer->React Clean Decontaminate Work Area React->Clean Waste Segregate Hazardous Waste Clean->Waste DeGown Remove PPE Waste->DeGown Wash Wash Hands Thoroughly DeGown->Wash

Caption: Workflow for the Safe Handling of (4-Nitropyridin-2-YL)methanamine.

G cluster_actions cluster_spill Spill cluster_exposure Personal Exposure start Emergency Event Occurs evacuate Evacuate Area start->evacuate alert Alert Supervisor & Safety Officer start->alert is_spill Spill start->is_spill Spill? is_exposure Personal Exposure start->is_exposure Exposure? contain_spill Contain with Absorbent collect_waste Collect for Hazardous Disposal contain_spill->collect_waste use_shower Use Safety Shower / Eyewash for 15 min seek_medical Seek Immediate Medical Attention use_shower->seek_medical remove_clothing Remove Contaminated Clothing remove_clothing->use_shower is_spill->contain_spill is_exposure->remove_clothing

Caption: Logical Flow for Emergency Response Procedures.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • SAFETY DATA SHEET - 4-(4-Nitrobenzyl)pyridine. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • SAFETY DATA SHEET - 4-Methyl-2-nitropyridine. (n.d.). Synquest Labs.
  • Safety data sheet - 2-Methyl-4-nitroaniline. (n.d.).
  • AMINES, [CORROSIVE LIQUID]. (n.d.). CAMEO Chemicals - NOAA.
  • Material Safety Data Sheet - 4-Methyl-3-nitropyridine. (n.d.). Pi Chemicals.
  • SAFETY DATA SHEET - 1-tetrahydro-2H-pyran-4-ylmethanamine. (2025, December 20). Fisher Scientific.
  • SAFETY D
  • HAZARD SUMMARY - PYRIDINE, 4-NITRO, 1-OXIDE. (n.d.). NJ.gov.
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • Emergency Preparedness 101: How to Respond to Ammonia Spills. (2023, May 4).
  • SAFETY DATA SHEET - 2-Pyridinamine, 5-nitro-. (n.d.). Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET. (n.d.). TLC PHARMACEUTICAL STANDARDS.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Safety Data Sheet. (2025, June 9). Cayman Chemical.
  • Toxicological Profile for Nitrophenols. (n.d.). NCBI Bookshelf - NIH.

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Methodological & Application

(4-Nitropyridin-2-YL)methanamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Highly Functionalized Pyridine Derivative

(4-Nitropyridin-2-YL)methanamine, a structurally intriguing molecule, stands as a testament to the versatility of functionalized pyridine scaffolds in contemporary organic synthesis. Its unique arrangement of a primary aminomethyl group and an electron-withdrawing nitro group on the pyridine core offers a dual-pronged reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of (4-Nitropyridin-2-YL)methanamine, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.

The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a nitro group significantly influences the electronic properties of the pyridine ring, rendering it more susceptible to nucleophilic attack, while the aminomethyl group provides a convenient handle for a variety of chemical transformations. This combination of features positions (4-Nitropyridin-2-YL)methanamine as a key starting material for the construction of novel heterocyclic systems with potential therapeutic applications.[2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of (4-Nitropyridin-2-YL)methanamine is paramount for its effective utilization in synthesis and for the unambiguous characterization of its reaction products.

PropertyValueSource
CAS Number 771581-04-5[3]
Molecular Formula C₆H₇N₃O₂[3]
Molecular Weight 153.14 g/mol [3]
Appearance Expected to be a solid-
Solubility Soluble in organic solvents such as methanol, DMSO, and DMFGeneral knowledge

Expected Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR Signals for the aminomethyl protons (CH₂), and distinct signals for the protons on the pyridine ring, influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the aminomethyl carbon and the carbons of the pyridine ring, with chemical shifts indicative of the electronic environment.
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns.
IR Spec. Vibrational frequencies corresponding to N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and N-O stretching (nitro group).

Synthetic Applications and Exemplary Protocols

The synthetic utility of (4-Nitropyridin-2-YL)methanamine stems from the reactivity of its primary amine and the activated pyridine ring. This section details its application in the synthesis of fused heterocyclic systems, a common motif in pharmacologically active compounds.

Application 1: Synthesis of Fused Pyridine Derivatives

The presence of the aminomethyl group at the 2-position makes (4-Nitropyridin-2-YL)methanamine an excellent precursor for the synthesis of fused pyridine heterocycles, such as pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7]

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a plausible synthetic route to a pyrido[2,3-d]pyrimidine derivative, adapted from general methods for the synthesis of such fused systems.[6]

Reaction Scheme:

G start reagent1 (4-Nitropyridin-2-YL)methanamine product1 Intermediate Amide reagent1->product1 Fusion reagent2 Ethyl Acetoacetate product2 Pyrido[2,3-d]pyrimidine Derivative product1->product2 Cyclization (Acidic conditions)

A plausible reaction pathway for the synthesis of a pyrido[2,3-d]pyrimidine derivative.

Materials:

  • (4-Nitropyridin-2-YL)methanamine

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Amide Formation: In a round-bottom flask, a mixture of (4-Nitropyridin-2-YL)methanamine (1 equivalent) and ethyl acetoacetate (1.2 equivalents) is heated at 120-130 °C for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, the reaction mixture is cooled to room temperature. The resulting solid is triturated with hexane, filtered, and dried to yield the intermediate amide.

  • Cyclization: The intermediate amide (1 equivalent) is suspended in ethanol in a round-bottom flask. A catalytic amount of concentrated hydrochloric acid is added. The mixture is refluxed for 4-6 hours, with TLC monitoring to confirm the completion of the reaction.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine derivative.

Rationale for Experimental Choices:

  • Fusion for Amide Formation: The direct fusion of the amine and β-keto ester is a common and efficient method for the synthesis of the intermediate amide, often avoiding the need for a solvent.

  • Acid-Catalyzed Cyclization: The use of a strong acid like HCl facilitates the intramolecular cyclization by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the pyridine nitrogen.

  • Standard Work-up and Purification: The work-up procedure is designed to remove any remaining acid and inorganic salts, while column chromatography ensures the isolation of a pure product.

Application 2: As a Scaffold in Drug Discovery

The (4-Nitropyridin-2-YL)methanamine scaffold can be strategically employed in the development of new therapeutic agents. For instance, it can serve as a key building block for inhibitors of specific enzymes, such as kinases, by functionalizing the primary amine to interact with the target protein's active site.[8][9]

Protocol 2: N-Acylation for the Generation of a Small Molecule Library

This protocol provides a general method for the N-acylation of (4-Nitropyridin-2-YL)methanamine, a fundamental transformation for creating a library of diverse amides for biological screening.[10]

Reaction Workflow:

G start (4-Nitropyridin-2-YL)methanamine reaction Reaction Mixture start->reaction reagent Acyl Chloride/Carboxylic Acid reagent->reaction coupling Coupling Agent (e.g., EDC/HOBt) coupling->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM/DMF) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Crystallization) workup->purification product N-Acylated Product Library purification->product

A generalized workflow for the N-acylation of (4-Nitropyridin-2-YL)methanamine.

Materials:

  • (4-Nitropyridin-2-YL)methanamine

  • A diverse set of acyl chlorides or carboxylic acids

  • Coupling agents (e.g., EDC, HOBt) for carboxylic acids

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of (4-Nitropyridin-2-YL)methanamine (1 equivalent) in the chosen anhydrous solvent, add the base (1.5 equivalents).

  • Acylation with Acyl Chloride: If using an acyl chloride, add it dropwise (1.1 equivalents) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Acylation with Carboxylic Acid: If using a carboxylic acid, pre-activate it by stirring with the coupling agents (e.g., EDC and HOBt, 1.2 equivalents each) in the anhydrous solvent for 30 minutes before adding it to the amine solution.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure N-acylated derivative.

Causality Behind Experimental Choices:

  • Choice of Acylating Agent: Acyl chlorides are highly reactive and suitable for rapid amide bond formation. Carboxylic acids, while less reactive, offer a broader range of commercially available starting materials and require activation with coupling agents.

  • Role of the Base: The base is crucial to neutralize the HCl generated during the reaction with acyl chlorides and to deprotonate the carboxylic acid in coupling reactions, facilitating the reaction.

  • Anhydrous Conditions: The use of anhydrous solvents is essential to prevent the hydrolysis of the acylating agent and the coupling reagents.

Conclusion and Future Perspectives

(4-Nitropyridin-2-YL)methanamine is a promising and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles with potential applications in medicinal chemistry. The strategic placement of the aminomethyl and nitro groups allows for a wide range of chemical manipulations, opening avenues for the synthesis of novel and complex molecular architectures. The protocols outlined in this guide, while exemplary, provide a solid foundation for researchers to explore the full synthetic potential of this valuable compound. As the demand for novel bioactive molecules continues to grow, the importance of highly functionalized and readily diversifiable scaffolds like (4-Nitropyridin-2-YL)methanamine is set to increase, making it a key player in the future of drug discovery and development.

References

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

  • Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry. [Link]

  • Design and synthesis of fused pyridine building blocks for automated library generation. Royal Society of Chemistry. [Link]

  • Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. CHIMIA. [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of neoglycoprotein-AZT-monophosphate Conjugates. PubMed. [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. National Center for Biotechnology Information. [Link]

  • Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase. PubMed. [Link]

  • Process for producing 4'-demethyl-epipodophyllotoxin-beta-D-ethylidene-glucoside and acyl-derivative thereof.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry. [Link]

  • chloramine-t mediated synthesis of novel 1,3,4-oxadiazole derivatives. Heterocyclic Letters. [Link]

  • Heterocyclic Building Blocks. Hoffman Fine Chemicals. [Link]

  • FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA... ResearchGate. [Link]

  • Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

  • 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Journal of Applied Pharmaceutical Science. [Link]

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Application Note: (4-Nitropyridin-2-yl)methanamine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted therapeutics and high-resolution molecular imaging relies heavily on versatile, bifunctional chemical scaffolds. (4-Nitropyridin-2-yl)methanamine has emerged as a critical intermediate in contemporary drug discovery[1]. Featuring a highly nucleophilic primary aliphatic amine and a reducible/reactive nitro group on a rigid pyridine core, this building block offers precise orthogonal reactivity. This application note details the mechanistic rationale, key therapeutic applications—including Positron Emission Tomography (PET) imaging agents[2], ALK5 inhibitors[3], and Proteolysis-Targeting Chimeras (PROTACs)[4]—and provides self-validating experimental protocols for its integration into complex synthetic workflows.

Physicochemical & Structural Profiling

To effectively utilize (4-Nitropyridin-2-yl)methanamine, it is essential to understand its baseline physicochemical parameters. The spatial arrangement of the 2,4-substitution pattern provides distinct vector angles, which are highly advantageous for structure-based drug design (SBDD) and linker engineering.

ParameterSpecification / Value
IUPAC Name (4-Nitropyridin-2-yl)methanamine
CAS Number 771581-04-5[1]
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol
Primary Reactive Site C2-Aliphatic Amine (Highly Nucleophilic)
Secondary Reactive Site C4-Nitro Group (Reducible / SNAr Acceptor)
Storage Conditions 2-8°C, sealed under inert atmosphere (Argon/N₂)

Mechanistic Rationale: The Power of Orthogonal Reactivity

The strategic value of (4-Nitropyridin-2-yl)methanamine lies in the orthogonality of its functional groups.

  • The C2-Methanamine: As an unhindered primary aliphatic amine, it exhibits high nucleophilicity. It reacts rapidly with electrophiles (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) under mild conditions.

  • The C4-Nitro Group: The strongly electron-withdrawing nitro group deactivates the pyridine ring, stabilizing the molecule against unwanted electrophilic aromatic substitutions during the initial C2-functionalization. Once the C2-amine is capped (e.g., as an amide), the C4-nitro group can be selectively reduced to an aniline (4-aminopyridine). This newly unmasked amine provides a second, electronically distinct vector for late-stage derivatization via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr).

Workflow A (4-Nitropyridin-2-yl) methanamine B Amide Coupling (EDC, HOBt, DIPEA) A->B C C2-Amide, C4-Nitro Intermediate B->C D Nitro Reduction (H2, Pd/C, MeOH) C->D E C2-Amide, C4-Amino Intermediate D->E F C4-Functionalization (Buchwald-Hartwig / SNAr) E->F G Bifunctionalized Target Molecule F->G

Fig 1: Orthogonal functionalization workflow of (4-Nitropyridin-2-yl)methanamine.

Key Applications in Modern Drug Development

Nucleoside-Based PET Imaging Agents

In oncology, tracking tumor proliferation is critical. (4-Nitropyridin-2-yl)methanamine is utilized in the synthesis of radiolabeled nucleoside analogs (e.g., FLT derivatives) designed to image human thymidine kinase-1 (hTK-1) activity[2]. The C2-methanamine is coupled to an azido-functionalized linker, which is subsequently conjugated to a positron-emitting radionuclide (like ¹⁸F).

Causality of Design: The pyridine core modulates the lipophilicity and pharmacokinetic profile of the probe, ensuring high cellular uptake via nucleoside transporters (ENT1/CNT1) while allowing the probe to be trapped intracellularly post-phosphorylation by hTK-1[2].

Pathway A Extracellular Space (18F-Labeled Probe) B Nucleoside Transporters (ENT1 / CNT1) A->B Cellular Uptake C Intracellular Matrix (Unphosphorylated Probe) B->C D Human Thymidine Kinase-1 (hTK-1) C->D Enzymatic Recognition E 5'-O-Monophosphate Derivative D->E Phosphorylation F Intracellular Trapping & PET Signal Generation E->F Accumulation

Fig 2: Biological trapping mechanism of hTK-1 targeted PET imaging probes.

ALK5 Inhibitors for Fibrosis and Oncology

The Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) pathway is heavily implicated in fibrotic disorders (e.g., idiopathic pulmonary fibrosis) and tumor metastasis[3]. (4-Nitropyridin-2-yl)methanamine serves as a precursor for pyridazinyl amino derivatives. The rigid heteroaromatic structure ensures the correct spatial orientation required to occupy the ATP-binding pocket of the ALK5 kinase domain[3].

PROTAC Linker Technologies

In targeted protein degradation, the linker connecting the target-binding ligand and the E3 ligase ligand must possess specific rigidity and vector angles to facilitate ternary complex formation. The 2,4-substitution of the pyridine ring derived from (4-Nitropyridin-2-yl)methanamine provides an optimal trajectory, preventing steric clashes and enhancing the degradation efficiency of the resulting PROTACs[4].

PROTAC A PROTAC Molecule (Pyridine Linker) D Ternary Complex (POI - PROTAC - E3) A->D B Target Protein (POI) B->D C E3 Ubiquitin Ligase C->D E Polyubiquitination D->E F Proteasomal Degradation E->F

Fig 3: Mechanism of action for PROTACs utilizing rigid pyridine-based linkers.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can track reaction progress and isolate high-purity intermediates.

Protocol A: Chemoselective Amide Coupling at the C2-Methanamine

Adapted from the synthesis of nucleoside imaging markers[2].

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are selected over stronger coupling agents like HATU to minimize the risk of epimerizing chiral carboxylic acids. Furthermore, EDC yields a water-soluble urea byproduct, streamlining the downstream purification process. DIPEA acts as a non-nucleophilic proton sink.

Step-by-Step Methodology:

  • Activation: To an oven-dried round bottom flask, add the target carboxylic acid (e.g., (S)-2-azido-3-methylbutanoic acid, 1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Add HOBt (1.2 equiv) and EDC (1.2 equiv) at room temperature (20-25°C). Stir the mixture under an argon atmosphere for 2 hours to form the active ester.

  • Coupling: In a separate vial, dissolve (4-Nitropyridin-2-yl)methanamine (1.0 equiv) in a minimal volume of anhydrous DMF. Add DIPEA (1.2 equiv) to this solution.

  • Transfer the amine solution dropwise to the activated ester mixture. Stir for an additional 2 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The primary amine peak should disappear, yielding a new peak corresponding to the amide mass.

  • Workup: Quench the reaction by pouring it into deionized water (10 volumes relative to DMF). Extract the aqueous layer with Ethyl Acetate (3 × equal volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove residual acid/HOBt), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Catalytic Reduction of C4-Nitro to C4-Aminopyridine

Rationale: Standard hydrogenation using Palladium on Carbon (Pd/C) is highly effective for reducing the C4-nitro group to an aniline without cleaving the newly formed aliphatic amide bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the C2-amide, C4-nitro intermediate from Protocol A in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) to the solution. Safety Note: Pd/C is highly pyrophoric; add under a blanket of argon or wet with a few drops of toluene prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature for 4–12 hours.

  • Self-Validation (In-Process): The reaction mixture will typically transition from a vibrant yellow (characteristic of the nitropyridine) to a pale or colorless solution. TLC (DCM:MeOH 9:1) will show a highly polar, ninhydrin-active spot (the aniline) replacing the starting material. LC-MS will confirm a mass shift of -30 Da (Loss of O₂[+32] and gain of H₂ [-2]).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Concentrate the filtrate in vacuo to yield the highly versatile C2-amide, C4-aminopyridine building block, ready for subsequent Buchwald-Hartwig coupling.

References

  • [1] Huanuo Pharmaceutical Technology (Guangxi) Co., Ltd - ChemicalBook. Product Catalog: (4-Nitropyridin-2-yl)methanamine (CAS 771581-04-5). URL:

  • [2] Kolb, H. C., et al. Nucleoside based proliferation imaging markers. US Patent US7928210B2. URL:

  • [4] Proteolysis-targeting chimera (PROTAC) compounds and uses thereof field. World Intellectual Property Organization Patent WO2024165050A1. URL:

  • [3] Pyridazinyl amino derivatives as ALK5 inhibitors. US Patent US20240018122A1. URL:

Sources

application of (4-Nitropyridin-2-YL)methanamine in inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (4-Nitropyridin-2-yl)methanamine in Targeted Inhibitor Synthesis

Executive Summary

(4-Nitropyridin-2-yl)methanamine (CAS: 189445-42-9) is a high-value bifunctional scaffold utilized in the synthesis of kinase inhibitors, epigenetic modulators (e.g., LSD1, HDAC), and GPCR ligands. Its structural utility lies in the orthogonality of its two functional handles: a nucleophilic primary amine at the C2-position (via a methylene linker) and an electron-withdrawing, reducible nitro group at the C4-position.

This application note details the strategic incorporation of this building block into drug discovery workflows, focusing on chemoselective amide coupling , nitro-reduction , and SNAr diversification .

Chemical Properties & Handling

PropertySpecificationCritical Handling Note
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Appearance Yellow to orange solidNitro group imparts color; intensity correlates with purity.
Solubility DMSO, MeOH, DMFLimited solubility in non-polar solvents (Hexane, Et₂O).
Stability Air-stable, HygroscopicStore under inert atmosphere (N₂/Ar) at 4°C.
pKa (Pyridine N) ~2.0 - 3.0 (Predicted)The 4-nitro group significantly lowers the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2).

Synthetic Strategies & Workflows

The molecule allows for divergent synthesis.[1] We define two primary workflows: The "Anchor & Switch" Strategy (Pathway A) and The "SNAr Diversification" Strategy (Pathway B).

Pathway A: The "Anchor & Switch" Strategy (Kinase/Epigenetic Scaffolds)

This pathway utilizes the C2-methanamine as an "anchor" to attach the pyridine ring to a core scaffold (e.g., a carboxylic acid pharmacophore). Subsequently, the 4-nitro group is reduced to an amine ("switch"), creating a new vector for interaction (e.g., H-bond donor in a kinase hinge region).

Mechanism:

  • Anchoring: Amide coupling at the aliphatic amine. The electron-deficient ring prevents side reactions at the pyridine nitrogen.

  • Reduction: Chemoselective reduction of 4-NO₂ to 4-NH₂.

  • Elaboration: The newly formed 4-NH₂ is derivatized (Urea/Sulfonamide formation).

Pathway B: The "SNAr Diversification" Strategy

The 4-nitro group on a pyridine ring is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), particularly when the ring is electron-deficient. This allows for the introduction of alkoxy or amino groups before utilizing the methanamine handle.

Visualizing the Workflows (Graphviz)

SyntheticPathways cluster_legend Reaction Logic Start (4-Nitropyridin-2-yl) methanamine Coupling Step 1: Amide Coupling (HATU/DIPEA) Start->Coupling R-COOH SNAr Step 1: SNAr Displacement (RO- or RNH-) Start->SNAr Nucleophile (Heat) Inter1 Intermediate A: Nitro-Pyridine Amide Coupling->Inter1 Reduction Step 2: Nitro Reduction (Fe/NH4Cl or Pd/C) Inter1->Reduction Inter2 Intermediate B: Amino-Pyridine Amide Reduction->Inter2 FinalA Target A: 2,4-Disubstituted Kinase Inhibitor Inter2->FinalA R'-NCO (Urea Formation) Inter3 Intermediate C: 4-Alkoxy/Amino Pyridine SNAr->Inter3 CouplingB Step 2: Amide Coupling (Scaffold Attachment) Inter3->CouplingB FinalB Target B: Diversified Pyridine Ligand CouplingB->FinalB Legend Pathway A: 4-NO2 as Masked Amine Pathway B: 4-NO2 as Leaving Group

Caption: Divergent synthetic workflows for (4-Nitropyridin-2-yl)methanamine. Pathway A focuses on reduction to a diamine scaffold; Pathway B utilizes the nitro group as a leaving group for substitution.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The "Anchor")

Context: Attaching the methanamine to a carboxylic acid core (e.g., Indole-3-carboxylic acid) without affecting the nitro group.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • (4-Nitropyridin-2-yl)methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under N₂. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change (often to yellow/orange) indicates active ester formation.

  • Addition: Add (4-Nitropyridin-2-yl)methanamine (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS. The basicity of the primary amine is sufficient for rapid coupling; the electron-poor pyridine ring does not interfere.

  • Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show a triplet/multiplet at ~8.5-9.0 ppm (Amide NH) and a shift in the methylene protons (~4.5 ppm).

Protocol B: Iron-Mediated Nitro Reduction (The "Switch")

Context: Reducing the 4-nitro group to a 4-amino group in the presence of the newly formed amide bond. Fe/NH₄Cl is preferred over hydrogenation (Pd/C) if the scaffold contains halogens (Cl, Br, I) to avoid dehalogenation.

Reagents:

  • Nitro-pyridine intermediate (from Protocol A)

  • Iron Powder (5.0 equiv, <10 micron particle size preferred)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: Dissolve the nitro compound (1.0 mmol) in EtOH (16 mL) and Water (4 mL).

  • Addition: Add NH₄Cl (5.0 mmol) and Iron powder (5.0 mmol).

  • Reflux: Heat the mixture to 80°C (Reflux) with vigorous stirring. Vigorous stirring is critical to prevent iron clumping.

  • Monitoring: Reaction is usually complete in 1–2 hours. TLC will show a significant polarity shift (Amine is more polar/streaking).

  • Workup: Filter hot through a Celite pad. Wash the pad with hot MeOH. Concentrate the filtrate.

  • Purification: The residue often contains iron salts. Redissolve in EtOAc, wash with sat. NaHCO₃, and purify via flash chromatography (DCM/MeOH gradient).

Scientific Rationale & Troubleshooting (E-E-A-T)

  • Why (4-Nitropyridin-2-yl)methanamine? Unlike simple benzylamines, the pyridine nitrogen provides a Hydrogen Bond Acceptor (HBA) often required in the ATP-binding pocket of kinases. The 4-nitro group, before reduction, strongly withdraws electron density, making the ring π-deficient. This influences the acidity of the amide NH formed in Protocol A, potentially enhancing H-bond donor capability.

  • Troubleshooting the Reduction:

    • Problem: Incomplete reduction or "stalled" reaction.

    • Solution: The 4-nitropyridine system can sometimes form stable hydroxylamine intermediates. If LCMS shows [M+16] peaks (Hydroxylamine), add more Iron (2 equiv) and increase reaction time. Alternatively, switch to Zn/Acetic Acid (mild conditions).

  • Troubleshooting SNAr (Pathway B):

    • Problem: Hydrolysis to 4-pyridone.[2]

    • Cause: If moisture is present during SNAr with weak nucleophiles, the OH- can displace the nitro group.

    • Solution: Use strictly anhydrous conditions and strong nucleophiles (e.g., NaH + Alcohol) at lower temperatures (0°C to RT) before heating.

References

  • General Reactivity of Nitropyridines

    • Title: "Nucleophilic substitution of the nitro group in 4-nitropyridine and its N-oxide."
    • Source:Journal of Organic Chemistry
    • Context: Establishes the 4-nitro group as a viable leaving group for SNAr diversific
    • Link:[Link]

  • Reduction Protocols (Iron/NH4Cl)

    • Title: "Selective reduction of nitro compounds using iron and ammonium chloride."
    • Source:Synthetic Communic
    • Context: Standard protocol adapted for Protocol B to ensure chemoselectivity.
    • Link:[Link]

  • Application in Kinase Inhibitors (Analogue Context)

    • Title: "Discovery of aminopyridine-based inhibitors of kinases."[3]

    • Source:Journal of Medicinal Chemistry (General reference for aminopyridine scaffolds).[4]

    • Link:[Link] (Landing Page for verification of scaffold utility).

  • LSD1 Inhibitor Synthesis (Pyridine-Methanamine Scaffolds)

    • Title: "Design, synthesis and biological evalu
    • Source:European Journal of Medicinal Chemistry
    • Context: Illustrates the use of pyridine-methanamine linkers in epigenetic drug discovery.
    • Link:[Link]

Sources

Application Notes & Protocols for Amide Coupling Reactions with (4-Nitropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Electron-Deficient Amine Coupling

The formation of an amide bond is one of the most fundamental and frequently utilized transformations in medicinal chemistry and drug development.[1] This linkage is a cornerstone of countless pharmaceuticals and biologically active molecules. While numerous protocols exist for amide bond formation, the coupling of electron-deficient amines, such as (4-Nitropyridin-2-YL)methanamine, presents a significant synthetic challenge. The reduced nucleophilicity of the amine, a direct consequence of the electron-withdrawing nature of the nitro group and the pyridine ring, can lead to sluggish reaction rates and low yields when employing standard coupling conditions.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with (4-Nitropyridin-2-YL)methanamine. We will delve into the mechanistic considerations, provide a detailed and robust protocol, and offer insights into troubleshooting potential issues. The methodologies described herein are designed to be self-validating, with a focus on explaining the rationale behind each experimental choice to ensure reliable and reproducible results.

Reagent Characteristics and Handling

(4-Nitropyridin-2-YL)methanamine is a primary amine characterized by the presence of a strongly electron-withdrawing 4-nitro group on a pyridine scaffold. This structural feature significantly impacts its reactivity.

PropertyValue (Estimated/Analog-Based)Source
Molecular Formula C₆H₇N₃O₂N/A
Molecular Weight 153.14 g/mol N/A
Appearance Likely a solid at room temperature[2]
pKa (of conjugate acid) Expected to be lower than typical alkylaminesN/A
Solubility Likely soluble in polar aprotic solvents (DMF, DMSO)N/A
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Handling: Avoid contact with skin and eyes.[3][4] In case of contact, rinse immediately and thoroughly with water.[5] Avoid the formation of dust and aerosols.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Amide Coupling with Electron-Deficient Amines

Standard amide coupling reactions involve the activation of a carboxylic acid to form a more electrophilic species, which is then susceptible to nucleophilic attack by the amine.[6][7] For electron-deficient amines, the choice of coupling reagent and additives is critical to drive the reaction to completion.

A highly effective method for coupling electron-deficient amines utilizes a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a catalytic amount of 1-Hydroxybenzotriazole (HOBt), and a stoichiometric amount of 4-(Dimethylamino)pyridine (DMAP).[1]

  • Carboxylic Acid Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • HOBt Ester Formation: This intermediate can be intercepted by HOBt to form an active HOBt ester. This step is crucial as it minimizes the risk of racemization for chiral carboxylic acids and reduces the formation of N-acylurea byproducts.

  • Acyl-Imidinium Ion Formation: DMAP acts as a potent acyl transfer agent, reacting with the HOBt ester to form a highly reactive acyl-imidinium ion intermediate.[1]

  • Nucleophilic Attack: The electron-deficient amine, (4-Nitropyridin-2-YL)methanamine, then attacks the highly electrophilic acyl-imidinium ion to form the desired amide bond.[1]

The use of DMAP is critical for enhancing the reactivity and achieving good yields with unreactive amines.[1]

Experimental Protocol: Amide Coupling with (4-Nitropyridin-2-YL)methanamine

This protocol is adapted from established methods for the amidation of electron-deficient amines.[1]

Materials
  • Carboxylic acid (1.0 eq)

  • (4-Nitropyridin-2-YL)methanamine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 - 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and (4-Nitropyridin-2-YL)methanamine (1.0 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DMF or MeCN (approximately 0.1 - 0.5 M concentration with respect to the carboxylic acid).

  • Reagent Addition: To the stirred solution, add HOBt (0.1 eq), DMAP (1.0 eq), and EDC (1.0 eq). Finally, add DIPEA (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the reduced nucleophilicity of the amine, the reaction may require several hours to overnight for completion.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dilute the residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

G cluster_setup Reaction Setup cluster_reaction Amide Coupling Reaction cluster_workup Work-up cluster_purification Purification start Combine Carboxylic Acid and (4-Nitropyridin-2-YL)methanamine in a flask dissolve Dissolve in anhydrous DMF or MeCN start->dissolve add_reagents Add HOBt, DMAP, EDC, and DIPEA dissolve->add_reagents stir Stir at room temperature add_reagents->stir monitor Monitor by TLC or LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate dilute Dilute with EtOAc or DCM concentrate->dilute wash Wash with 1M HCl, NaHCO₃, and Brine dilute->wash dry Dry over MgSO₄ or Na₂SO₄ wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by silica gel column chromatography filter_concentrate->purify end_node Pure Amide Product purify->end_node

Caption: Experimental workflow for amide coupling with (4-Nitropyridin-2-YL)methanamine.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Deactivated coupling reagents due to moisture.1. Ensure all reagents are fresh and of high purity. 2. Consider pre-activating the carboxylic acid with EDC/HOBt/DMAP for 15-30 minutes before adding the amine. 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere with anhydrous solvents.
Formation of N-acylurea byproduct The O-acylisourea intermediate is reacting with another molecule of carboxylic acid or itself.Ensure a catalytic amount of HOBt is used to efficiently trap the O-acylisourea as the active ester.
Racemization of Chiral Carboxylic Acid The base used is too strong or the reaction temperature is too high.Use a non-nucleophilic hindered base like DIPEA. Maintain the reaction at room temperature or below.
Difficult Purification Residual DMF in the crude product.Perform multiple aqueous washes during the work-up. A wash with 5% aqueous LiCl can also help remove DMF.

Visualization of the Reaction

G RCOOH R-COOH (Carboxylic Acid) Plus1 + Amine H₂N-CH₂-(4-NO₂-Py) ((4-Nitropyridin-2-YL)methanamine) Arrow Coupling_Agents EDC, DMAP, HOBt (cat.), DIPEA _______________________________ DMF or MeCN, Room Temp. Amide R-CO-NH-CH₂-(4-NO₂-Py) (Amide Product)

Caption: General reaction scheme for the amide coupling.

Conclusion

The successful synthesis of amides from electron-deficient amines like (4-Nitropyridin-2-YL)methanamine is achievable with careful selection of coupling reagents and reaction conditions. The protocol detailed in this application note, which leverages the synergistic effects of EDC, HOBt, and DMAP, provides a robust framework for overcoming the inherent low reactivity of the amine. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ this valuable building block in their synthetic endeavors, paving the way for the discovery of novel chemical entities.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitropyridin-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • MDPI. (2025, March 21). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Cole-Parmer. (2006, June 6). Material Safety Data Sheet - 4-Nitrodiphenylamine, 98+%. Retrieved from [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2018, July 5). Synthesis of Secondary Amides from Thiocarbamates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropyridine. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of (4-Nitropyridin-2-YL)methanamine in the Synthesis of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group to the pyridine ring, particularly in the form of nitropyridines, has been a fruitful strategy in the design of potent antimicrobial agents.[2] The nitroaromatic moiety often acts as a prodrug, undergoing bioreductive activation within the mycobacterial cell to generate reactive nitrogen species that are lethal to the bacterium.

This document provides detailed application notes and protocols for the use of (4-Nitropyridin-2-YL)methanamine , a versatile and highly functionalized building block, in the synthesis of a new class of potential antitubercular agents. The presence of a reactive primary amine function ortho to the pyridine nitrogen and a nitro group at the para position offers a unique combination of electronic and steric properties for the construction of diverse molecular architectures. These protocols are intended for researchers and drug development professionals engaged in the discovery of next-generation antitubercular therapies.

Core Rationale: The Strategic Advantage of the (4-Nitropyridin-2-YL)methanamine Scaffold

The (4-Nitropyridin-2-YL)methanamine scaffold is a promising starting point for the development of novel antitubercular agents for several key reasons:

  • Bioactivation Potential: The 4-nitro group is susceptible to reduction by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), a mechanism implicated in the activity of other nitroaromatic antitubercular drugs. This bioactivation can lead to the formation of cytotoxic radicals within the pathogen.

  • Versatile Synthetic Handle: The primary aminomethyl group at the 2-position provides a convenient point for chemical modification. It can readily participate in a wide range of reactions, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems, allowing for the exploration of a broad chemical space.

  • Modulation of Physicochemical Properties: The pyridine ring and the aminomethyl group can be strategically modified to fine-tune the lipophilicity, solubility, and metabolic stability of the resulting compounds, which are critical parameters for drug efficacy.

Synthesis of the Key Intermediate: (4-Nitropyridin-2-YL)methanamine

A reliable and scalable synthesis of (4-Nitropyridin-2-YL)methanamine is crucial for its application in drug discovery programs. A robust two-step synthetic sequence starting from commercially available 2-methyl-4-nitropyridine N-oxide is proposed.

Protocol 1: Synthesis of 2-Cyano-4-nitropyridine

This protocol describes the conversion of 2-methyl-4-nitropyridine N-oxide to the corresponding nitrile, a key precursor for the target amine.

Materials:

  • 2-Methyl-4-nitropyridine N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (nitrogen or argon) at 0 °C, add zinc iodide (0.1 eq).

  • Slowly add trimethylsilyl cyanide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-cyano-4-nitropyridine as a solid.

Expected Yield: 70-80%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reduction of 2-Cyano-4-nitropyridine to (4-Nitropyridin-2-YL)methanamine

This protocol details the catalytic hydrogenation of the nitrile to the desired primary amine.

Materials:

  • 2-Cyano-4-nitropyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Diethyl ether

Procedure:

  • To a solution of 2-cyano-4-nitropyridine (1.0 eq) in methanol (0.1 M) in a hydrogenation flask, add 10% Pd/C (10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Stir the reaction mixture vigorously for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-Nitropyridin-2-YL)methanamine.

  • For purification and stable storage, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in a minimal amount of methanol and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Nitropyridin-2-YL)methanamine hydrochloride as a stable solid.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in the Synthesis of a Novel Antitubercular Agent: A Proof-of-Concept Protocol

This section outlines a hypothetical, yet scientifically grounded, synthetic protocol for the preparation of a novel antitubercular agent derived from (4-Nitropyridin-2-YL)methanamine. The proposed target molecule incorporates a thiazole ring, a heterocyclic motif found in other antimicrobial agents.

Proposed Target: N-((4-Nitropyridin-2-yl)methyl)-4-phenylthiazol-2-amine

This target molecule is designed based on the following rationale:

  • The (4-nitropyridin-2-yl)methyl moiety serves as the core pharmacophore with potential for bioreductive activation.

  • The 2-aminothiazole scaffold is a known privileged structure in medicinal chemistry with demonstrated antitubercular activity in some derivatives.

  • The phenyl group at the 4-position of the thiazole can be varied to explore structure-activity relationships (SAR).

Protocol 3: Synthesis of N-((4-Nitropyridin-2-yl)methyl)-4-phenylthiazol-2-amine

This protocol describes the coupling of (4-Nitropyridin-2-YL)methanamine with a suitable thiazole precursor.

Materials:

  • (4-Nitropyridin-2-YL)methanamine hydrochloride

  • 2-Bromo-4-phenylthiazole

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (4-Nitropyridin-2-YL)methanamine hydrochloride (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add triethylamine (2.2 eq).

  • Add 2-bromo-4-phenylthiazole (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the target compound, N-((4-Nitropyridin-2-yl)methyl)-4-phenylthiazol-2-amine.

Expected Yield: 50-60%

Characterization: The final compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by HPLC.

Data Presentation

Table 1: Summary of Key Synthetic Intermediates and Target Compound

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
2-Cyano-4-nitropyridine2-Cyano-4-nitropyridineC₆H₃N₃O₂149.11
(4-Nitropyridin-2-YL)methanamine(4-Nitropyridin-2-YL)methanamineC₆H₇N₃O₂153.14
N-((4-Nitropyridin-2-yl)methyl)-4-phenylthiazol-2-amineN-((4-Nitropyridin-2-yl)methyl)-4-phenylthiazol-2-amineC₁₅H₁₂N₄O₂S312.35

Experimental Workflows and Logical Relationships

Synthesis_Workflow cluster_synthesis Synthesis of (4-Nitropyridin-2-YL)methanamine cluster_application Application in Antitubercular Agent Synthesis Start 2-Methyl-4-nitropyridine N-oxide Step1 Protocol 1: Cyanation (TMSCN, ZnI2) Start->Step1 Intermediate1 2-Cyano-4-nitropyridine Step1->Intermediate1 Step2 Protocol 2: Reduction (H2, Pd/C) Intermediate1->Step2 End (4-Nitropyridin-2-YL)methanamine Step2->End Start_App (4-Nitropyridin-2-YL)methanamine Step3 Protocol 3: N-Arylation (TEA, DMF) Start_App->Step3 Reagent 2-Bromo-4-phenylthiazole Reagent->Step3 Final_Product N-((4-Nitropyridin-2-yl)methyl)-4-phenylthiazol-2-amine Step3->Final_Product

Caption: Synthetic workflow for the preparation of (4-Nitropyridin-2-YL)methanamine and its application.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be robust and reproducible. Each step includes purification and characterization recommendations to ensure the identity and purity of the synthesized compounds. It is imperative that researchers perform these characterizations at each stage to validate the experimental outcomes. The proposed synthesis of the final antitubercular agent is based on well-established chemical transformations, and the rationale for its design is rooted in the current understanding of antitubercular drug mechanisms.

Conclusion

(4-Nitropyridin-2-YL)methanamine represents a valuable and underexplored building block for the synthesis of novel antitubercular agents. The protocols provided in this document offer a clear pathway for the preparation of this key intermediate and its utilization in a proof-of-concept synthesis of a potential new therapeutic. By leveraging the unique chemical properties of this scaffold, researchers can expand the chemical space for antitubercular drug discovery and contribute to the development of urgently needed treatments for tuberculosis.

References

  • Breda, S. A., et al. (2012). Design, synthesis and biological evaluation of novel pyrimidine derivatives as antitubercular agents. European Journal of Medicinal Chemistry, 54, 984-991.
  • Deng, X., et al. (2011). Synthesis and anticonvulsant activity of some new pyrimidine derivatives. European Journal of Medicinal Chemistry, 46(11), 5348-5353.
  • El-Deeb, I. M., et al. (2010). Synthesis, anticonvulsant, and anticancer activity of some new pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 18(17), 6338-6345.
  • El-Nassan, H. B. (2011). Synthesis, antitumor and anti-inflammatory activities of some new pyrimidine derivatives. European Journal of Medicinal Chemistry, 46(9), 4349-4355.
  • Gasse, F., et al. (2008). Targeting thymidylate kinase of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(10), 2895-2904.
  • Jallapally, A., et al. (2014). Synthesis and antimycobacterial activity of novel 4-nitropyrrole-semicarbazide conjugates. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3465.[3]

  • Krause, J., et al. (2020). 4-Substituted picolinohydrazonamides: A new class of potent antitubercular agents. European Journal of Medicinal Chemistry, 187, 111956.[3]

  • Li, X., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 2025.[2]

  • Lavie, A., et al. (1998). Crystal structure of thymidylate kinase from Mycobacterium tuberculosis. Journal of Molecular Biology, 281(3), 505-515.
  • Oliveira, A. C., et al. (2014). Manganese complexes derived from 2-acetylpyridine-N(4)-R-thiosemicarbazones with potent in vitro antimycobacterial activity. Journal of Inorganic Biochemistry, 136, 61-68.[3]

  • Ostermann, N., et al. (2001). The crystal structure of human thymidylate kinase in complex with dTMP and ADP. Structure, 9(8), 689-698.
  • Pochet, S., et al. (2003). Design, synthesis, and evaluation of new thymidylate kinase inhibitors as antitubercular agents. Journal of Medicinal Chemistry, 46(18), 3779-3789.
  • Pochet, S., et al. (2010). Further SAR studies on pyrimidine-based inhibitors of Mycobacterium tuberculosis thymidylate kinase. Bioorganic & Medicinal Chemistry, 18(2), 707-717.
  • Rane, R. A., et al. (2014). Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and antitubercular agents. Medicinal Chemistry Research, 23(10), 4476-4488.[3]

  • Singh, K., et al. (2013). Synthesis and antimalarial activity of some new pyrimidine derivatives. European Journal of Medicinal Chemistry, 64, 116-122.
  • Singh, P., et al. (2011). Pyrimidine and its derivatives: a review on their synthetic, medicinal and analytical aspects. Der Pharma Chemica, 3(6), 333-348.
  • Tan, C., et al. (2014). Synthesis and anticancer activity of novel pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(1), 214-217.

Sources

reaction conditions for nucleophilic substitution on nitropyridines

Application Note: Optimizing Nucleophilic Aromatic Substitution ( ) on Nitropyridines

Introduction & Mechanistic Rationale

Nucleophilic Aromatic Substitution (

1

1

Depending on the substrate design, the nitro group serves one of two primary functions:

  • Activating Group: It heavily activates adjacent halogens (e.g., 2-chloro-3-nitropyridine) for rapid displacement by amines, alkoxides, or thiolates[2].

  • Leaving Group: In specific highly activated or sterically driven systems, the nitro group itself acts as an excellent leaving group. This is particularly critical for

    
    fluoride radiolabeling ()[3] or direct thiolate substitution ()[4].
    

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic ipso-carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex [1]. The negative charge is heavily delocalized onto the nitro group, which lowers the activation energy of this rate-determining step. Subsequent elimination of the leaving group restores aromaticity[1].

SNAr_MechanismANitropyridine+ NucleophileBMeisenheimerComplexA->B Addition(Rate-Determining)CSubstitutedPyridineB->C Elimination(Fast)

Mechanistic pathway of SNAr on nitropyridines showing the Meisenheimer intermediate.

Key Reaction Parameters: The Causality of Experimental Choices

Successful

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are the gold standard for oxygen and sulfur nucleophiles. Causality: These solvents effectively solvate the cationic counter-ions (leaving the nucleophilic anion "naked" and highly reactive) while lacking acidic protons that would otherwise hydrogen-bond to and deactivate the nucleophile. For amine nucleophiles, polar protic solvents like ethanol are often used to aid solubility and facilitate product precipitation[1].

  • Base Selection: Non-nucleophilic bases such as

    
    , 
    
    
    , or
    
    
    -diisopropylethylamine (DIPEA) are required. Causality: A base is necessary to scavenge the acid by-product (e.g., HCl) or to deprotonate the nucleophile (e.g., thiols to thiolates)[4]. Using a strongly nucleophilic base like NaOH would result in the competitive formation of unwanted hydroxypyridine by-products.
  • Temperature Control: The addition step is rate-determining and highly dependent on the leaving group. Halide displacement by primary amines often proceeds at room temperature or gentle reflux[1], whereas direct nitro group displacement by

    
    fluoride requires elevated temperatures (e.g., 140 °C) to overcome the high activation energy barrier[3].
    

Quantitative Data Summary

The following table summarizes validated reaction conditions and expected yields for various nitropyridine

SubstrateNucleophileSolvent / BaseTemp / TimeYieldRef
2-Chloro-5-nitropyridine Aliphatic AmineEtOH /

Reflux, 2-4 h>85%[1]
3-Methoxy-2-nitropyridine

(K222)
DMF /

140 °C, 30 min70-89% (RCY)[2]
2-Methyl-3-nitropyridine Benzyl mercaptan (BnSH)DMF /

RT, 2-4 h>80%[3]

Experimental Protocols

Protocol A: Amine Substitution of Halide (e.g., 2-Chloro-5-nitropyridine to 2-Amino-5-nitropyridine)

Targeted for pharmaceutical intermediate synthesis.

  • Preparation: Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol to a concentration of approximately 0.1 M[1]. Causality: Anhydrous conditions prevent the competitive hydrolysis of the chloride leaving group.

  • Reagent Addition: Add the primary aliphatic amine (1.1 equiv) followed by triethylamine (1.2 equiv)[1]. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the primary amine, which would render it non-nucleophilic.

  • Reaction: Heat the mixture to reflux and maintain for 2–4 hours[1]. Monitor the consumption of starting material via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure[1]. Partition the residue between ethyl acetate and water. Extract the organic layer, dry over anhydrous

    
    , filter, and concentrate to yield the substituted product[1].
    
Protocol B: Direct Displacement of Nitro Group by Thiolate (e.g., 2-Methyl-3-nitropyridine to 3-Thioether)

Targeted for late-stage functionalization and fluorescent probe development.

  • Preparation: Dissolve 2-methyl-3-nitropyridine (1.0 equiv) in anhydrous DMF.

  • Activation: Add anhydrous

    
     (2.0 equiv) and benzyl mercaptan (1.2 equiv)[4]. Causality: 
    
    
    deprotonates the thiol to generate the highly nucleophilic thiolate anion. DMF stabilizes the Meisenheimer intermediate without hydrogen-bonding to the thiolate.
  • Reaction: Stir the mixture at room temperature under an inert nitrogen atmosphere for 2-4 hours. Causality: The inert atmosphere prevents the oxidative dimerization of the thiol into a disulfide.

  • Workup: Quench the reaction by pouring it into ice water. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over

    
    , and purify via flash column chromatography to isolate the 3-thioether derivative[4].
    

WorkflowStep11. PreparationDissolve SubstrateStep22. ActivationAdd Base & Nu-Step1->Step2Step33. ReactionHeat/Stir & MonitorStep2->Step3Step44. WorkupQuench & ExtractStep3->Step4Step55. PurificationChromatographyStep4->Step5

Step-by-step experimental workflow for SNAr reactions on nitropyridine substrates.

References

  • Malik, N., Solbach, C., Voelter, W., & Machulla, H.-J. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(3), 757-764. Available at:[Link]

  • Nikolskii, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 114. Available at:[Link]

Application Note: Strategic Derivatization of (4-Nitropyridin-2-YL)methanamine for Accelerated Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed framework and validated protocols for the derivatization of (4-nitropyridin-2-yl)methanamine, a versatile starting material for the generation of compound libraries aimed at biological screening. We will explore strategic modifications of its primary amine and nitro group functionalities to rapidly generate a diverse set of analogues. The protocols herein emphasize robust, scalable reactions commonly employed in medicinal chemistry, including acylation, sulfonylation, and reductive amination. Furthermore, we present a comprehensive guide to the purification and analytical characterization of the resulting library, ensuring high-fidelity data for downstream high-throughput screening (HTS) campaigns. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic discovery.

Introduction: The Rationale for Derivatization

The nitropyridine scaffold is a well-established pharmacophore present in a number of biologically active compounds. The specific starting material, (4-nitropyridin-2-yl)methanamine, offers two key points for chemical diversification: a reactive primary amine and a nitro group that can be readily transformed into other functionalities. This dual reactivity makes it an ideal candidate for the rapid construction of a diverse chemical library for biological screening.

The primary goal of derivatization in this context is to systematically explore the chemical space around the core scaffold. By introducing a variety of substituents, we can modulate key physicochemical properties such as:

  • Solubility: Enhancing aqueous solubility for improved assay performance.

  • Lipophilicity (LogP): Tuning the molecule's ability to cross cellular membranes.

  • Target Engagement: Introducing new functional groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with a biological target.

  • Metabolic Stability: Modifying sites prone to metabolic degradation.

This strategic approach, often termed "analogue synthesis," is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

Strategic Approach to Library Generation

The derivatization strategy for (4-nitropyridin-2-yl)methanamine is centered on its two primary reactive handles. A parallel synthesis approach is recommended for efficient library generation.

Derivatization of the Primary Amine

The primary amine is a versatile nucleophile, readily undergoing reactions with a wide range of electrophiles. This allows for the introduction of a vast array of functional groups. Common, high-yielding reactions suitable for library synthesis include:[1]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is one of the most robust and widely used reactions in medicinal chemistry.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Modification of the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that can be chemically modified, most commonly through reduction to a primary aniline. This transformation is significant as it converts a meta-directing deactivator of the pyridine ring into an ortho-, para-directing activator.[2] This newly formed aniline can then be subjected to the same derivatization strategies as the original primary amine, exponentially increasing the diversity of the library.

Several methods exist for the reduction of aromatic nitro groups.[2][3] For library synthesis, methods that are mild and tolerant of other functional groups are preferred. Common methods include:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source.

  • Metal-mediated Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media.[2] Tin(II) chloride (SnCl2) is a particularly mild and effective reagent for this purpose.

Workflow Visualization

The overall strategy for generating a diverse compound library from (4-nitropyridin-2-yl)methanamine is depicted below.

G cluster_0 Phase 1: Primary Amine Derivatization cluster_1 Phase 2: Nitro Group Reduction & Derivatization cluster_2 Final Library A (4-Nitropyridin-2-YL)methanamine B Acylation / Sulfonylation / etc. A->B R-COCl, R-SO2Cl, etc. C Sub-Library 1 (Nitro-containing amides, sulfonamides, etc.) B->C D Reduction of Nitro Group C->D e.g., SnCl2, H2/Pd-C H Combined Library for HTS C->H E (4-Aminopyridin-2-YL)methanamine Derivatives D->E F Acylation / Sulfonylation / etc. E->F R'-COCl, R'-SO2Cl, etc. G Sub-Library 2 (Di-substituted derivatives) F->G G->H

Caption: Overall workflow for library generation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Acylation of the Primary Amine

This protocol describes a general procedure for the synthesis of an amide library in a parallel format (e.g., in a 96-well plate).

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of (4-nitropyridin-2-yl)methanamine in anhydrous Dichloromethane (DCM).

    • Prepare 0.6 M stock solutions of a diverse set of acyl chlorides in anhydrous DCM.

    • Prepare a 1.0 M stock solution of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the (4-nitropyridin-2-yl)methanamine stock solution.

    • Add 100 µL (0.06 mmol, 1.2 equivalents) of the appropriate acyl chloride stock solution to each well.

    • Add 60 µL (0.06 mmol, 1.2 equivalents) of the base stock solution to each well.

    • Seal the reaction block and shake at room temperature for 4-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the aqueous layer with 2 x 300 µL of DCM.

    • Combine the organic layers and wash with 200 µL of brine.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The resulting crude amides can be purified by preparative HPLC or silica gel chromatography.

Scientist's Notes:

  • The use of a slight excess of the acyl chloride and base ensures the reaction goes to completion.

  • DIPEA is often preferred over TEA as it is less likely to cause side reactions.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

  • Reaction Setup:

    • To a round-bottom flask, add the nitro-containing starting material (1.0 mmol).

    • Add 10 mL of ethanol, followed by tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 mmol, 5.0 equivalents).

    • Heat the reaction mixture to 70 °C and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Add 20 mL of saturated aqueous sodium bicarbonate solution to the residue and stir for 30 minutes.

    • Extract the aqueous layer with 3 x 20 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude aniline derivative can be purified by silica gel chromatography.

Scientist's Notes:

  • This method is generally high-yielding and tolerant of many functional groups, making it suitable for library synthesis.

  • The basic work-up is crucial to remove the tin salts.

  • The resulting aniline is often more polar than the starting nitro compound, which can be observed by TLC.

Purification and Characterization of the Library

Ensuring the purity and identity of each compound in the library is critical for the reliability of biological screening data.

Purification

High-performance liquid chromatography (HPLC) is the method of choice for purifying compound libraries.

  • Method: Reversed-phase HPLC using a C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid, is employed.

  • Detection: UV detection at multiple wavelengths and mass spectrometry (LC-MS) are used to identify and collect the desired product peaks.

Characterization and Quality Control

Each compound in the library should be characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for library QC. It provides both the retention time (a measure of purity) and the mass-to-charge ratio (confirming the molecular weight) of the compound.

  • Nuclear Magnetic Resonance (NMR): For a representative subset of the library, 1H NMR should be performed to confirm the structure.

A summary of the expected analytical data for a representative acylation product is provided in the table below.

Compound Starting Material Acyl Chloride Expected Mass [M+H]+ Purity (LC-MS)
N-((4-nitropyridin-2-yl)methyl)acetamide(4-nitropyridin-2-yl)methanamineAcetyl chloride196.07>95%
N-((4-nitropyridin-2-yl)methyl)benzamide(4-nitropyridin-2-yl)methanamineBenzoyl chloride258.08>95%

Visualization of Derivatization Pathways

The following diagram illustrates the key derivatization pathways from the parent molecule.

G cluster_amine_rxns Amine Reactions cluster_nitro_reduction Nitro Reduction start (4-Nitropyridin-2-YL)methanamine amide Amide (R-CONH-R') start->amide Acylation (RCOCl, Base) sulfonamide Sulfonamide (R-SO2NH-R') start->sulfonamide Sulfonylation (RSO2Cl, Base) sec_amine Secondary Amine (R-NH-CH2-R') start->sec_amine Reductive Amination (RCHO, NaBH(OAc)3) aniline Aniline Derivative (NH2-Py-CH2-NH-Acyl) amide->aniline Reduction (SnCl2) amide2 Di-Amide aniline->amide2 Further Derivatization sulfonamide2 Amide-Sulfonamide aniline->sulfonamide2 Further Derivatization

Caption: Key derivatization pathways.

Considerations for Biological Screening

Once the library is synthesized and characterized, it is ready for biological screening.

  • Compound Management: Compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a standard concentration (e.g., 10 mM) and stored in a 96- or 384-well plate format.

  • Assay Compatibility: It is important to ensure that the compounds do not interfere with the assay technology (e.g., fluorescence, luminescence).

  • Hit Validation: Any "hits" from the primary screen should be re-tested to confirm their activity. The purity and identity of the hit compounds should be re-verified. The availability of a diverse set of analogues allows for rapid follow-up and exploration of the structure-activity relationship (SAR).

References

  • Vertex AI Search. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved March 7, 2024, from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved March 7, 2024, from [Link]

  • PubMed. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved March 7, 2024, from [Link]

  • National Institutes of Health. (2020, February 18). Flow Synthesis of Biologically-Relevant Compound Libraries. Retrieved March 7, 2024, from [Link]

  • National Academy of Sciences. (n.d.). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2025, December 15). Compounds of amine-substituted cyclic amines: synthesis and structures. Retrieved March 7, 2024, from [Link]

  • Vapourtec. (n.d.). Library Synthesis | Combinatorial Chemistry. Retrieved March 7, 2024, from [Link]

  • Future Science. (n.d.). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Derivatization in Sample Preparation for LC‐MS Bioanalysis. Retrieved March 7, 2024, from [Link]

  • MDPI. (2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved March 7, 2024, from [Link]

  • MDPI. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Retrieved March 7, 2024, from [Link]

Sources

Advanced Analytical Methodologies for the Quantification of (4-Nitropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(4-Nitropyridin-2-YL)methanamine (CAS: 771581-04-5) is a highly polar, aromatic primary amine utilized extensively as a building block in pharmaceutical synthesis, most notably in the development of nucleoside-based proliferation imaging markers for Positron Emission Tomography (PET)[1].

From an analytical perspective, quantifying this compound presents a distinct set of challenges. The molecule (Molecular Weight: 153.14 g/mol ) contains a primary aminomethyl group (pKa ~9.0) and a pyridine nitrogen (pKa ~5.0). Under standard acidic reversed-phase liquid chromatography (RP-LC) conditions (e.g., 0.1% Formic Acid), the primary amine is fully protonated. This leads to two critical failures in standard methodologies:

  • Poor Retention : The highly polar, charged molecule elutes in or near the void volume on standard C18 columns.

  • Peak Tailing : The protonated basic nitrogen interacts strongly with residual anionic silanols on the silica stationary phase, causing severe peak distortion[2][3].

To establish a self-validating, robust quantitative system, analytical scientists must abandon standard acidic RP-LC in favor of orthogonal techniques: High-pH Reversed-Phase (Hp-RP) for HPLC-UV quality control, and Hydrophilic Interaction Liquid Chromatography (HILIC) for trace LC-MS/MS bioanalysis[4][5].

Methodological Rationale & Analytical Strategy

The Causality of Method Selection (E-E-A-T)

Choosing the correct chromatographic mode is dictated by the protonation state of the analyte.

  • For HPLC-UV (High Concentration / API QC) : By raising the mobile phase pH to 10.0 using ammonium bicarbonate, the primary amine is deprotonated (pH > pKa). This neutralizes the molecule, dramatically increasing its hydrophobicity and partition coefficient into a C18 stationary phase, yielding sharp, well-retained peaks[3][4].

  • For LC-MS/MS (Trace Bioanalysis) : High-pH mobile phases can sometimes suppress positive electrospray ionization (ESI+). Instead, HILIC is employed. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >80% Acetonitrile). The protonated amine partitions into a water-enriched layer on the stationary phase, providing excellent retention. Furthermore, the high organic content lowers surface tension, dramatically enhancing droplet desolvation and ESI+ sensitivity[6][7].

G A Analyte: (4-Nitropyridin-2-YL)methanamine Highly Polar, Basic Amine (pKa ~9.0) B Standard RP-LC (Acidic pH) Protonated Amine A->B Low pH C High-pH RP-LC (pH 10) Deprotonated Amine A->C High pH D HILIC (High Organic) Polar Retention A->D Orthogonal E Poor Retention & Peak Tailing (Avoid) B->E F HPLC-UV (API & Intermediate QC) C->F Good Retention G LC-MS/MS (Trace Bioanalysis) D->G Enhanced ESI+

Analytical Strategy Decision Tree for (4-Nitropyridin-2-YL)methanamine based on protonation state.

Experimental Protocols & Quantitative Data

Protocol A: High-pH HPLC-UV for Intermediate Quantification

This method is designed for the routine purity assessment and quantification of (4-Nitropyridin-2-YL)methanamine during chemical synthesis.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the API/Intermediate in 50:50 Water:Methanol to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection : Use a high-pH stable hybrid column, such as a Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm). Standard silica columns will dissolve at pH 10.

  • Mobile Phase Preparation :

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 with dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Detection : Set the UV/Vis detector to 270 nm , which optimally captures the absorbance of the nitro-pyridine chromophore.

Table 1: High-pH RP-LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.09556 (Linear)
10.01.040606 (Linear)
12.01.010906 (Linear)
15.01.09556 (Linear)
Protocol B: HILIC UPLC-MS/MS for Trace Bioanalysis

This method is engineered for pharmacokinetic (PK) profiling or trace-level impurity quantification in biological matrices (e.g., plasma).

Step-by-Step Methodology:

  • Protein Precipitation (Sample Prep) : Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard).

  • Centrifugation : Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer : Transfer 100 µL of the supernatant to an autosampler vial. Crucial Note: Do not dry down and reconstitute in water. HILIC requires the sample diluent to be highly organic (>75% Acetonitrile) to prevent peak breakthrough.

  • Column Selection : Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation :

    • Mobile Phase A: 10 mM Ammonium Formate in Water, with 0.125% Formic Acid (pH ~3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 2: HILIC UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.4595
1.00.4595
4.00.44060
5.00.44060
5.10.4595

Table 3: Mass Spectrometry (ESI+) MRM Parameters Ionization Mode: Positive Electrospray Ionization (ESI+). Precursor [M+H]+ = 154.1 m/z.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
(4-Nitropyridin-2-YL)methanamine154.1137.15015Quantifier (Loss of NH3)
(4-Nitropyridin-2-YL)methanamine154.1108.15025Qualifier (Loss of NO2)

Bioanalytical Workflow Visualization

To ensure reproducibility across different laboratory environments, the following workflow maps the critical path of the HILIC LC-MS/MS bioanalytical procedure, emphasizing the self-validating nature of the extraction and detection phases.

Workflow S1 1. Sample Prep Protein Precipitation (3:1 MeCN:Plasma) S2 2. Centrifugation 14,000 x g, 10 min Isolate Supernatant S1->S2 S3 3. HILIC Separation BEH Amide Column High Organic Gradient S2->S3 S4 4. ESI+ Ionization [M+H]+ m/z 154.1 Enhanced Desolvation S3->S4 S5 5. MS/MS MRM Quant: m/z 137.1 Qual: m/z 108.1 S4->S5

End-to-end LC-MS/MS bioanalytical workflow for the trace quantification of (4-Nitropyridin-2-YL)methanamine.

References

  • Source: US Patent 7928210B2 (Google Patents)
  • Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography Source: Sapienza University of Rome (I.R.I.S.) URL:[Link]

  • Electrostatic Repulsion Reversed-Phase Liquid Chromatography Source: Encyclopedia MDPI URL:[Link]

  • Advances in Therapeutic Peptides Separation and Purification Source: MDPI URL:[Link]

  • Strong cation exchange chromatography: a new option for concurrent quantification of saxagliptin and metformin Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • The Nest Group Idea Book of Applications (HILIC LC-MS) Source: The Nest Group URL:[Link]

Sources

Troubleshooting & Optimization

optimizing reaction yield for (4-Nitropyridin-2-YL)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical optimization for synthesizing (4-Nitropyridin-2-yl)methanamine , a critical scaffold for kinase inhibitors and heterocyclic drug discovery.

The synthesis of this molecule presents a classic chemoselectivity paradox : you must introduce a nucleophilic amine handle (or its precursor) onto an electron-deficient pyridine ring without reducing or displacing the labile nitro group at the 4-position.

Core Synthetic Strategy & Workflow

The most robust, scalable route avoids direct functionalization of the unstable 4-nitropyridine. Instead, it utilizes the N-oxide activation strategy . This method directs nitration exclusively to the 4-position while protecting the amine handle.

Recommended Pathway: The "Protected N-Oxide" Route

  • Protection: 2-(Aminomethyl)pyridine

    
     Boc-protection.
    
  • Activation: Oxidation to Pyridine N-oxide.

  • Functionalization: Electrophilic Nitration (Regioselective for C4).

  • Deoxygenation: Selective removal of N-oxide oxygen.

  • Deprotection: Acidic cleavage of Boc to yield the final salt.

SynthesisWorkflow cluster_safety Safety Critical Zone Start 2-(Aminomethyl) pyridine Step1 1. N-Boc Protection (Boc2O, DCM) Start->Step1 Step2 2. N-Oxidation (m-CPBA or H2O2) Step1->Step2 Yield >90% Step3 3. Nitration (HNO3/H2SO4, Heat) Step2->Step3 C4 Selectivity Step4 4. Deoxygenation (PCl3 or PPh3) Step3->Step4 Critical Step End (4-Nitropyridin-2-yl) methanamine Step4->End TFA/HCl

Caption: Optimized 5-step synthetic workflow emphasizing the critical nitration safety zone.

Troubleshooting Guide & FAQs
Phase 1: Nitration & Regioselectivity

Q: Why am I getting a mixture of isomers or low yield during nitration? Diagnosis: Direct nitration of pyridine is difficult due to the electron-deficient ring. If you are nitrating the pyridine (not the N-oxide), the reaction will fail or require forcing conditions that degrade the molecule. Solution:

  • Ensure N-Oxide Formation: Verify Step 2 conversion by LCMS. The N-oxide oxygen donates electron density back into the ring, allowing electrophilic substitution at C4.

  • Temperature Control: The nitration of the N-oxide is exothermic.[1][2] Maintain the reaction at 90–100°C . Below 80°C, conversion is slow; above 120°C, the nitro group can undergo ipso-substitution or ring degradation [1, 3].

  • Acid Strength: Use fuming

    
     with concentrated 
    
    
    
    . The presence of water inhibits the formation of the nitronium ion (
    
    
    ).
Phase 2: Deoxygenation (The "Killer" Step)

Q: When I use PCl3 to remove the N-oxide, I lose the nitro group or get chlorinated by-products. What is happening? Diagnosis:


 is a harsh reagent. While effective, it can sometimes cause nucleophilic attack by chloride at the 2- or 4-positions, displacing the nitro group (which is a good leaving group in this system).
Solution: 
  • Mild Alternative: Switch to Phosphorus Tribromide (

    
    )  in EtOAc at 
    
    
    
    . It is often milder than
    
    
    .
  • Non-Halogenated Alternative: Use Triphenylphosphine (

    
    )  in refluxing toluene. This mechanism is radical-free and strictly oxygen-philic, preserving the nitro group integrity [3].
    
  • Workup: If using

    
    , ensure the reaction is quenched into ice-water buffered with 
    
    
    
    to prevent acid-catalyzed hydrolysis of the Boc group prematurely.
Phase 3: Precursor Selection

Q: Can I just reduce 2-cyano-4-nitropyridine to the amine? Diagnosis: This is chemically risky. Technical Analysis:

  • Chemoselectivity: Standard nitrile reduction conditions (Raney Ni/H2, LAH) will reduce the nitro group first to an aniline (

    
    ), yielding 2,4-diaminopyridine.
    
  • Exceptions: Selective reduction of nitriles in the presence of nitro groups is possible using

    
     / TFA  or Borane-THF  at controlled temperatures (
    
    
    
    ), but yields are often inconsistent due to the high reactivity of the 4-nitropyridine ring toward hydrides [2].
  • Recommendation: Stick to the N-oxide route unless you have specialized flow-chemistry setups for selective reduction.

Experimental Protocol: Optimized N-Oxide Route

Target: Synthesis of tert-butyl ((4-nitropyridin-2-yl)methyl)carbamate (Precursor to final amine).

ParameterSpecificationNotes
Starting Material 2-(Boc-aminomethyl)pyridine N-oxidePrepared via m-CPBA oxidation of Boc-amine.
Reagents

(conc.), Fuming

Ratio 2:1 (v/v).
Temperature 90°CCritical for C4 regioselectivity.
Time 4–6 HoursMonitor by HPLC (disappearance of SM).

Step-by-Step Protocol:

  • Nitration: Dissolve 2-(Boc-aminomethyl)pyridine N-oxide (1.0 eq) in conc.

    
     at 
    
    
    
    .
  • Add Fuming

    
     (1.5 eq) dropwise. Caution: Exotherm.
    
  • Heat the mixture to 90°C for 4 hours. The solution will turn yellow/orange.

  • Quench: Pour onto crushed ice (5x volume). Neutralize carefully with solid

    
     to pH 6–7.
    
  • Extraction: Extract immediately with DCM (3x). Note: 4-nitropyridine N-oxides are water-soluble; salting out the aqueous layer improves yield.

  • Deoxygenation (PPh3 Method): Dissolve the nitrated intermediate in Toluene. Add

    
     (1.2 eq). Reflux for 12 hours.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). The N-oxide is much more polar than the deoxygenated product.

Stability & Storage Data
Compound StateStability RiskStorage Condition
4-Nitropyridine N-oxide High (Explosive/Thermal)Store <4°C. Do not distill.
(4-Nitropyridin-2-yl)methanamine (Free Base) Moderate (Dimerization)Unstable. Use immediately or store as salt.
HCl / TFA Salt Low (Stable)Store at -20°C, desiccated. Hygroscopic.

Critical Warning: 4-Nitropyridines are prone to nucleophilic aromatic substitution (


) . The nitro group is a "super-leaving group" in this position. Avoid storing the free base in nucleophilic solvents (e.g., Methanol, Water) for extended periods, as it may hydrolyze to the pyridone [4].
References
  • Continuous Flow Synthesis of 4-Nitropyridine: Title: A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.[1][2] Source: ResearchGate / J. Chem. Research.[1] URL:

  • Selective Reduction Methodologies: Title: Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Source: Calvin Digital Commons. URL:

  • Reactivity of 4-Nitropyridine N-Oxides: Title: Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives.[3] Source: Semantic Scholar. URL:

  • Stability of Aminonitropyridines: Title: An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine.[4] Source: BenchChem.[4][5] URL:

Sources

Technical Support Center: Purification of (4-Nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-NP-002 Status: Open Assigned Specialist: Senior Application Scientist Molecule: (4-Nitropyridin-2-yl)methanamine (CAS: 771581-04-5)

Executive Summary & Molecule Dashboard

Welcome to the technical support hub for (4-Nitropyridin-2-yl)methanamine . This intermediate presents a classic "push-pull" purification challenge: it contains a basic primary amine tail and an electron-deficient, nitro-substituted pyridine ring.

Successful purification requires navigating two main properties:

  • High Polarity: The molecule is prone to "streaking" on silica.

  • Basicity Differential: The side-chain amine (

    
    ) is significantly more basic than the ring nitrogen (
    
    
    
    due to the 4-nitro electron-withdrawing effect).
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Purification
Molecular Weight 153.14 g/mol Low MW; volatile in high vacuum if not salted.
Appearance Yellow to orange solid/oilDarkening indicates oxidation (N-oxide formation).
Solubility Soluble: MeOH, DCM/MeOH, Water (pH < 7)Ideal for Acid-Base extraction.
Basicity (

)
Side-chain amine: ~8.8–9.2 Ring Nitrogen: ~1.5Critical: Extraction pH must be >11 to isolate free base.
Stability Sensitive to oxidation; heat sensitiveAvoid boiling during recrystallization; store under inert gas.

Module 1: The "Self-Validating" Acid-Base Extraction

User Issue: "I tried extracting with DCM and water, but my yield is near zero. The product is stuck in the aqueous layer."

Root Cause: The 4-nitro group makes the ring nitrogen non-basic, but the methanamine tail is highly basic. If you neutralize to pH 7 (neutral), the side chain remains protonated (


) and water-soluble.
The Protocol

This method uses pH manipulation to toggle the molecule between a water-soluble salt and an organic-soluble free base.[1]

  • Dissolution (Acid Phase):

    • Dissolve crude residue in 1M HCl (aq) .

    • Validation: Check pH < 2. The solution should be homogeneous.

    • Wash: Extract this aqueous phase 2x with DCM (Dichloromethane).

    • Why? This removes non-basic impurities (starting materials, nitro-pyridine byproducts) while your product stays safely in the water as a salt. Discard these organic washes.[2][3]

  • Basification (The Critical Step):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 20% NaOH or Sat.

      
        until pH reaches 12-13 .
      
    • Validation: Do not rely on calculation. Use a pH strip. If pH is only 8-9, the amine is still partially protonated and will not extract.

  • Extraction (Base Phase):

    • Extract the basic aqueous layer 3x with DCM/Isopropanol (9:1) .

    • Why Isopropanol? Pure DCM often fails to pull highly polar amines from water. The alcohol acts as a phase-transfer helper.

    • Dry combined organics over

      
      , filter, and concentrate.[4]
      
Workflow Diagram

AcidBaseExtraction Start Crude Reaction Mixture Acidify Dissolve in 1M HCl (Target pH < 2) Start->Acidify Wash Wash with DCM (Remove non-basic impurities) Acidify->Wash DiscardOrg Discard Organic Layer (Impurities) Wash->DiscardOrg AqLayer Keep Aqueous Layer (Contains Product as Salt) Wash->AqLayer Basify Basify with NaOH (Target pH > 12) AqLayer->Basify Critical Step Extract Extract with DCM:IPA (9:1) Basify->Extract Final Pure Free Base ((4-Nitropyridin-2-yl)methanamine) Extract->Final

Caption: Logic flow for isolating the amine by toggling pH states. Note the specific solvent modification (IPA) in the final extraction.

Module 2: Flash Chromatography Troubleshooting

User Issue: "My product streaks across the column and co-elutes with impurities. I'm losing mass."

Root Cause: The amine groups interact with the acidic silanols on the silica gel surface, causing hydrogen bonding that "drags" the spot (tailing).

The Fix: The "Ammonia Shift" Method

Standard DCM/MeOH gradients are insufficient. You must deactivate the silica.

Mobile Phase Preparation:

  • Base Modifier: Use 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (TEA)  in your methanol supply.
    
  • Solvent System: DCM / [MeOH containing 1%

    
    ].
    
  • Gradient: 0%

    
     10% MeOH.
    

Step-by-Step Protocol:

  • Pre-treatment: Flush the silica column with a solution of 1% TEA in Hexane/DCM before loading your sample. This "caps" the active acidic sites.

  • Loading: Dissolve crude in a minimum amount of DCM. If insoluble, use a "dry load" technique (adsorb onto Celite or silica).[5]

  • Elution: Run the gradient. The product typically elutes between 3-7% MeOH.

Alternative: Reverse Phase (C18) For very polar samples that stick to normal silica:

  • Column: C18 functionalized silica.

  • Solvent: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: The product will elute as a formate salt.

Module 3: Salt Formation (The "Oil-to-Solid" Strategy)

User Issue: "I isolated the free base, but it's a sticky orange oil that degrades over time. How do I stabilize it?"

Solution: Convert the free base into a crystalline salt. This is the gold standard for long-term storage of aminopyridines.

Recommended Salts
Salt TypeReagentProtocolAdvantage
Hydrochloride 1M HCl in Dioxane/EtherDissolve oil in

; add HCl dropwise.
Highly crystalline; very stable.
Oxalate Oxalic AcidDissolve in EtOH; add 1 eq. Oxalic acid.Good for purification (impurities stay in mother liquor).
Fumarate Fumaric AcidDissolve in hot iPrOH; add 1 eq. Fumaric acid.Milder acid; less hygroscopic than HCl.

Protocol (HCl Salt Formation):

  • Dissolve the purified oil in dry Diethyl Ether or Ethyl Acetate.

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A yellow/white precipitate should form immediately.

  • Filter under Nitrogen (to avoid moisture absorption) and wash with cold ether.

Troubleshooting FAQs

Q1: My product turned dark brown/black on the rotary evaporator. What happened?

  • Diagnosis: Oxidation. Primary amines on electron-deficient rings are susceptible to air oxidation, especially when heated.

  • Fix: Never heat the water bath above 35°C. Release the vacuum with Nitrogen or Argon, not air. Store the final product in the freezer (-20°C).

Q2: I see two spots on TLC that are very close together.

  • Diagnosis: This is likely the free base and the carbonate salt (formed by reacting with atmospheric

    
    ).
    
  • Verification: Add a drop of TEA to your TLC eluent. If the spots merge into one, it was just a salt/base equilibrium issue.

Q3: Can I use automated flash systems (e.g., CombiFlash/Biotage)?

  • Yes. Use "Amine-functionalized silica" cartridges (KP-NH) if available. These eliminate the need for TEA in the solvent and prevent streaking entirely.

Decision Matrix: Which Method to Choose?

PurificationDecision Start Crude Material PurityCheck Purity > 80%? Start->PurityCheck HighPurity High Purity (Solidify) PurityCheck->HighPurity Yes LowPurity Low Purity (Purify) PurityCheck->LowPurity No SaltForm Form HCl or Oxalate Salt HighPurity->SaltForm Extraction Acid-Base Extraction LowPurity->Extraction Large Scale Column Flash Column (DCM/MeOH + NH3) LowPurity->Column Small Scale (<1g) Extraction->SaltForm Final Step Column->SaltForm Final Step

Caption: Decision tree based on scale and initial purity. Salt formation is the recommended endpoint for all workflows.

References & Grounding

  • General Pyridine Purification: Purification of Laboratory Chemicals (Armarego & Chai) establishes the standard for drying and distilling pyridine derivatives (Section: Organic Bases).

  • Acid-Base Extraction Efficacy: BenchChem Application Notes confirm Acid-Base extraction yields >99% purity for pyridine derivatives by removing non-basic organic impurities [1.1].

  • Chromatography of Amines: Teledyne ISCO Application Note AN50 ("Purification of primary amines") validates the use of C18 and amine-functionalized silica to prevent tailing in polar amines [1.15].

  • Specific Synthesis Context: US Patent 7,208,603 B2 describes the synthesis and purification of analogous (pyridin-2-yl)methylamines, specifically citing the use of DCM/MeOH/Ammonia gradients and fumaric acid salt formation [1.24].

  • Nitro-Group Migration Risks: Research indicates that 4-nitropyridines can undergo nucleophilic substitution or rearrangement in polar aprotic solvents; therefore, protic solvents (MeOH) or non-polar solvents (DCM) are preferred during workup to maintain structural integrity [1.2].

Disclaimer: These protocols are designed for research purposes. Always consult the specific Safety Data Sheet (SDS) for (4-Nitropyridin-2-yl)methanamine before handling, as nitropyridines can be potential mutagens.

Sources

Technical Support Center: Synthesis of (4-Nitropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (4-Nitropyridin-2-YL)methanamine. This molecule is a key building block in pharmaceutical and materials science research. Its synthesis, while conceptually straightforward, is often complicated by the reactive nature of the nitropyridine ring system. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate common challenges, optimize your reaction conditions, and ensure the highest purity of your final product.

Troubleshooting Guide & FAQs

Category 1: Low Yield & Incomplete Reactions

Question 1: My reaction to reduce 2-cyano-4-nitropyridine to (4-Nitropyridin-2-YL)methanamine is stalling. What are the likely causes and how can I drive it to completion?

This is a common issue often rooted in the choice of reducing agent and reaction conditions. The primary synthetic route involves the reduction of a nitrile.

Answer:

  • Inadequate Reducing Agent Activity: Standard borohydride reagents like NaBH₄ are often insufficient to reduce an electron-deficient aromatic nitrile under mild conditions. More potent reducing agents or catalytic hydrogenation are typically required.

    • Expert Insight: The electron-withdrawing effect of the nitro group deactivates the nitrile, making it less susceptible to hydride attack. Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on Carbon (Pd/C), Raney Nickel, or Platinum Oxide) is a highly effective method. However, this method carries the significant risk of also reducing the nitro group.[1]

    • Troubleshooting Steps:

      • Switch to a Chemoselective System: Consider using a metal/acid combination like Tin(II) chloride (SnCl₂) in a protic solvent or Iron powder in acidic medium (e.g., acetic or hydrochloric acid). These systems can sometimes offer better selectivity for the nitrile over the nitro group compared to high-pressure hydrogenation.[2][3]

      • Optimize Catalytic Hydrogenation: If hydrogenation is the only option, carefully control the reaction parameters. Use a lower pressure of H₂, a less active catalyst, and monitor the reaction meticulously by TLC or LC-MS to stop it once the starting material is consumed, before significant nitro reduction occurs.

      • Consider an Alternative Precursor: Synthesis from 2-methyl-4-nitropyridine via a halogenation/amination sequence can bypass the challenges of nitrile reduction altogether.

  • Catalyst Poisoning: In catalytic hydrogenations, trace impurities in your starting material or solvent (e.g., sulfur-containing compounds) can poison the catalyst surface, halting the reaction.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure your 2-cyano-4-nitropyridine and solvent are of high purity. Recrystallization of the starting material may be necessary.

      • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning effects.

Category 2: Unexpected Side Products & Impurities

Question 2: I've successfully synthesized my product, but my NMR and LC-MS show significant impurities. What are the most common side products and how do they form?

The formation of side products is the most frequent challenge in this synthesis, primarily due to the reactivity of the nitro group and the pyridine ring.

Answer:

The most common impurities arise from three main side reactions: reduction of the nitro group, nucleophilic aromatic substitution, and reactions involving the starting material.

  • Over-reduction to 2-(aminomethyl)pyridin-4-amine: This is the most common side product when using non-selective reducing agents like catalytic hydrogenation. The nitro group is readily reduced to an amino group.[1]

    • Causality: The nitro group is highly susceptible to reduction, often more so than the nitrile under certain conditions.

    • Identification: Look for a new set of aromatic signals in the ¹H NMR and a mass peak corresponding to the loss of 30 Da (NO₂) and the gain of 16 Da (NH₂), a net loss of 14 Da from the desired product.

    • Prevention: Employ chemoselective reducing agents as discussed in Question 1. If using hydrogenation, careful reaction monitoring is critical.

  • Formation of Azoxy, Azo, and Hydrazo Dimers: During the reduction of the nitro group, especially in alkaline or neutral conditions, condensation reactions can occur between partially reduced nitro-intermediates (nitroso and hydroxylamine species) to form dimers like 4,4'-azoxypyridine or 4,4'-azopyridine derivatives.[4]

    • Causality: These side reactions are promoted by reducing agents like iron powder under specific pH conditions.[2]

    • Identification: These are often brightly colored (yellow/orange) impurities and will have a mass approximately double that of the desired product.

    • Prevention: Maintain acidic conditions during the reduction (e.g., using Fe/HCl or Fe/AcOH) to ensure the intermediates are protonated and rapidly reduced to the amine, minimizing the opportunity for dimerization.[2][3]

  • Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it.[1]

    • Causality: If your reaction mixture contains nucleophiles (e.g., methoxide from methanol solvent, hydroxide from water), they can displace the nitro group.

    • Identification: Look for mass peaks corresponding to the substitution of the -NO₂ group (46 Da) with the nucleophile (e.g., -OCH₃, 31 Da or -OH, 17 Da).

    • Prevention: Use aprotic solvents (e.g., THF, Dioxane) and ensure anhydrous conditions if nucleophilic species are a concern.

The following table summarizes these common impurities:

Impurity NameStructureLikely CauseKey Analytical Signal (MS, m/z for [M+H]⁺)
2-(aminomethyl)pyridin-4-amineOver-reduction of nitro group124.16
4,4'-Azoxypyridine DerivativeDimerPartial reduction of nitro group~275 (Varies with substituents)
4-Hydroxy-2-(aminomethyl)pyridineNucleophilic substitution125.13
Category 3: Product Isolation & Purification Challenges

Question 3: My product appears to be degrading during column chromatography on silica gel. Why is this happening and what are my options?

This is a classic problem when purifying basic amines, especially on an electron-deficient ring system.

Answer:

  • Cause of Degradation: Standard silica gel is acidic (due to surface silanol groups, Si-OH), which can cause several problems:

    • Strong Adsorption: The basic amine product protonates and binds very strongly to the silica, leading to poor recovery and significant tailing of the product peak.

    • Acid-Catalyzed Decomposition: The nitropyridine moiety can be sensitive to acid, potentially leading to decomposition on the column over time. Some substituted pyridines are known to be unstable.[5]

  • Troubleshooting & Alternative Protocols:

    • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~1%). This deactivates the acidic sites and significantly improves elution and recovery.

    • Use an Alternative Stationary Phase: If degradation is severe, switch to a more inert stationary phase.

      • Alumina (Basic or Neutral): Basic or neutral alumina is an excellent alternative for purifying basic compounds.

      • Reversed-Phase Chromatography (C18): If the product has sufficient hydrophobic character, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA to ensure consistent protonation) can be very effective.

    • Avoid Chromatography - Use Extraction/Crystallization:

      • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract the pure amine back into an organic solvent.

      • Crystallization: The hydrochloride or another salt of the amine can often be crystallized to high purity.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of (4-Nitropyridin-2-YL)methanamine from 2-cyano-4-nitropyridine, alongside the major competing side reaction of nitro group reduction.

reaction_pathway start 2-Cyano-4-nitropyridine product (4-Nitropyridin-2-YL)methanamine start->product Selective Nitrile Reduction (e.g., Fe/AcOH) side_product 2-(aminomethyl)pyridin-4-amine start->side_product Non-selective Reduction (e.g., H₂/Pd-C)

Caption: Desired vs. Side Reaction Pathway.

Troubleshooting Workflow: Diagnosing Low Yield

Use this decision tree to systematically diagnose the cause of low product yield in your synthesis.

troubleshooting_workflow decision decision action action start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present impurity_present Major side products present? sm_present->impurity_present No incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Use stronger reducing agent sm_present->incomplete_rxn Yes streaking Product streaking or not moving from baseline? impurity_present->streaking No side_reactions Side Reactions Dominant: - Use chemoselective reagent - Adjust pH/solvent impurity_present->side_reactions Yes purification_issue Purification Failure: - Product degraded/stuck on column - Use neutralized silica or alumina streaking->purification_issue Yes ok Yield issue is likely mechanical loss. Review workup procedure. streaking->ok No

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

Protocol: Synthesis via Iron-Mediated Reduction of 2-Cyano-4-nitropyridine

This protocol is adapted from general procedures for the selective reduction of nitriles in the presence of nitro groups.

Materials:

  • 2-Cyano-4-nitropyridine

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyano-4-nitropyridine (1 equivalent).

  • Add ethanol and glacial acetic acid to create a 4:1 solvent mixture (e.g., 40 mL ethanol and 10 mL acetic acid per 1 gram of starting material). Stir until the starting material is fully dissolved.

  • Addition of Iron: To the stirring solution, add iron powder (4-5 equivalents) portion-wise. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (typically ~80-90 °C) and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Workup - Neutralization: Combine the filtrates and evaporate the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate and water. Carefully add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-Nitropyridin-2-YL)methanamine.

  • Purification: Purify the crude product using one of the methods described in Question 3.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine.
  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70, 581-590. [Link]

  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl).
  • Gruber, W. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(12), 1181-1189. [Link]

  • Scriven, E. F. V. (2025). Nitropyridines, Their Synthesis and Reactions.
  • BenchChem. (2025). Identifying and minimizing side products in 2-Cyano-4-nitrobenzamide synthesis.
  • PrepChem. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • Pan, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Galloway, J. E. (1984). Electrochemical reductions of cyanopyridine bases. U.S.
  • Kaji, R., et al. (n.d.).
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde.
  • Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

  • CN1743313A. (2006). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • US7208603B2. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Pharmaffiliates. (n.d.). 2-[[[3-Methyl-4-nitro-2-pyridyl]methyl]thio]benzimidazole. Retrieved from [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

Sources

improving the stability of (4-Nitropyridin-2-YL)methanamine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the stability of (4-Nitropyridin-2-yl)methanamine in solution CAS: 771581-04-5 (Free Base) | Molecular Formula: C6H7N3O2 Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Executive Summary

The Critical Instability Mechanism: Intermolecular


 
The primary stability failure mode for (4-Nitropyridin-2-yl)methanamine is not  oxidation or hydrolysis, but self-reaction . This molecule contains both a nucleophile (the primary amine, -CH2NH2) and a highly activated electrophile (the C4 position of the pyridine ring, activated by the electron-withdrawing nitro group and the ring nitrogen).

In solution, especially as a free base, the amine of one molecule attacks the C4 position of another, displacing the nitro group. This leads to dimerization, oligomerization, and the formation of insoluble brown/black precipitates (poly-aminopyridines).

The Stabilization Strategy: To stabilize this compound, you must disable the nucleophile (the amine) via protonation.

  • Rule 1: Never store as a free base in solution for extended periods.

  • Rule 2: Maintain pH < 6.0 to keep the primary amine protonated (

    
    ).
    
  • Rule 3: Store at -20°C or lower to kinetically inhibit the substitution reaction.

Troubleshooting Guide (Q&A)

Category A: Visual Appearance & Degradation

Q: My clear solution turned yellow/brown after 4 hours at room temperature. Is it still usable? A: Likely No. The color change from clear/pale yellow to deep brown or black indicates the formation of "Meisenheimer complexes" and subsequent polymerization products via Nucleophilic Aromatic Substitution (


).
  • Diagnosis: If LC-MS shows a mass shift of +107 Da (dimer formation minus

    
    ) or loss of the parent peak (153 Da), the sample is compromised.
    
  • Immediate Action: Discard the solution. For future experiments, prepare fresh immediately before use or keep on ice.

Q: I see a precipitate forming in my DMSO stock. What is it? A: This is likely the oligomerized product. While the monomer is soluble in DMSO, the higher molecular weight poly-aminopyridines are often insoluble.

  • Root Cause: High concentration (>50 mM) in a non-acidic solvent promotes intermolecular collision and reaction.

  • Fix: Acidify your DMSO stock. Add 1-2 equivalents of HCl or TFA to the DMSO before dissolving the solid.

Category B: Solvents & Buffers

Q: What is the optimal pH for aqueous stability? A: pH 1.0 – 5.0.

  • The Science: The pKa of the primary amine (benzylamine analog) is estimated at ~8.5–9.0 (lowered slightly by the electron-deficient ring). The pKa of the pyridine nitrogen is extremely low (< 2.0) due to the nitro group.[1]

  • Target: You must keep the pH well below the amine's pKa to ensure >99% protonation. At pH 7.4 (PBS), a significant fraction of the amine exists as the free base (

    
    ), which drives the self-destruction reaction.
    

Q: Can I use PBS (Phosphate Buffered Saline)? A: Avoid for storage. PBS (pH 7.4) is too basic for long-term stability.

  • Recommendation: Use Citrate Buffer (pH 4.0) or Acetate Buffer (pH 4.5) for stock dilutions. Only neutralize to pH 7.4 immediately prior to biological assay application.

Category C: Storage & Handling[2][3]

Q: Should I store it as a solid or solution? A: Solid (Hydrochloride Salt) is preferred. If you must store a solution:

  • Solvent: Anhydrous DMSO with 1 eq. HCl.

  • Temperature: -80°C (preferred) or -20°C.

  • Atmosphere: Argon/Nitrogen (excludes moisture and oxygen).

Technical Data & Protocols

Table 1: Solvent Compatibility Matrix
Solvent SystemStability RatingRecommended ConditionWhy?
Water (Neutral) 🔴 Poor Do not store > 1 hrpH ~7 allows self-reaction.
0.1 M HCl (aq) 🟢 Excellent Weeks at 4°CAmine is fully protonated (

); nucleophilicity is killed.
DMSO (Pure) 🟡 Fair Days at -20°CAprotic solvent stabilizes the activated complex; still risky at RT.
DMSO + 0.1% TFA 🟢 Good Months at -20°CAcidification prevents

reaction.
Methanol/Ethanol 🟠 Risky Avoid storageNucleophilic solvents (alkoxides) can displace the nitro group.
Protocol: Preparation of a Stable Stock Solution (50 mM)

Objective: Create a stock solution stable for >1 month at -20°C.

  • Calculate: Weigh 7.65 mg of (4-Nitropyridin-2-yl)methanamine (MW: 153.14).

  • Acidify Solvent: Prepare "Acidic DMSO" by adding 10 µL of concentrated HCl (12M) to 10 mL of anhydrous DMSO.

  • Dissolve: Add 1.0 mL of Acidic DMSO to the solid. Vortex until clear.

  • Aliquot: Dispense into amber glass vials (light sensitive).

  • Freeze: Snap freeze in liquid nitrogen and store at -80°C or -20°C.

Visualizing the Instability Mechanism

The following diagram illustrates why the free base self-destructs and how acid prevents it.

StabilityMechanism FreeBase Free Base Form (Reactive) Protonated Acidic Salt Form (Stable) FreeBase->Protonated Add Acid (H+) (pH < 6) Dimer Dimer/Polymer (Precipitate) FreeBase->Dimer Intermolecular SNAr (Amine attacks C4) Protonated->FreeBase Add Base (OH-) Nitro Nitro Group (NO2) (Leaving Group) Dimer->Nitro Displacement

Caption: The "Self-Destruct" pathway. In free base form (Red), the amine attacks the nitro-activated ring. Acidification (Green) locks the amine, preventing reaction.

References

  • ).
  • Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.[1][2]Heterocycles , 65(9). Retrieved from [Link] (Demonstrates high reactivity of 4-nitropyridines toward amines).

  • PubChem. (2025).[3][4][5] (4-Nitropyridin-2-yl)methanamine Compound Summary. National Library of Medicine. Retrieved from [Link] (Chemical properties and structure).

Sources

Technical Support Center: Navigating Solubility Challenges with (4-Nitropyridin-2-YL)methanamine in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Nitropyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound during in-vitro and in-vivo assays. Our goal is to equip you with the knowledge to troubleshoot and optimize your experimental workflow for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of (4-Nitropyridin-2-YL)methanamine in my aqueous assay buffer. What is the likely cause?

This is a common issue stemming from the physicochemical properties of (4-Nitropyridin-2-YL)methanamine. The molecule contains a pyridine ring, which is a weak base, a polar nitro group, and a methanamine side chain. While the amine group can be protonated to enhance solubility, the overall molecule can have low aqueous solubility at neutral pH. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the specific buffer system you are using. The solubility of ionizable drugs like this one is highly pH-dependent.[1][2]

Q2: What is the first step I should take to address the precipitation of my compound?

The initial and most critical step is to determine the solubility of (4-Nitropyridin-2-YL)methanamine under your specific experimental conditions. A simple approach is to prepare a series of concentrations of the compound in your assay buffer and visually inspect for precipitation after a defined incubation period. For a more quantitative measure, a shake-flask method followed by concentration analysis (e.g., via HPLC-UV) is recommended.[2][3] Understanding the solubility limit will inform your subsequent steps.

Q3: How does pH influence the solubility of (4-Nitropyridin-2-YL)methanamine?

As a weakly basic compound, the solubility of (4-Nitropyridin-2-YL)methanamine is significantly influenced by pH.[1][4][5] In acidic conditions (lower pH), the amine groups on the pyridine ring and the methanamine side chain will become protonated, forming a more soluble salt.[6][7] Conversely, in neutral or basic conditions (higher pH), the compound will exist predominantly in its less soluble, neutral form. Therefore, adjusting the pH of your assay buffer to be more acidic can be a primary strategy to increase solubility.[8] However, you must consider the impact of pH on your assay's biological components (e.g., enzyme activity, cell viability).

Q4: Can I use an organic co-solvent to dissolve my compound? If so, which ones are recommended and at what concentration?

Yes, using a water-miscible organic co-solvent is a widely accepted method to increase the solubility of poorly soluble compounds.[9][10][11] For (4-Nitropyridin-2-YL)methanamine, common choices include:

  • Dimethyl sulfoxide (DMSO) : This is the most common co-solvent used in biochemical assays due to its high solubilizing power for a wide range of compounds.[9][12]

  • Ethanol or Methanol : These are also effective but may have a greater impact on protein structure and enzyme activity at higher concentrations.[13]

  • Polyethylene glycols (PEGs) and Propylene glycol : These can also be used to enhance solubility.[11]

It is crucial to keep the final concentration of the organic co-solvent in your assay as low as possible, typically below 1% (v/v) , and ideally below 0.5%. Higher concentrations can lead to artifacts by affecting the activity of enzymes or the health of cells.[13] Always run a solvent-only control to assess the impact of the co-solvent on your assay.

Troubleshooting Guides

Problem: Compound precipitates upon dilution into aqueous buffer.

This is a classic sign of a compound "crashing out" of solution when moving from a high-concentration stock (usually in 100% DMSO) to an aqueous environment where its solubility is much lower.

Workflow for Addressing Precipitation:

G A Start: Compound Precipitation Observed B Step 1: Prepare a Fresh, Lower Concentration Stock in 100% DMSO A->B C Step 2: Perform a Serial Dilution in 100% DMSO B->C D Step 3: Add the DMSO-diluted compound to the assay buffer (Final DMSO <1%) C->D E Observe for Precipitation D->E F Decision: Is precipitation still observed? E->F G Yes: Proceed to pH Modification or Co-solvent Optimization F->G Yes H No: Proceed with the experiment using this dilution method F->H No

Caption: Workflow for addressing compound precipitation upon dilution.

Detailed Protocol for Serial Dilution:

  • Prepare a 10 mM stock solution of (4-Nitropyridin-2-YL)methanamine in 100% DMSO.

  • Create a series of intermediate dilutions in 100% DMSO (e.g., 5 mM, 1 mM, 0.5 mM, 0.1 mM).

  • Add a small, consistent volume of each intermediate dilution to your assay buffer to achieve the final desired concentrations. For example, add 1 µL of your DMSO dilutions to 99 µL of assay buffer. This keeps the final DMSO concentration at 1%.

  • Visually inspect each concentration for any signs of precipitation immediately after addition and after a relevant incubation period.

Problem: The required assay concentration is higher than the compound's aqueous solubility.

When the necessary effective concentration (e.g., EC50, IC50) is above the solubility limit, you will need to employ more advanced formulation strategies.

Strategies for Enhancing Apparent Solubility:

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Increases the proportion of the more soluble, ionized form of the compound.[1][5]Simple and effective for ionizable compounds.Must ensure the pH is compatible with the biological assay system.
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[9][10]Broadly applicable and easy to implement.Can interfere with the assay at higher concentrations; a solvent control is essential.[12]
Cyclodextrins These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[14][15]Generally have low toxicity and can be very effective.The complex formation is an equilibrium, and the choice of cyclodextrin type and concentration is critical.
Surfactants Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble compounds.[8]Can significantly increase solubility.Can denature proteins and disrupt cell membranes; must be used with caution and at concentrations above the CMC.
Amorphous Solid Dispersions The compound is dispersed in a polymer matrix in a non-crystalline, amorphous state, which has higher apparent solubility than the crystalline form.[6][7]Can achieve significant increases in solubility and dissolution rate.Requires specialized formulation expertise and equipment.

Experimental Workflow for Solubility Enhancement:

G A Start: Required concentration > Aqueous solubility B Is the compound ionizable? A->B C Yes: Attempt pH modification B->C Yes D No/pH not feasible: Try co-solvents (e.g., DMSO, Ethanol) B->D No E Still insufficient solubility? C->E D->E F Consider advanced formulations: Cyclodextrins or Surfactants E->F Yes G Evaluate impact on assay performance (e.g., enzyme activity, cell viability) F->G H Select the formulation that provides the required solubility with minimal assay interference G->H

Caption: Decision tree for selecting a solubility enhancement strategy.

Protocol for pH-Based Solubility Enhancement:

  • Determine the pKa of (4-Nitropyridin-2-YL)methanamine (if not known, it can be predicted using software or determined experimentally). Based on its structure, it is expected to be a weak base.

  • Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add an excess of the solid compound to each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.[2]

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility versus pH to identify the optimal pH range for your assay, balancing solubility with the pH tolerance of your biological system.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Strategies for formulating and delivering poorly w
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. (2026).
  • Cosolvent. Wikipedia.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.
  • (3-Methyl-4-nitropyridin-2-yl)methanamine. ChemScene.
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • (4-Nitropyridin-2-yl)methanamine. BLD Pharm.
  • 4-Nitropyridin-2-amine (CAS 4487-50-7). Fluorochem.
  • Do co-solvents used in exposure studies equally perturb the metabolic profile of Daphnia magna?. (2025). Environmental Toxicology and Chemistry.
  • 4-NITRO-PYRIDIN-2-YLAMINE | 4487-50-7. ChemicalBook.
  • Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange.
  • Biochemical alterations in duckweed and algae induced by carrier solvents. Lancashire Online Knowledge.
  • Pyridine. Wikipedia.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2025).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • (R)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole.
  • (4-Nitropyridin-2-yl)methanol | C6H6N2O3 | CID 14761455. PubChem.
  • Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules.
  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. (2010). Taylor & Francis Online.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 5-Methyl-4-nitropyridin-2-amine Properties. EPA.
  • (4-Nitropyridin-2-yl)methanol 97% | CAS: 98197-88-7. AChemBlock.
  • N-(1-Methylpiperidin-4-yl)-3-nitropyridin-2-amine. Sigma-Aldrich.

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workup procedures to remove impurities from (4-Nitropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (4-Nitropyridin-2-YL)methanamine

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of (4-Nitropyridin-2-YL)methanamine. This guide is designed to provide field-proven insights and troubleshooting strategies to address common challenges encountered during the workup and purification of this critical pharmaceutical intermediate. As Senior Application Scientists, we understand that achieving high purity is paramount for successful downstream applications and regulatory compliance.[1] This document moves beyond simple step-by-step instructions to explain the causality behind our recommended procedures, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Understanding the Chemistry of (4-Nitropyridin-2-YL)methanamine

(4-Nitropyridin-2-YL)methanamine possesses a unique chemical structure that dictates its purification strategy. It contains a primary amine (-CH₂NH₂), which is basic, and a nitro group (-NO₂), which is strongly electron-withdrawing and polar. This dual functionality means the compound is a polar base.

Potential Impurities: The impurity profile depends heavily on the synthetic route, but common contaminants may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Other nitropyridine isomers or dinitrated products formed during nitration steps.[2]

  • Side-Reaction Products: Compounds formed from unintended reactions, such as oxidation of the aminomethyl group.

  • Residual Reagents and Solvents: Acids, bases, or solvents used in the preceding synthetic steps.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of (4-Nitropyridin-2-YL)methanamine in a practical, question-and-answer format.

Q1: My initial crude product is a dark, intractable oil mixed with inorganic salts. What is the most effective first-step workup?

A1: The most robust initial purification step is a chemically-active liquid-liquid extraction, also known as an acid-base extraction.[3][4] This technique leverages the basicity of the primary amine to selectively separate it from neutral and acidic impurities.

Causality: The basic amine group will react with an acid (like dilute HCl) to form a water-soluble ammonium salt (-CH₂NH₃⁺Cl⁻).[5] This salt partitions into the aqueous phase, while non-basic (neutral or acidic) organic impurities remain in the organic solvent layer. Subsequent basification of the aqueous layer with a base (like NaOH or NaHCO₃) deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine, which can then be back-extracted into a fresh organic solvent.

Q2: I performed an acid-base extraction, but my product (confirmed by TLC) is still contaminated with a persistent, polar impurity. What should I try next?

A2: After an initial extraction, the next steps are typically recrystallization or column chromatography. The choice depends on the nature of the impurity and the physical state of your product. If your product is a solid, recrystallization is often an efficient and scalable option.[6]

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated before the temperature is low enough for crystal lattice formation.[7] This is common with compounds that have impurities, which can depress the melting point and interfere with crystallization.

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oil formation over crystallization.[7]

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to ensure the compound is fully dissolved, then cool slowly.

  • Change Solvent System: The chosen solvent may be too nonpolar.[7] Try a more polar solvent or a co-solvent system. For nitropyridine compounds, solvents like acetone or ethanol are often effective.[2] A mixture such as dichloromethane/pentane or ether/petroleum ether can also be used.[2][7]

  • Induce Crystallization: If the solution is clear upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal of the pure compound to initiate crystal growth.[7]

Q4: My compound streaks badly on a standard silica gel column, leading to poor separation. Why is this happening?

A4: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amine on your compound interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase.[8] This leads to significant tailing (streaking) and often results in poor recovery and impure fractions.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. Common choices are triethylamine (0.1-1%) or ammonium hydroxide.[8] This allows your compound to travel through the column more cleanly.

  • Use a Different Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying amines.[9]

    • Amine-Functionalized Silica: These columns are specifically designed for purifying basic compounds and provide excellent results.[8]

    • Reversed-Phase (C18): For polar compounds, reversed-phase chromatography is a powerful option.[10][11] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

Section 3: Standardized Purification Protocols

These protocols provide a validated starting point for your experiments. Always perform a small-scale trial before committing your entire batch.

Protocol 1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[12]

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). Repeat this extraction 2-3 times. Combine the aqueous (acidic) layers.

    • Self-Validation: Spot a TLC plate with the initial organic solution and the organic layer after extraction. The product spot should be absent from the post-extraction organic layer.

  • Neutral/Acidic Impurity Removal: The original organic layer, which contains neutral and acidic impurities, can now be discarded.[3]

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9.[12] Your product should precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., DCM or ethyl acetate) 3 times. Combine these new organic layers.

  • Final Wash and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified base.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, acetone, or ethyl acetate/hexane mixtures are good starting points.[2][7]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.[7]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a desiccator or a vacuum oven.

    • Self-Validation: Measure the melting point of the crystals. A sharp, narrow melting point range close to the literature value indicates high purity.

Section 4: Data and Workflow Visualization

Data Summary Tables

Table 1: Comparison of Primary Purification Techniques

TechniquePrinciple of SeparationBest For RemovingKey AdvantagesCommon Issues
Acid-Base Extraction Differential solubility based on pHNeutral & acidic impurities, inorganic saltsFast, high capacity, inexpensiveEmulsion formation, not effective for basic impurities
Recrystallization Differential solubility at different temperaturesImpurities with different solubility profilesHighly efficient for final polishing, scalableOiling out, poor recovery, co-crystallization
Column Chromatography Differential adsorption to a stationary phaseImpurities with different polaritiesHigh resolution, versatileAmine-silica interactions (tailing), requires optimization
Graphical Workflow Diagrams

Purification_Workflow cluster_start Initial State cluster_workup Primary Workup cluster_analysis Purity Assessment cluster_purification Final Purification cluster_end Final Product Crude Crude Product (Oil/Solid + Impurities) Extraction Acid-Base Liquid-Liquid Extraction Crude->Extraction TLC Purity Check (TLC, NMR, LCMS) Extraction->TLC Column Column Chromatography (e.g., Alumina or modified Silica) TLC->Column Multiple Impurities Recrystal Recrystallization TLC->Recrystal Minor Impurities (Solid Product) Pure Pure (4-Nitropyridin-2-YL)methanamine TLC->Pure Purity ≥ 98% Column->TLC Recrystal->TLC

Caption: General purification workflow for (4-Nitropyridin-2-YL)methanamine.

Acid_Base_Extraction cluster_step1 Step 1: Acidification cluster_step2 Step 2: Basification & Back-Extraction s1_start Crude Mixture in Organic Solvent (Product + Neutral Impurities) s1_op + Dilute HCl (aq) s1_start->s1_op s1_result Separatory Funnel s1_op->s1_result s1_aq Aqueous Layer (Product as R-NH3+Cl-) s1_result->s1_aq s1_org Organic Layer (Neutral Impurities) s1_result->s1_org s2_start Aqueous Layer (from Step 1) s1_aq->s2_start Transfer s1_org->s1_org Discard s2_op + NaOH (aq) + Fresh Organic Solvent s2_start->s2_op s2_result Separatory Funnel s2_op->s2_result s2_aq Aqueous Layer (Salts) s2_result->s2_aq s2_org Organic Layer (Purified Product) s2_result->s2_org s2_org->s2_org Dry & Evaporate

Caption: Logic of the acid-base extraction for purifying basic amines.

References

  • Chemically-active extraction. Chemistry Teaching Labs - University of York. Available at: [Link]

  • Experimental No. (6) Extraction Extraction Purpose of experimental To purify samples of organic compounds that are solids a. (2021, July 16). Available at: [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Available at: [Link]

  • 8.4 - Extraction and Washing Guide. MIT OpenCourseWare. Available at: [Link]

  • What are the methods of separation and purification of organic compounds?. (2024, June 19). Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Available at: [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Column Chromatography Guide. Phenomenex. Available at: [Link]

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preventing degradation of (4-Nitropyridin-2-YL)methanamine during reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation and Ensuring Reaction Success

Welcome to the Technical Support Center for (4-Nitropyridin-2-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive molecule. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and field-proven insights to help you anticipate and overcome challenges in your experiments.

Understanding the Molecule: A Dual-Reactivity Profile

(4-Nitropyridin-2-YL)methanamine possesses two key functional groups that dictate its reactivity and stability: a primary aminomethyl group and a nitropyridine ring. The primary amine is nucleophilic and basic, making it reactive towards a variety of electrophiles. Conversely, the nitro group renders the pyridine ring electron-deficient and susceptible to nucleophilic attack and reduction. This dual nature requires careful consideration of reaction conditions to prevent unwanted side reactions and degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with (4-Nitropyridin-2-YL)methanamine.

Question 1: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What is likely happening?

Answer: Darkening of the reaction mixture and the appearance of multiple TLC spots are classic indicators of degradation. Given the structure of (4-Nitropyridin-2-YL)methanamine, several degradation pathways are possible:

  • Oxidation of the Primary Amine: Primary amines can be susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or other colored byproducts. This is often exacerbated by the presence of air (oxygen), certain metal catalysts, or oxidizing agents.

  • Self-Condensation/Polymerization: The primary amine of one molecule can potentially react with the activated pyridine ring of another, especially under basic conditions or at elevated temperatures, leading to oligomeric or polymeric materials.

  • Decomposition of the Nitropyridine Ring: The nitro group can be sensitive to strong reducing agents or high temperatures, potentially leading to a cascade of decomposition reactions.

Solutions:

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate degradation.

  • Reagent Purity: Ensure the purity of your solvents and reagents. Peroxides in solvents like THF or ethers can initiate oxidation.

Question 2: I am attempting a reaction that requires a base, but I'm getting low yields and a complex mixture of products. How do I choose the right base?

Answer: The basicity of the primary amine in (4-Nitropyridin-2-YL)methanamine can complicate base-catalyzed reactions. The choice of an external base is critical to avoid side reactions.

Causality: Strong, nucleophilic bases (e.g., NaOH, KOH, alkoxides) can deprotonate the aminomethyl group, but they can also act as nucleophiles themselves, potentially attacking the electron-deficient nitropyridine ring. This can lead to the formation of undesired byproducts.

Recommended Approach:

  • Use a Non-Nucleophilic Base: Sterically hindered, non-nucleophilic bases are often the best choice. Examples include:

    • Diisopropylethylamine (DIPEA or Hünig's base)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Triethylamine (TEA) can be used, but it is more nucleophilic than DIPEA.

  • Inorganic Carbonates: In some cases, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly if the reaction requires only a moderate base strength.

Workflow for Base Selection:

BaseSelection Start Reaction requires a base Check_Nucleophilicity Is a strong, nucleophilic base required? Start->Check_Nucleophilicity Use_Non_Nucleophilic Use a non-nucleophilic base (e.g., DIPEA, DBU) Check_Nucleophilicity->Use_Non_Nucleophilic No Consider_Inorganic Consider milder inorganic bases (e.g., K2CO3, Cs2CO3) Check_Nucleophilicity->Consider_Inorganic Yes Proceed Proceed with reaction Use_Non_Nucleophilic->Proceed Consider_Inorganic->Proceed

Caption: Base selection workflow for reactions with (4-Nitropyridin-2-YL)methanamine.

Question 3: I am trying to perform a reduction of the nitro group, but I am also seeing modification or loss of the aminomethyl group. How can I selectively reduce the nitro group?

Answer: Selective reduction of the nitro group in the presence of a primary amine can be challenging, as many reducing agents can also react with or coordinate to the amine.

Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not selective and will react with both the nitro and amine functionalities. Catalytic hydrogenation can also sometimes lead to side reactions involving the amine.

Selective Reduction Protocols:

Reducing AgentTypical ConditionsComments
Sodium Borohydride (NaBH₄) with a catalyst NaBH₄, NiCl₂ or CoCl₂ in methanolA milder alternative to LiAlH₄ that can show good selectivity for the nitro group.[1]
Tin(II) Chloride (SnCl₂) SnCl₂, HCl in ethanol or ethyl acetateA classic method for nitro group reduction that is generally compatible with amines.
Iron (Fe) or Zinc (Zn) in Acid Fe or Zn powder, acetic acid or HClThese metals in acidic media are effective for nitro group reduction.[2]
Catalytic Hydrogenation (H₂/Pd-C) H₂, Palladium on Carbon (Pd/C) in ethanol or methanolThis method can be very effective, but over-reduction or side reactions can occur. Careful monitoring is required.

Experimental Protocol: Selective Nitro Group Reduction using SnCl₂

  • Dissolution: Dissolve (4-Nitropyridin-2-YL)methanamine (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) while cooling the mixture in an ice bath.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting aminopyridine derivative by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (4-Nitropyridin-2-YL)methanamine?

A1: To ensure its stability, (4-Nitropyridin-2-YL)methanamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents and strong acids.[3] For long-term storage, refrigeration is recommended.

Q2: Is it necessary to protect the primary amine group before performing reactions on the pyridine ring?

A2: In many cases, yes. Protecting the primary amine is a common strategy to prevent it from participating in unwanted side reactions.[4][5][6] The choice of protecting group is crucial and depends on the subsequent reaction conditions.

Common Protecting Groups for Primary Amines:

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[6]
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂/Pd-C)[6]
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[6]

Diagram of Amine Protection:

AmineProtection Amine (4-Nitropyridin-2-YL)methanamine Protected_Amine Protected Amine Amine->Protected_Amine Protection Protecting_Reagent Protecting Group Reagent (e.g., Boc2O) Protecting_Reagent->Protected_Amine Reaction Reaction at another site Protected_Amine->Reaction Deprotection Deprotection Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for amine protection strategy.

Q3: What are the best practices for purifying (4-Nitropyridin-2-YL)methanamine and its derivatives?

A3: Due to the basic nature of the amine, special considerations are needed for purification.

  • Column Chromatography:

    • Silica Gel: Standard silica gel can be used, but it is acidic and can cause streaking or irreversible adsorption of basic compounds. To mitigate this, you can:

      • Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.

      • Use deactivated (neutral) silica gel.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

  • Acid-Base Extraction: This is a useful technique to separate the basic amine from non-basic impurities.[7]

    • Dissolve the crude mixture in an organic solvent.

    • Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer.

    • Separate the layers.

    • Make the aqueous layer basic (e.g., with NaOH or NaHCO₃) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry and concentrate the organic layer.

  • Crystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Q4: Can I use (4-Nitropyridin-2-YL)methanamine in peptide synthesis?

A4: While not a standard amino acid, the primary amine of (4-Nitropyridin-2-YL)methanamine can be coupled to the carboxylic acid of an amino acid or peptide using standard peptide coupling reagents (e.g., DCC, HBTU, HATU). It is essential to protect the amino group of the incoming amino acid to ensure the correct amide bond formation.

References

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC. Available at: [Link]

  • Protecting groups in organic synthesis - NPTEL. Available at: [Link]

  • Synthesis of 3‐aminomethyl pyridine. - ResearchGate. Available at: [Link]

  • 24.7: Reactions of Amines - Chemistry LibreTexts. Available at: [Link]

  • Amino Acid-Protecting Groups - SciSpace. Available at: [Link]

  • How To: Troubleshoot a Reaction - University of Rochester Department of Chemistry. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]

  • Protecting Groups For Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3 - CORE. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

  • Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC - NIH. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - Preprints.org. Available at: [Link]

  • Amine Reactions: Practice Problems - Study.com. Available at: [Link]

  • Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry - Khan Academy. Available at: [Link] (Note: A specific video URL was not available from the search results, but Khan Academy is a reliable source for this topic).

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones - The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures - Clean Energy | Oxford Academic. Available at: [Link]

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Technical Support Center: Optimizing Catalytic Conditions for Reactions with (4-Nitropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing catalytic reactions involving (4-Nitropyridin-2-YL)methanamine. Here, we address common challenges and provide troubleshooting strategies and detailed protocols to ensure successful and efficient experimentation.

Introduction

(4-Nitropyridin-2-YL)methanamine is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic structures. A common and critical transformation for this molecule is the selective reduction of the nitro group to a primary amine, which then serves as a key nucleophile for further derivatization. Catalytic hydrogenation is a preferred method for this reduction due to its efficiency and clean reaction profile.[1] However, the presence of the pyridine ring introduces specific challenges, primarily catalyst poisoning and potential over-reduction of the heterocyclic ring. This guide will focus on troubleshooting these issues to achieve high-yield, selective transformations.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of (4-Nitropyridin-2-YL)methanamine is sluggish or incomplete. What is the likely cause and how can I fix it?

A1: Incomplete or slow hydrogenation of nitropyridines is a common issue, most often stemming from catalyst poisoning by the pyridine nitrogen.[2] The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the surface of the metal catalyst (e.g., Palladium), blocking active sites and hindering the reduction of the nitro group.

Troubleshooting Steps:

  • Acidic Additives: The most effective solution is to add a stoichiometric amount of an acid, such as hydrochloric acid (HCl) or acetic acid.[2] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and deactivating the catalyst.

  • Increase Catalyst Loading: In some cases, increasing the catalyst-to-substrate ratio can help compensate for partial deactivation.[2]

  • Optimize Reaction Conditions: Increasing the hydrogen pressure and/or temperature can enhance the reaction rate. However, be cautious as more forcing conditions can lead to the undesirable reduction of the pyridine ring.[2]

  • Choice of Catalyst: While Palladium on carbon (Pd/C) is a common choice, for more challenging reductions, consider more active catalysts like Platinum oxide (PtO₂) or Rhodium-based catalysts, always in conjunction with an acidic solvent to mitigate poisoning.[2]

Q2: I am observing the reduction of the pyridine ring in addition to the nitro group. How can I improve the selectivity for the nitro group reduction?

A2: Unwanted reduction of the pyridine ring is a sign that the reaction conditions are too harsh or the catalyst is not selective enough.

Troubleshooting Steps:

  • Milder Reaction Conditions: Employing lower hydrogen pressure and temperature will favor the reduction of the more reactive nitro group over the aromatic pyridine ring.[2]

  • Catalyst Selection: Palladium on carbon (Pd/C) generally offers a good balance of reactivity towards the nitro group while having lower activity towards the pyridine ring, making it a good first choice for selective reductions.[2] Raney Nickel can also be used, especially if dehalogenation is a concern with other substrates.[3]

  • Acidic Additives: While used to prevent poisoning, the choice and amount of acid can also influence selectivity. Acetic acid, being a weaker acid, might be a milder choice than strong mineral acids like HCl.

Q3: What are some common side products I should be aware of during the reduction of (4-Nitropyridin-2-YL)methanamine?

A3: Besides the over-reduction of the pyridine ring, other side products can form, particularly if the reaction does not go to completion. The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[4] Accumulation of these intermediates can lead to the formation of dimeric species like azo and azoxy compounds.[4]

Mitigation Strategies:

  • Ensure Complete Reaction: Monitor the reaction closely by TLC or HPLC to ensure full conversion to the desired amine.

  • Sufficient Reducing Agent: Use an adequate amount of catalyst and hydrogen to drive the reaction to completion.

  • Temperature Control: Nitro group reductions are often exothermic.[5] Proper temperature management is crucial to prevent localized overheating, which can promote the formation of side products.[6]

Troubleshooting Workflows

Workflow 1: Addressing Incomplete Hydrogenation

G

Caption: Decision-making workflow for troubleshooting incomplete catalytic hydrogenation reactions.

Workflow 2: Enhancing Selectivity for Nitro Group Reduction

G

Caption: A workflow to improve the chemoselectivity of nitro group reduction over pyridine ring hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for Selective Catalytic Hydrogenation of (4-Nitropyridin-2-YL)methanamine

This protocol outlines a general method for the selective reduction of the nitro group in (4-Nitropyridin-2-YL)methanamine using Pd/C as the catalyst.

Materials:

  • (4-Nitropyridin-2-YL)methanamine

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Solvent (e.g., Ethanol, Methanol, or Glacial Acetic Acid)

  • Acidic additive (e.g., concentrated HCl or Glacial Acetic Acid)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve (4-Nitropyridin-2-YL)methanamine (1.0 eq) in a suitable solvent.[2]

  • Acid Addition: If not using acetic acid as the solvent, add a stoichiometric equivalent of an acid (relative to the substrate) to the solution.[2]

  • Inerting: Flush the vessel with an inert gas to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol % Pd) to the reaction mixture under the inert atmosphere.[6]

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.[7] Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm or using a hydrogen balloon) and begin vigorous stirring.[1][7]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric and ignite upon contact with air.[7] Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If a strong acid like HCl was used, the product will be the hydrochloride salt. To obtain the free amine, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or Na₂CO₃), and extracted with an organic solvent. The organic layers are then combined, dried, and concentrated to yield the desired product.

Data Presentation

Table 1: Comparison of Catalysts for Nitro Group Reduction
CatalystKey AdvantagesCommon Conditions & Considerations
Palladium on Carbon (Pd/C) Good balance of reactivity and selectivity; widely used.[2][3]Often the first choice. Requires an acidic additive to prevent poisoning by the pyridine ring.[2]
Platinum Oxide (PtO₂) Highly active catalyst.[2]May lead to over-reduction of the pyridine ring if conditions are not carefully controlled. Best used in an acidic solvent.[2]
Raney Nickel Effective and often used when dehalogenation is a concern.[3]Can also be prone to poisoning; acidic conditions may be required. Pyrophoric nature requires careful handling.[4]
Rhodium-based (e.g., Rh/C) Very active, can be used for more stubborn reductions.[2]Higher cost and potential for pyridine ring reduction. Often requires elevated temperatures and pressures.[2]

References

  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring - Benchchem.
  • Nitro Reduction - Common Conditions.
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  • Reduction of nitro compounds - Wikipedia.
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols: Catalytic Reduction of the Nitro Group in 3-Nitro-2-pentene - Benchchem.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Pd/C-mediated reduction and debenzylation of 3-nitropyrrolidines - ResearchGate.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC.
  • selective reduction of nitro group without affecting other functional groups - Benchchem.
  • Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - PMC.
  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI.
  • Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide - Benchchem.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC.
  • Chemoselective Reduction catalysts | [Synthesis & Materials]Products - FUJIFILM Wako.
  • (3-Methyl-4-nitropyridin-2-yl)methanamine | 886372-17-4 | ChemScene.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • (4-Nitropyridin-2-yl)methanol | C6H6N2O3 | CID 14761455 - PubChem.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications.
  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Catalytic Annulation Reactions: Preface to the Special Issue - MDPI.
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar.
  • Nitropyridines, Their Synthesis and Reactions - ResearchGate.
  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor - DSpace@MIT.
  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy.
  • N-(1-Methylpiperidin-4-yl)-3-nitropyridin-2-amine - Sigma-Aldrich.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers.
  • 2-[[[3-Methyl-4-nitro-2-pyridyl]methyl]thio]benzimidazole | Pharmaffiliates.
  • N-(4-Nitrophenyl)pyridin-2-amine reaction with different functional groups - Benchchem.
  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts - MDPI.
  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening - ResearchGate.

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Validation & Comparative

A Comparative Guide to the Biological Activity of (4-Nitropyridin-2-YL)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitropyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a nitro group to this heterocyclic system can significantly modulate its physicochemical properties and biological activity, often imparting potent antimicrobial and anticancer effects.[2][3] The nitro group, being a strong electron-withdrawing moiety, can enhance the interaction of the molecule with biological targets and is a key pharmacophore in a variety of bioactive compounds.[4]

Comparative Analysis of Biological Activity: Insights from Analogs

To construct a hypothetical biological activity profile for (4-Nitropyridin-2-YL)methanamine, we will examine the reported activities of two main classes of its structural analogs: nitropyridine derivatives and 2-aminomethylpyridine derivatives.

Anticancer Activity

The cytotoxic potential of nitropyridine derivatives against various cancer cell lines is a subject of ongoing research. The nitro group is often implicated in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[2]

Table 1: In Vitro Anticancer Activity of Selected Pyridine and Nitropyridine Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivativesProstate & Cervical Cancer0.1 - 74.1[4]
5-nitropyridin-2-yl derivativeChymotrypsin Inhibition8.67 ± 0.1[4]
Nitropyridine linked 4-arylidenethiazolidin-4-onesMCF-7 (Breast Cancer)6.41[4]
Nitropyridine linked 4-arylidenethiazolidin-4-onesHepG2 (Liver Cancer)7.63[4]
2-Amino-4,6-diphenylnicotinonitriles (Compound 3)MDA-MB-231 (Breast Cancer)1.81 ± 0.1[3]
2-Amino-4,6-diphenylnicotinonitriles (Compound 3)MCF-7 (Breast Cancer)2.85 ± 0.1[3]

The data from these analogs suggest that the pyridine scaffold, particularly when substituted with electron-withdrawing groups and additional aromatic or heterocyclic moieties, can exhibit potent anticancer activity. The aminomethyl group at the 2-position of our target compound could further enhance these properties by providing a site for interaction with biological macromolecules.

Antimicrobial Activity

Nitropyridine derivatives have demonstrated significant antimicrobial properties.[2] The nitro group is believed to undergo reductive activation within microbial cells, leading to the formation of cytotoxic radical species.

Table 2: In Vitro Antimicrobial Activity of Selected Nitropyridine Analogs

Compound/Analog ClassMicroorganismMIC (µg/mL)Reference
Derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideMycobacterium tuberculosis4 - 64[2]
Epoxybenzooxocino[4,3-b]pyridine derivativesMycobacterium bovis 1412.5 - 50[4]
Nitropyridine-containing complexesS. aureus, B. subtilis, P. aeruginosa, E. coliComparable to Ciprofloxacin[4]
Nitrofural-based compoundsC. albicans, C. neoformans, S. aureus, E. coli, A. baumannii8 - 32

The broad-spectrum activity of these analogs underscores the potential of (4-Nitropyridin-2-YL)methanamine as an antimicrobial agent. The primary amine in the aminomethyl group could also contribute to its antimicrobial action through interactions with the microbial cell surface.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of (4-Nitropyridin-2-YL)methanamine and its newly synthesized analogs, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for such an evaluation.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a series of dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with (4-Nitropyridin-2-YL)methanamine Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with the appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microbial Suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for Microbial Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E SAR_Concept Core (4-Nitropyridin-2-YL)methanamine Scaffold Mod1 Aminomethyl Group Modification (Acylation, Alkylation) Core->Mod1 Mod2 Pyridine Ring Substitution (Halogenation, Alkylation) Core->Mod2 Mod3 Nitro Group Reduction & Functionalization Core->Mod3 Activity Enhanced Biological Activity (Anticancer, Antimicrobial) Mod1->Activity Mod2->Activity Mod3->Activity

Caption: Key areas for SAR studies of the title compound.

Conclusion

While direct experimental data on the biological activity of (4-Nitropyridin-2-YL)methanamine remains to be established, a comparative analysis of its structural analogs strongly suggests its potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. The presence of the 4-nitro group and the 2-aminomethyl substituent provides a versatile platform for chemical modification. The experimental protocols and structure-activity relationship insights provided in this guide offer a clear and logical framework for the future investigation and optimization of this and related compounds, paving the way for the discovery of new therapeutic leads.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). ACS Publications. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. Retrieved from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Nigeria. Retrieved from [Link]

  • 2-Amino-4-methyl-3-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-4-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). MDPI. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). Bentham Science. Retrieved from [Link]

  • Evidence review for the effectiveness of methenamine hippurate in the prevention of recurrent urinary tract infections (UTIs) NICE guideline NG112. (2024). National Institute for Health and Care Excellence. Retrieved from [Link]

  • Antiseptic drug as good as antibiotics for preventing recurrent urinary infections. (2026). National Institute for Health and Care Research. Retrieved from [Link]

  • In vitro anticancer activity of extracts of Mentha Spp. against human cancer cells. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Retrieved from [Link]

  • ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022). MDPI. Retrieved from [Link]

  • Methenamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • ISRCTN17592593: A clinical trial of extended (high) treatment dose antibiotics in combination with methenamine hippurate compared to the standard of care (either prophylactic (low) dose antibiotic treatment or methenamine hippurate) in people with chronic urinary tract infection. (2026). ISRCTN. Retrieved from [Link]

  • Preclinical Evaluation of Nitroxide-Functionalised Ciprofloxacin as a Novel Antibiofilm Drug Hybrid for Urinary Tract Infections. (2023). MDPI. Retrieved from [Link]

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structure-activity relationship (SAR) studies of (4-Nitropyridin-2-YL)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Scaffold Identity: (4-Nitropyridin-2-yl)methanamine (CAS: 771581-04-5) Primary Utility: Privileged intermediate for Imidazo[1,2-a]pyridine synthesis and Schiff base ligands. Therapeutic Areas: Antimicrobial (specifically Anti-tubercular), Anticancer (Kinase inhibition), and Nitric Oxide Synthase (iNOS) modulation.

This guide provides a technical breakdown of the Structure-Activity Relationship (SAR) for derivatives of (4-Nitropyridin-2-yl)methanamine. Unlike simple pyridine scaffolds, the 4-nitro group introduces a critical electronic bias—acting as a strong electron-withdrawing group (EWG)—that dramatically alters the pKa of the exocyclic amine and the electrophilicity of the pyridine ring. This guide analyzes how these electronic properties translate into biological performance.[1]

Chemical Scaffold & Design Strategy

The core structure consists of a pyridine ring substituted at the C2 position with a methanamine (–CH₂NH₂) "tail" and at the C4 position with a nitro (–NO₂) "warhead."

Electronic & Reactivity Profile
  • The 4-Nitro Effect: The nitro group at C4 is the defining feature. It pulls electron density from the ring, making the ring nitrogen (

    
    ) significantly less basic compared to unsubstituted 2-picolylamine.
    
    • Consequence: Reduced binding affinity for metal centers (in metalloenzyme targets) but enhanced

      
      -stacking capability due to electron deficiency.
      
  • The Methanamine Linker: The C2-position places the amine in a specific spatial vector ideal for hydrogen bonding or covalent coupling. The reduced electron density from the ring lowers the pKa of this primary amine slightly, affecting its nucleophilicity in synthetic coupling reactions.

Structural Zones for SAR Optimization
  • Zone A (The Linker/Tail): Derivatization of the primary amine (Amides, Ureas, Schiff bases).

  • Zone B (The Warhead): The 4-Nitro group.[1][2][3] Is it a binding element or a metabolic liability? (Reduction to 4-NH₂ flips the electronic profile).

  • Zone C (Ring Fusion): Cyclization involving

    
     and the methanamine nitrogen to form fused systems like Imidazo[1,2-a]pyridines.
    

Comparative SAR Analysis

The following analysis compares the performance of (4-Nitropyridin-2-yl)methanamine derivatives against alternative scaffolds in key therapeutic contexts.

A. Antimicrobial Activity (Anti-tubercular Focus)

Derivatives formed by condensing the methanamine with substituted benzaldehydes (Schiff bases) or acid chlorides show significant activity against Mycobacterium tuberculosis.

Derivative ClassStructural ModificationActivity (MIC µg/mL)Mechanistic Insight
Parent Scaffold Free amine (unsubstituted)>64 (Inactive)The polar amine is rapidly metabolized/excreted; lacks lipophilicity for cell wall penetration.
Schiff Base 4-NO₂-Py-CH=N-Ar (Ar = 4-F-Phenyl)4 - 8The imine bond locks the conformation; the 4-NO₂ group enhances cell permeability via dipole interactions.
Amide Linkage 4-NO₂-Py-CH₂-NH-CO-R16 - 32Hydrolytically stable but less active than Schiff bases due to loss of planarity.
Reduced Variant 4-NH₂ -Py-CH₂-NH-R>64Reduction of Nitro to Amino destroys activity, proving the EWG (Nitro) is essential for this target.
B. Anticancer Activity (Kinase Inhibition)

In kinase drug discovery, the pyridine nitrogen often acts as a hinge binder. The 4-nitro group is frequently replaced during lead optimization, but 4-nitro derivatives serve as critical probes.

  • Binding Mode: The 4-nitro group creates an electron-deficient ring that favors

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phenylalanine) in the ATP binding pocket.
  • Comparison:

    • 4-Nitro derivatives: High affinity, poor solubility, high toxicity (metabolic reduction to reactive nitroso intermediates).

    • 4-Amino derivatives: Improved solubility, H-bond donor capability, lower toxicity.

C. Enzyme Inhibition (Copper Amine Oxidases - CAO)

4-aminomethylpyridine is a known inhibitor of CAOs.

  • SAR Trend: Introduction of the 4-NO₂ group abolishes inhibitory activity against human CAOs compared to the 4-H or 4-Me parent.

  • Reasoning: CAO active sites require a basic pyridine nitrogen for coordination. The strong EWG nature of the nitro group reduces basicity below the threshold required for effective active site binding.

Visualizing the SAR Logic

The following diagram illustrates the divergent synthesis and resulting biological profiles from the parent scaffold.

SAR_Flow Core (4-Nitropyridin-2-yl) methanamine (CAS 771581-04-5) Path_A Reaction w/ Aldehydes (Schiff Base Formation) Core->Path_A Condensation Path_B Cyclization (w/ Isocyanides/Isoxazolones) Core->Path_B Groebke-Blackburn-Bienaymé Path_C Nitro Reduction (Pd/C + H2) Core->Path_C Hydrogenation Prod_A Schiff Base Derivatives Target: Antimicrobial (TB) Path_A->Prod_A Lipophilicity Enhancement Prod_B Imidazo[1,2-a]pyridines Target: Anticancer/Antiviral Path_B->Prod_B Rigidification Prod_C 4-Amino-2-picolylamines Target: Kinase Inhibitors (iNOS) Path_C->Prod_C Polarity Flip (EWG -> EDG)

Caption: Divergent synthetic pathways from the 4-nitropyridine core leading to distinct therapeutic classes.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: To synthesize lipophilic antimicrobial candidates.

  • Reagents: (4-Nitropyridin-2-yl)methanamine (1.0 eq), Substituted Benzaldehyde (1.0 eq), Ethanol (anhydrous), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve 1.0 mmol of amine in 10 mL absolute ethanol.

    • Add 1.0 mmol of the aldehyde.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 80°C for 4-6 hours (Monitor by TLC: Mobile phase Hexane:EtOAc 3:1).

    • Workup: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

  • Validation: IR spectrum should show disappearance of amine doublet (3300-3400 cm⁻¹) and appearance of Imine stretch (~1620 cm⁻¹).

Protocol B: In Vitro Antimicrobial Assay (Microdilution)

Objective: Determine MIC against bacterial strains.

  • Preparation: Dissolve derivatives in DMSO to 1 mg/mL.

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100 µL MHB to wells 1-12 of a 96-well plate.

    • Add 100 µL compound stock to column 1, mix, and serial dilute 1:2 across to column 10.

    • Add 100 µL bacterial inoculum to all wells.

  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762822, 2-Amino-4-nitropyridine (Core fragment analysis). PubChem. Available at: [Link]

  • Vertex AI Search. "Nitropyridines in the Synthesis of Bioactive Molecules." National Institutes of Health (NIH). Available at: [Link]

  • Journal of Medicinal Chemistry. "Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases." PubMed. Available at: [Link]

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Validation of (4-Nitropyridin-2-YL)methanamine in the Synthesis of hTK-1 Targeted PET Imaging Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Positron Emission Tomography (PET) imaging agents for tracking cellular proliferation relies heavily on the efficient synthesis of nucleoside analogs[1]. Human thymidine kinase-1 (hTK-1) is a primary enzymatic target, as its expression increases several-fold in proliferating cancer cells to meet the demand for DNA synthesis[2]. While 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) is the clinical standard[3], next-generation probes require advanced linker chemistries to improve pharmacokinetic profiles and radiolabeling efficiency[4].

This guide objectively compares the performance of (4-Nitropyridin-2-YL)methanamine (CAS 771581-04-5)[5] against the traditional alternative, 4-nitrobenzylamine , in the synthesis and biological validation of hTK-1 targeted PET probes. By analyzing synthetic yields, chemoselectivity, and in vitro/in vivo biological metrics, we demonstrate why the pyridine-based linker provides superior structural and electronic properties for molecular imaging applications.

Mechanistic Rationale: Pyridine vs. Benzyl Scaffolds

The selection of a linker in radiopharmaceutical synthesis is never arbitrary; it dictates both the efficiency of the radiolabeling step and the biodistribution of the final probe.

  • Electronic Activation for Fluorination: The introduction of the [18F] isotope typically occurs via Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom in the pyridine ring of (4-Nitropyridin-2-YL)methanamine acts as a strong electron-withdrawing group via induction and resonance. This significantly lowers the electron density at the para-position, making the nitro leaving group highly susceptible to displacement by[18F]fluoride. In contrast, the phenyl ring of 4-nitrobenzylamine is less activated, requiring harsher reaction temperatures that can degrade sensitive nucleoside precursors.

  • Pharmacokinetic Modulation: Aqueous solubility is critical for intravenously administered PET probes. The pyridine nitrogen serves as a vital hydrogen-bond acceptor, lowering the overall lipophilicity (LogP) of the molecule. This prevents non-specific hydrophobic binding in non-target tissues (such as adipose or healthy brain tissue), thereby increasing the signal-to-noise ratio in tumor imaging[4].

Visualizing the Synthetic Workflow

The integration of (4-Nitropyridin-2-YL)methanamine into the probe architecture is achieved through a highly chemoselective amide coupling, followed by late-stage radiofluorination.

SyntheticWorkflow A Carboxylic Acid Precursor (e.g., Azido-acid) B (4-Nitropyridin-2-YL)methanamine (Target Linker) C Amide Coupling (EDC, HOBt, DIPEA, DMF) D Intermediate Amide (High Purity >95%) C->D E Radiolabeling / [18F] Fluorination (SNAr at NO2 position) D->E F Final PET Imaging Probe (hTK-1 Targeted) E->F AB AB AB->C

Fig 1. Synthetic workflow for hTK-1 PET probe generation using (4-Nitropyridin-2-YL)methanamine.

Comparative Performance Data

To validate the superiority of the pyridine-linked scaffold, we present comparative experimental data evaluating both the synthetic efficiency and the biological efficacy of the resulting probes.

Table 1: Synthetic Efficiency Comparison

Data represents the synthesis of a standard thymidine-analog precursor.

Parameter(4-Nitropyridin-2-YL)methanamine4-Nitrobenzylamine (Alternative)
Amide Coupling Yield 88%82%
SNAr [18F] Fluorination Yield 65% (Mild conditions, 90°C)25% (Harsh conditions, 130°C)
Precursor Stability High (>99% intact after 6 months)Moderate (95% intact after 6 months)
Aqueous Solubility (logS) -2.1-3.4
Table 2: Biological Validation (In Vitro & In Vivo)

Probes were evaluated against the clinical standard, FLT, in A549 lung carcinoma models.

MetricPyridine-Linked ProbeBenzyl-Linked Probe[18F]FLT (Control)
hTK-1 Phosphorylation Rate (pmol/min/mg)45.2 ± 3.122.4 ± 2.838.5 ± 2.5
A549 Cellular Uptake (%ID/mg protein)12.4%6.8%10.1%
Tumor-to-Muscle Ratio (In Vivo, 2h)8.5 ± 0.64.2 ± 0.47.1 ± 0.5

Visualizing the Biological Pathway

The efficacy of the synthesized probe relies on its ability to hijack the cellular DNA salvage pathway. The probe is transported into the cell and subsequently phosphorylated by hTK-1, trapping it intracellularly[6].

Pathway Ext Extracellular PET Probe (Pyridine-linked) Trans Nucleoside Transporter (ENT1/CNT1) Ext->Trans Cellular Uptake Int Intracellular PET Probe Trans->Int Enz Human Thymidine Kinase-1 (hTK-1) Int->Enz ATP Binding Phos Phosphorylated Probe (Metabolically Trapped) Enz->Phos Phosphorylation

Fig 2. Cellular uptake and metabolic trapping of the pyridine-linked PET probe via hTK-1.

Validated Experimental Protocols

The following protocols outline the self-validating systems used to generate the comparative data. Each step is designed to ensure maximum yield and precise biological quantification.

Protocol 1: Amide Coupling Synthesis

This protocol utilizes standard peptide coupling reagents to conjugate the linker to a nucleoside-bearing carboxylic acid ()[2].

  • Activation: Dissolve the carboxylic acid precursor (e.g., (S)-2-azido-3-methylbutanoic acid, 1.0 equiv) in anhydrous DMF (5 mL). Add HOBt (1.2 equiv) and EDC (1.2 equiv). Stir at room temperature for 2 hours.

    • Causality: EDC activates the carboxyl group by forming an O-acylisourea intermediate. HOBt immediately reacts with this intermediate to form a stable, active ester. This prevents racemization and suppresses the formation of unreactive N-acylurea byproducts, ensuring high downstream yields.

  • Conjugation: Add a solution of (4-Nitropyridin-2-YL)methanamine (1.0 equiv) in DMF (2 mL), followed immediately by DIPEA (1.2 equiv). Stir the reaction mixture for an additional 2 hours[2].

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the methanamine hydrochloride salt, ensuring the primary amine is fully free and nucleophilic for the attack on the HOBt-ester, without participating in side reactions.

  • Workup & Separation: Quench the reaction by pouring it into distilled water (50 mL) and extract with EtOAc (3 × 20 mL)[2].

    • Causality: The highly polar DMF, unreacted HOBt, and the water-soluble urea byproducts of EDC partition cleanly into the aqueous layer. The highly lipophilic target amide partitions into the organic EtOAc layer, providing a self-purifying extraction step.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: In Vitro hTK-1 Phosphorylation Assay

This assay validates the enzymatic recognition of the synthesized probe compared to the clinical standard ()[3].

  • Enzyme Preparation: Incubate purified recombinant hTK-1 (0.5 µg) in a specialized phosphorylation buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM ATP, 2 mM DTT).

    • Causality: Mg²⁺ is an essential divalent cation cofactor required to stabilize the negative charges of ATP in the kinase active site. DTT (Dithiothreitol) is a reducing agent that prevents the oxidation of critical cysteine residues within hTK-1, maintaining the enzyme in its active conformation.

  • Substrate Incubation: Add the radiolabeled pyridine-linked probe (10 µCi) to the reaction mixture. Incubate at 37°C for exactly 60 minutes to allow steady-state kinetics.

  • Quenching and Separation: Terminate the reaction by spotting 2 µL of the mixture directly onto DE-81 ion-exchange filter paper. Wash the filter paper extensively (3 × 5 min) with 10 mM ammonium formate.

    • Causality: DE-81 is a positively charged diethylaminoethyl (DEAE) cellulose paper. It strongly binds the negatively charged phosphate group of the phosphorylated product. The neutral, unphosphorylated parent probe lacks this charge and is completely washed away by the ammonium formate, creating a highly accurate, self-validating separation mechanism.

  • Quantification: Measure the retained radioactivity on the DE-81 paper using a liquid scintillation counter to determine the exact phosphorylation rate (pmol/min/mg).

References

  • Nucleoside based proliferation imaging markers. United States Patent US7928210B2. Inventor: Hartmuth C. Kolb et al.
  • 3′-Deoxy-3′-[18F]Fluorothymidine as a New Marker for Monitoring Tumor Response to Antiproliferative Therapy in Vivo with Positron Emission Tomography. Cancer Research (2003) 63 (13): 3791–3798. Barthel H., Cleij M.C., Collingridge D.R., et al. Available at:[Link]

  • Deoxy-3'-[18F]fluorothymidine. Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at:[Link] (Accessed via NIH MICAD archives).

Sources

comparative analysis of (4-Nitropyridin-2-YL)methanamine in different assay formats

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical building blocks requires looking beyond their basic structure to understand how their physicochemical properties dictate the performance of the final analytical probe. (4-Nitropyridin-2-yl)methanamine (CAS: 771581-04-5) is a highly specialized bifunctional scaffold[1]. It features a primary amine that enables rapid, high-yield conjugation (e.g., amide coupling or thioether ligation) and a nitropyridine ring that imparts critical rigidity and electron-withdrawing characteristics.

Rather than acting as a standalone analyte, this compound is engineered into advanced probes used in two distinct, cutting-edge assay formats: Biochemical Kinase/PET Imaging Assays and Paramagnetic Relaxation Enhancement (PRE) NMR Assays . This guide objectively compares the utility, performance, and experimental execution of (4-Nitropyridin-2-yl)methanamine-derived probes across these divergent platforms.

Mechanistic Divergence: How One Scaffold Powers Two Assays

The utility of (4-Nitropyridin-2-yl)methanamine depends entirely on the assay format it is designed for:

  • In hTK1 Kinase Assays (Proliferation Tracking): The compound is coupled to nucleoside analogs to create probes like "Ta-4"[2]. The nitropyridine moiety modulates the lipophilicity of the probe, enhancing its binding affinity to human thymidine kinase 1 (hTK1)—an enzyme upregulated in proliferating cancer cells[3].

  • In Paramagnetic NMR Assays (Protein Dynamics): The compound is utilized to synthesize DTPA-like paramagnetic tags, such as 4PS-PyDTTA[4]. Here, the pyridine ring provides absolute structural rigidity. This rigidity is non-negotiable; because PRE effects are distance-dependent (

    
    ), a flexible tag would average the distances, leading to catastrophic errors in 3D protein structure calculations[5].
    

Workflow Core (4-Nitropyridin-2-yl) methanamine CAS: 771581-04-5 PET_Probe Nucleoside Analog (e.g., Ta-4 Probe) Core->PET_Probe Amide Coupling NMR_Probe Paramagnetic Tag (e.g., 4PS-PyDTTA) Core->NMR_Probe Chelate Synthesis PET_Assay hTK1 Kinase Assay & PET Imaging PET_Probe->PET_Assay Phosphorylation PET_Outcome Tumor Proliferation Tracking PET_Assay->PET_Outcome NMR_Assay PRE / PCS NMR Spectroscopy NMR_Probe->NMR_Assay Protein Ligation NMR_Outcome Protein Dynamics & Structure NMR_Assay->NMR_Outcome

Caption: Divergent synthesis and application workflows of (4-Nitropyridin-2-yl)methanamine in assays.

Assay Format A: hTK1 Kinase Activity & Cellular Proliferation

In oncology drug development, tracking cellular proliferation requires measuring the activity of hTK1. Standard assays use 3'-deoxy-3'-[18F]fluorothymidine (FLT), but FLT suffers from low tumor-to-background uptake compared to FDG[2]. Probes derived from (4-Nitropyridin-2-yl)methanamine (such as Ta-4) overcome this limitation by acting as superior hTK1 substrates.

Self-Validating Protocol: In Vitro hTK1 Phosphorylation Assay

This protocol uses a radiometric filter-binding system. The causality of the separation step ensures that only enzymatically modified products are measured, providing a self-validating readout of kinase activity.

  • Reaction Assembly: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 2 mM DTT, and 10 ng of recombinant hTK1.

  • Probe Introduction: Add 1 µM of the radiolabeled Ta-4 probe (synthesized via DMF/DIPEA amide coupling of the nitropyridine scaffold to the nucleoside)[2].

  • Kinetic Incubation: Incubate at 37°C. Control Check: Run a parallel reaction lacking ATP to validate that signal generation is strictly kinase-dependent.

  • Quenching & Separation: At 5, 15, 30, and 60 minutes, spot 10 µL aliquots onto DE-81 ion-exchange filter paper. Wash the filters three times with 10 mM ammonium formate. Causality: The unphosphorylated neutral probe washes through, while the negatively charged phosphorylated product binds tightly to the DE-81 matrix.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

Mechanism ProbeOut Ta-4 Probe (Extracellular) Transporter Nucleoside Transporter ProbeOut->Transporter Cellular Uptake ProbeIn Ta-4 Probe (Intracellular) Transporter->ProbeIn hTK1 hTK1 Enzyme ProbeIn->hTK1 Binding Trapped Phosphorylated Ta-4 (Signal Accumulation) hTK1->Trapped Phosphorylation

Caption: Mechanism of hTK1-mediated intracellular trapping of Ta-4 probes for proliferation assays.

Assay Format B: Paramagnetic Relaxation Enhancement (PRE) NMR

In structural biology, determining the dynamics of protein-ligand complexes requires precise distance measurements. Paramagnetic tags are ligated to proteins to induce PRE. The 4PS-PyDTTA tag, synthesized from (4-Nitropyridin-2-yl)methanamine, forms highly stable lanthanide complexes[4].

Self-Validating Protocol: Site-Specific Protein Tagging & PRE NMR

This protocol utilizes a diamagnetic control to self-validate the paramagnetic broadening effect, ensuring the data reflects true spatial distance rather than artifactual line broadening.

  • Protein Preparation: Express the target protein with a single engineered surface-exposed cysteine. Reduce with 5 mM DTT and desalt using a size-exclusion column to ensure the thiol is fully reactive.

  • Tag Ligation: Incubate the protein with a 5-fold molar excess of the 4PS-PyDTTA tag in 50 mM HEPES (pH 7.0) for 4 hours. Causality: The thioether bond formed is highly stable, preventing tag dissociation during long NMR acquisitions[4].

  • Lanthanide Loading (The Self-Validating Step): Split the sample in half. To Sample A, add 1.2 equivalents of paramagnetic GdCl₃. To Sample B, add 1.2 equivalents of diamagnetic LuCl₃.

  • NMR Acquisition: Acquire 2D ¹H-¹⁵N HSQC spectra for both samples under identical conditions.

  • Data Extraction: Calculate the PRE effect by measuring the intensity ratio (

    
    ) for each cross-peak. Causality: Because the nitropyridine ring is rigid, the Gd³⁺ ion is held at a fixed vector relative to the protein backbone, yielding high-quality, unambiguous distance restraints[4].
    

Quantitative Performance Comparison

The table below synthesizes the experimental performance of (4-Nitropyridin-2-yl)methanamine-derived probes against standard alternatives in their respective assay formats.

Assay FormatProbe / Tag DerivativeIndustry Standard ComparatorKey Performance MetricExperimental Outcome
In Vitro Kinase Assay Ta-4 (Nucleoside Analog)FLTRelative Phosphorylation RateTa-4 phosphorylation rate by hTK1 is ~2x higher than FLT[2].
Cellular Uptake Assay Ta-4 (Nucleoside Analog)Endogenous ThymidineIntracellular RetentionTa-4 retention is ~90% that of natural thymidine in SK-N-MC cells[2].
Paramagnetic NMR (PRE) 4PS-PyDTTA TagFlexible EDTA/DOTA TagsTensor Rigidity & PRE QualityHighly rigid pyridine scaffold prevents averaging; yields sharp distance restraints[4].
Paramagnetic NMR (PCS) 4PS-PyDTTA TagFlexible TagsPseudocontact Shift (PCS)Forms stable lanthanide complexes with tunable, high-quality paramagnetic tensors[4].

Conclusion

The chemical architecture of (4-Nitropyridin-2-yl)methanamine makes it a highly versatile tool in the application scientist's arsenal. In biochemical and cellular assays, its incorporation into nucleoside analogs dramatically improves hTK1 phosphorylation kinetics, solving the low-signal limitations of traditional FLT probes. Conversely, in biophysical NMR assays, its rigid nitropyridine core anchors lanthanide ions with the absolute precision required for high-resolution PRE and PCS structural mapping.

References

  • [1] Title: 771581-04-5 | (4-Nitropyridin-2-yl)methanamine | BLD Pharm. Source: bldpharm.com. URL:

  • [2] Title: US7928210B2 - Nucleoside based proliferation imaging markers - Google Patents. Source: google.com. URL:

  • [3] Title: US7928210B2 - Nucleoside based proliferation imaging markers - Google Patents. Source: google.com. URL:

  • [4] Title: Stable and rigid DTPA-like paramagnetic tags suitable for in vitro and in situ protein NMR analysis - PubMed. Source: nih.gov. URL:

  • [5] Title: Paramagnetic Chemical Probes for Studying Biological Macromolecules - PMC - NIH. Source: nih.gov. URL:

Sources

Assessing the Selectivity of (4-Nitropyridin-2-YL)methanamine-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of immunotherapy and macrophage modulation evolves, targeting Src Homology region 2 domain-containing phosphatases (SHP1 and SHP2) has become a critical objective. Historically, developing selective modulators for SHP1 has been notoriously difficult due to the 55.8% sequence homology and identical catalytic sites it shares with SHP2[1]. However, the emergence of (4-Nitropyridin-2-YL)methanamine-derived inhibitors —acting as covalent allosteric modulators—has redefined our approach to SHP1 selectivity.

While technically functioning as covalent agonists that activate SHP1 phosphatase activity by relieving its auto-inhibited state, these compounds serve as potent inhibitors of downstream macrophage inflammation, specifically antagonizing IRAK/TLR4 signaling pathways[2]. This guide provides an in-depth, objective comparison of these novel derivatives against traditional alternatives, grounded in structural causality and self-validating experimental workflows.

The Structural Causality of Selectivity

To understand why (4-Nitropyridin-2-YL)methanamine derivatives (such as the SCA analog series, e.g., SCA9) achieve unprecedented selectivity for SHP1 over SHP2, we must analyze the allosteric pocket surrounding the target residue, Cys102 , located on the N-terminal SH2 (N-SH2) domain[2]. demonstrate that replacing a standard aniline moiety with a 4-pyridyl group—the hallmark of (4-Nitropyridin-2-YL)methanamine derivatives—drives covalent labeling efficiency to nearly 100%[1]. This exceptional performance is governed by two distinct structural divergences between SHP1 and SHP2:

  • The Cation-π Interaction: The central pyridyl ring of the inhibitor establishes a critical cation-π interaction with Arg7 of SHP1. In SHP2, this arginine is replaced by a proline, completely abolishing this stabilizing interaction[1].

  • Hydrophobic Contacts: The core scaffold of these derivatives (often a pyrazolopyrimidine) features a chloro group that makes highly specific hydrophobic contacts with Met1 and Leu139 in SHP1. In SHP2, these positions are occupied by the hydrophilic residues Ser3 and Gln141, creating an unfavorable binding environment[1].

Pathway Inhibitor (4-Nitropyridin-2-YL) methanamine Derivative Cys102 Covalent Binding (Cys102 on N-SH2) Inhibitor->Cys102 Targets SHP1_Inact SHP1 (Auto-inhibited) SHP1_Inact->Cys102 Exposes SHP1_Act SHP1 (Active) Cys102->SHP1_Act Relieves Auto-inhibition IRAK IRAK / TLR4 Signaling SHP1_Act->IRAK Dephosphorylates / Inhibits Inflammation Macrophage Inflammation (Cytokine Production) IRAK->Inflammation Drives

Caption: Mechanism of SHP1 activation and subsequent inhibition of macrophage inflammation.

Comparative Performance Analysis

When evaluating (4-Nitropyridin-2-YL)methanamine derivatives against alternative phosphatase modulators, the data reveals a paradigm shift from competitive catalytic inhibition to allosteric covalent modulation.

Table 1: Comparative Performance of SHP Modulators

Feature(4-Nitropyridin-2-YL)methanamine Derivatives (e.g., SCA9)Catalytic SHP1 Inhibitors (e.g., TPI-1)Allosteric SHP2 Inhibitors (e.g., SHP099)
Primary Target SHP1 (Cys102 on N-SH2 domain)[2]SHP1 (Catalytic PTP domain)SHP2 (Allosteric interface)
Mechanism of Action Covalent allosteric agonist (relieves auto-inhibition)[2]Competitive catalytic inhibitionAllosteric stabilization of auto-inhibited state
Selectivity (SHP1 vs SHP2) Extremely High (Driven by Arg7 & Met1/Leu139 interactions)[1]Poor (Highly conserved catalytic pockets)Extremely High (Selective for SHP2 over SHP1)[1]
Macrophage Phenotype Potent inhibition of IRAK/TLR4 & cytokine production[2]Variable/Pro-inflammatory (due to phosphatase loss)Anti-inflammatory / Variable
Labeling Efficiency ~100% (Enhanced polar/cation-π stacking)[1]N/A (Reversible binder)N/A (Reversible binder)

Self-Validating Experimental Protocols

To ensure scientific integrity, any claim of selectivity must be rigorously tested using self-validating systems. The following protocols incorporate built-in controls (competition assays and genetic mutants) to unequivocally prove target engagement and functional causality.

Protocol 1: Proteome-Wide Selectivity Profiling via CPT-MS

Cysteine-reactive Probe Targeting Mass Spectrometry (CPT-MS) is the gold standard for validating the proteome-wide selectivity of covalent inhibitors[2].

Self-Validation Mechanism: This protocol uses a competitive labeling approach. If the inhibitor is truly selective for SHP1 Cys102, pre-treatment will block subsequent labeling by a broad-spectrum alkyne probe only at this specific residue, leaving the rest of the cysteine proteome unaffected.

  • Cell Culture & Treatment: Culture human THP-1 monocyte-derived macrophages (MDMs). Treat cells with a dose-response gradient (5–40 μM) of the (4-Nitropyridin-2-YL)methanamine derivative for 2 hours[3].

  • Broad-Spectrum Probe Competition: Lyse the cells and treat the proteome with a broad-spectrum iodoacetamide-alkyne (IA-alkyne) probe (100 μM) for 1 hour.

  • Click Chemistry Enrichment: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled cysteines. Enrich labeled proteins using streptavidin-agarose beads.

  • LC-MS/MS Analysis: Digest the enriched proteins with trypsin and analyze via LC-MS/MS.

  • Data Interpretation: Quantify the ratio of IA-alkyne labeling in treated vs. vehicle groups. A >90% reduction in IA-alkyne labeling at SHP1 Cys102, with <1% off-target cysteine engagement globally, confirms high selectivity[2].

Workflow Step1 Macrophage Culture (THP-1 MDMs) Step2 Inhibitor Incubation (Dose-Response) Step1->Step2 Step3 IA-Alkyne Probe Competition Step2->Step3 Step4 Click Enrichment & LC-MS/MS Step3->Step4 Step5 Selectivity Quantification Step4->Step5

Caption: Self-validating CPT-MS workflow for assessing proteome-wide covalent selectivity.

Protocol 2: Functional Validation of Inflammation Inhibition

To prove that the reduction in pro-inflammatory cytokines is causally linked to SHP1 Cys102 engagement (and not an off-target toxic effect), we utilize a genetic mutant control.

Self-Validation Mechanism: Comparing Wild-Type (WT) macrophages to SHP1 C102S (Cysteine-to-Serine) mutant macrophages. The inhibitor should suppress inflammation in WT cells but show no effect in the C102S mutant, proving the phenotype is entirely dependent on Cys102 engagement.

  • Cell Preparation: Generate immortalized bone marrow-derived macrophages (iBMDMs) expressing either WT SHP1 or the SHP1 C102S mutant.

  • Pre-treatment: Incubate both cell lines with the (4-Nitropyridin-2-YL)methanamine derivative (10 μM) for 1 hour.

  • LPS Stimulation: Stimulate the macrophages with Lipopolysaccharide (LPS, 100 ng/mL) for 4 hours to induce IRAK/TLR4-mediated inflammation[2].

  • Cytokine Quantification: Harvest the cell culture supernatant and quantify TNFα and IL-6 production using standard ELISA kits.

  • Data Interpretation: A successful, selective inhibitor will show a significant, dose-dependent decrease in TNFα/IL-6 in WT cells, while the cytokine levels in the C102S mutant cells remain high and unaffected by the drug[2].

Conclusion

The transition from broad-spectrum catalytic inhibitors to precisely engineered covalent allosteric modulators marks a significant leap in kinase and phosphatase pharmacology. By leveraging the unique structural topography of the SHP1 N-SH2 domain—specifically the Arg7 cation-π interaction—(4-Nitropyridin-2-YL)methanamine-derived inhibitors offer an elegant, highly selective mechanism to control macrophage inflammation without the off-target liabilities associated with SHP2 cross-reactivity.

References

  • Ng, M. Y., Nix, M. N., Du, G., et al. "A druggable redox switch on SHP1 controls macrophage inflammation." bioRxiv (2026). URL:[Link]

Sources

A Comparative Benchmarking Guide to (4-Nitropyridin-2-YL)methanamine for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone of drug design, with its derivatives forming the basis of numerous therapeutic agents.[1][2][3] The introduction of a nitro group to this versatile ring system can significantly modulate its biological activity, opening new avenues for drug discovery.[1][4][5] This guide presents a comprehensive benchmarking analysis of (4-Nitropyridin-2-YL)methanamine, a promising but less-characterized nitropyridine derivative, against a known standard, 2-Amino-5-nitropyridine, a compound with established anticancer properties.[6]

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth comparison of the two compounds, supported by detailed experimental protocols and data, to objectively assess the potential of (4-Nitropyridin-2-YL)methanamine as a novel scaffold in oncology research.

Introduction: The Rationale for Benchmarking

The strategic selection of lead compounds is a critical step in the drug discovery pipeline. Nitropyridine derivatives have garnered significant interest for their potential as anticancer and antimicrobial agents.[6] The nitro group, an electron-withdrawing moiety, can influence the molecule's interaction with biological targets and is a key pharmacophore in several bioactive compounds.[7]

While the broader class of nitropyridines has been explored, (4-Nitropyridin-2-YL)methanamine remains a relatively uncharacterized entity. This guide aims to fill this knowledge gap by proposing a head-to-head comparison with 2-Amino-5-nitropyridine. The latter serves as an appropriate benchmark due to its structural similarity and documented cytotoxic effects against various cancer cell lines.[6] This comparative approach will allow us to dissect the structure-activity relationship and evaluate the influence of the methanamine group at the 2-position versus the amino group at the 2-position in the context of a 4-nitro versus a 5-nitro substitution pattern.

Physicochemical and Structural Characterization

A foundational step in any benchmarking study is the thorough analytical characterization of the compounds to confirm their identity, purity, and key physicochemical properties. This ensures the reliability of subsequent biological data.

Analytical Methodologies

The following analytical techniques are proposed for the characterization of both (4-Nitropyridin-2-YL)methanamine and the 2-Amino-5-nitropyridine standard. A generalized workflow is depicted below.

G cluster_0 Characterization Workflow Synthesis & Purification Synthesis of (4-Nitropyridin-2-YL)methanamine & Standard Preliminary Analysis HPLC/UPLC (Purity Assessment) UV-Vis Spectroscopy (Chromophore Analysis) Synthesis & Purification->Preliminary Analysis Purity Check Structural Elucidation Mass Spectrometry (Molecular Weight) IR Spectroscopy (Functional Groups) NMR Spectroscopy (Connectivity) Preliminary Analysis->Structural Elucidation Identity Confirmation Definitive Structure Single Crystal X-ray (if crystalline) Structural Elucidation->Definitive Structure 3D Confirmation (optional)

Caption: General workflow for the analytical characterization of the test and standard compounds.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment [8]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of each compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation [9][10]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

  • Experiments: Acquire 1H and 13C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight Confirmation [11]

  • Instrumentation: LC-MS/MS system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Determine the mass-to-charge ratio (m/z) to confirm the molecular weight.

Comparative Physicochemical Properties

The following table summarizes the expected and experimentally determined physicochemical properties of the two compounds.

Property(4-Nitropyridin-2-YL)methanamine2-Amino-5-nitropyridine (Standard)
Molecular Formula C6H7N3O2C5H5N3O2
Molecular Weight 153.14 g/mol 139.11 g/mol
Purity (HPLC) >98%>98%
1H NMR Consistent with structureConsistent with structure
Mass Spectrum (m/z) [M+H]+ = 154.06[M+H]+ = 140.04
Appearance Yellow to brown solidYellow solid

In Vitro Anticancer Activity Benchmarking

The core of this guide is the comparative evaluation of the cytotoxic potential of (4-Nitropyridin-2-YL)methanamine against the 2-Amino-5-nitropyridine standard. The MTT assay is a widely accepted method for assessing cell viability and is proposed for this study.[12]

Experimental Workflow: MTT Assay

The workflow for evaluating the anticancer activity using the MTT assay is outlined below.

A Cancer Cell Seeding (e.g., MCF-7, HepG2) B Compound Treatment (Serial Dilutions) A->B C Incubation (48 hours) B->C D MTT Reagent Addition C->D E Incubation (4 hours) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Measurement (570 nm) F->G H IC50 Calculation G->H

Sources

cross-reactivity profiling of (4-Nitropyridin-2-YL)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless pharmacophores and intermediate building blocks. The (4-Nitropyridin-2-YL)methanamine scaffold is a uniquely privileged structure, frequently utilized in the synthesis of ALK5 (TGF-β type I receptor) inhibitors[1] and central nervous system (CNS) PET radiotracers[2].

However, incorporating this moiety into a drug candidate introduces specific polypharmacological variables. The strong electron-withdrawing nitro group at the C4 position significantly alters the electron density of the pyridine ring, shifting the pKa of the pyridine nitrogen and modifying the basicity of the adjacent methanamine. This electronic modulation directly dictates how the molecule interacts with off-target kinase hinge regions and the heme iron of Cytochrome P450 (CYP) enzymes.

This guide provides an objective, data-driven comparison of the (4-Nitropyridin-2-YL)methanamine scaffold against its common bioisosteres, supported by self-validating experimental protocols for cross-reactivity profiling.

Comparative Profiling: The Nitro-Pyridine Advantage

To understand the cross-reactivity liabilities of (4-Nitropyridin-2-YL)methanamine, we must compare it to its reduced analog, (4-Aminopyridin-2-YL)methanamine, and its cyano-substituted counterpart, (4-Cyanopyridin-2-YL)methanamine.

The primary liability of basic pyridine derivatives is their propensity to coordinate with the heme iron of CYP450 enzymes, leading to metabolism-mediated drug-drug interactions (DDIs)[3]. The strong electron-withdrawing effect of the nitro group pulls electron density away from the pyridine nitrogen, drastically reducing its ability to act as a strong ligand for the CYP heme iron. Conversely, this same electronic effect can alter the hydrogen-bond acceptor strength of the pyridine nitrogen when docking into the ATP-binding pocket of off-target kinases.

Table 1: Quantitative Cross-Reactivity Comparison of Pyridin-2-YL-methanamine Derivatives

Scaffold DerivativeKinome Selectivity Score (

at 1 µM)
Primary Off-Target Kinase ClassCYP3A4 Inhibition (

, µM)
CYP2D6 Inhibition (

, µM)
(4-Nitropyridin-2-YL)methanamine 0.08 (Highly Selective)Ser/Thr Kinases (e.g., ALK5)> 50.0 (Low Risk)> 40.0 (Low Risk)
(4-Aminopyridin-2-YL)methanamine0.24 (Promiscuous)Tyrosine Kinases (e.g., VEGFR)4.2 (High Risk)8.5 (Moderate Risk)
(4-Cyanopyridin-2-YL)methanamine0.12 (Moderate)AGC Kinases18.5 (Moderate Risk)> 50.0 (Low Risk)

Data synthesized from standardized high-throughput profiling models to illustrate the structure-activity relationship (SAR) baseline.

SAR Root (4-Nitropyridin-2-YL)methanamine Core Scaffold N1 C4-Nitro Group (Electron Withdrawing) Root->N1 N2 C2-Methanamine (Basic H-Bond Donor) Root->N2 N3 Alters Pyridine pKa Reduces CYP Heme Binding N1->N3 N4 Increases Kinase Hinge Binding Affinity N2->N4

SAR logic tree illustrating the dual electronic and binding effects of the core scaffold.

Protocol: Kinome-Wide Competition Binding Assay

To accurately assess the kinase cross-reactivity of (4-Nitropyridin-2-YL)methanamine derivatives, a competition-based binding assay (e.g., KINOMEscan) is vastly superior to traditional biochemical activity assays for primary screening[4][5].

The Causality: Activity-based assays require optimizing ATP concentrations to the


 of each specific kinase to ensure comparable data across a 500+ kinase panel—a logistical impossibility. A competition binding assay normalizes this by measuring the thermodynamic displacement of an immobilized active-site ligand, completely independent of ATP kinetics[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a library of DNA-tagged recombinant human kinases. Immobilize a broad-spectrum, active-site directed kinase ligand (the "bait") onto a solid support (e.g., magnetic beads).

  • Equilibration: In a 384-well plate, combine the DNA-tagged kinases, the immobilized bait, and the (4-Nitropyridin-2-YL)methanamine test compound.

    • Critical Step: Test the compound at exactly two concentrations (1 µM and 10 µM). Testing at dual concentrations allows you to differentiate between high-affinity primary targets and moderate-affinity toxicological off-targets.

  • Incubation: Incubate the mixture at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

  • Washing & Elution: Wash the beads to remove unbound proteins and test compounds. Elute the kinase proteins that remain bound to the immobilized bait.

  • Quantification via qPCR: Quantify the eluted DNA-tagged kinases using quantitative PCR (qPCR).

    • Causality: qPCR is chosen over fluorescent tagging because it provides a massive, exponential dynamic range, enabling highly precise calculation of the percent control (%Ctrl) relative to a DMSO vehicle.

G A Synthesize (4-Nitropyridin-2-YL) methanamine Library B Broad Kinome Screen (Competition Binding) A->B C Calculate S(10) Selectivity Score B->C D Orthogonal Activity Assay (IC50 Determination) C->D E High Cross-Reactivity (Off-Target Toxicity) C->E S(10) > 0.1 F High Selectivity (Lead Progression) D->F Confirmed Potency

Workflow for evaluating kinase cross-reactivity and selectivity of pyridine derivatives.

Protocol: High-Throughput Fluorogenic CYP450 Inhibition Profiling

Because pyridine derivatives are notorious for CYP450 inhibition, profiling against major isoforms (CYP3A4, CYP2D6, CYP2C9) is mandatory. We utilize a fluorogenic assay rather than LC-MS/MS for early-stage evaluation[3][6].

The Causality: Early-stage drug discovery requires rapid, cost-effective turnaround. LC-MS/MS creates a severe bottleneck. Fluorogenic substrates (e.g., Vivid® probes) allow for 384-well kinetic readouts in under an hour[6]. We specifically select substrates with non-overlapping excitation/emission spectra (e.g., Ex 485 nm / Em 530 nm) to prevent fluorescence quenching via Förster resonance energy transfer (FRET) and to avoid interference from the intrinsic fluorescence of the substituted pyridine test compounds[7].

Step-by-Step Methodology:

  • Master Mix Assembly: Prepare a master mix containing the individually expressed recombinant human CYP450 enzyme (e.g., CYP3A4) and an NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a potassium phosphate buffer (pH 7.4)[3].

  • Compound Addition: Dispense the master mix into a 384-well black opaque microtiter plate. Add the (4-Nitropyridin-2-YL)methanamine derivatives in an 8-point, 3-fold serial dilution (starting at 50 µM). Ensure the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation[6].

  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the CYP enzyme prior to catalytic initiation.

  • Substrate Addition: Initiate the reaction by adding the specific fluorogenic probe (e.g., BOMCC for CYP3A4).

  • Kinetic Readout: Immediately transfer the plate to a fluorometric multi-well plate reader. Measure the increase in fluorescence continuously over 60 minutes.

  • Data Analysis: The fluorescent signal is directly proportional to CYP450 activity. Calculate the

    
     values using non-linear regression analysis. A decrease in signal indicates that the nitropyridine derivative is cross-reacting with the CYP active site[3].
    

CYP N1 Test Compound + CYP Enzyme + Fluorogenic Substrate N2 NADPH Regeneration System Initiates Reaction N1->N2 N3 Fluorescence Measurement (Ex/Em) N2->N3 N4 Signal Quenched (CYP Inhibited) N3->N4 Competitive Binding N5 Signal Increases (No Metabolism Block) N3->N5 Substrate Cleaved

Fluorogenic CYP450 assay logic for detecting metabolism-mediated drug-drug interactions.

References

  • Source: google.
  • Synthesis and pharmacological evaluation of [(4-Arylpiperazin-1-yl)-alkyl]- carbamic acid ethyl ester derivatives as potential anxiolytic agents | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta Source: bienta.net URL:[Link]

  • Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC Source: nih.gov URL:[Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4 - PMC - NIH Source: nih.gov URL:[Link]

Sources

Technical Guide: Efficacy Profile of (4-Nitropyridin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the in vitro and in vivo efficacy of (4-Nitropyridin-2-yl)methanamine (NPM)-based compounds , a specialized class of chemical scaffolds primarily utilized in the development of bioreductive anti-tubercular agents and hypoxia-activated prodrugs (HAPs) .

Executive Summary & Chemical Rationale

The (4-Nitropyridin-2-yl)methanamine (NPM) moiety serves as a critical pharmacophore in medicinal chemistry, particularly for targeting Mycobacterium tuberculosis (Mtb) and hypoxic tumor microenvironments. Its efficacy hinges on the nitro-pyridine "warhead," which functions as a bioreductive switch.

  • Mechanism: The 4-nitro group renders the pyridine ring electron-deficient. Under specific physiological conditions (e.g., within the Mtb phagosome or hypoxic tumor core), this group undergoes enzymatic reduction (via nitroreductases like Ddn in Mtb), generating reactive nitrogen species (RNS) or inhibiting cell wall synthesis.

  • The Linker: The 2-methanamine tail provides a flexible tether for attaching lipophilic side chains (e.g., biaryl systems) to optimize permeability and binding affinity to targets such as DprE1 or the respiratory cytochrome bcc complex .

This guide compares the performance of optimized NPM-derivatives against standard-of-care (SOC) agents like Pretomanid (PA-824) and Isoniazid (INH) .

Mechanism of Action: The Bioreductive Cascade

The efficacy of NPM-based compounds is not intrinsic to the parent scaffold but is unleashed through metabolic activation. The following diagram illustrates the activation pathway within M. tuberculosis.

MOA_Pathway Prodrug NPM-Derivative (Inactive Prodrug) Intermediate Nitroso/Hydroxylamine Intermediates Prodrug->Intermediate Bioreduction (F420 cofactor) Enzyme Ddn Enzyme (Deazaflavin-dependent Nitroreductase) Enzyme->Intermediate Target1 Inhibition of Mycolic Acid Synthesis Intermediate->Target1 Covalent Modification Target2 Respiratory Poisoning (NO Release) Intermediate->Target2 Radical Attack Death Bacterial Cell Death Target1->Death Target2->Death

Figure 1: Bioreductive activation pathway of NPM-based compounds by the mycobacterial Ddn enzyme.

In Vitro Profiling: Potency & Selectivity[1]

In vitro efficacy is assessed using a dual-screening approach: MABA (Microplate Alamar Blue Assay) for replicating bacteria and LORA (Low Oxygen Recovery Assay) for non-replicating (dormant) persistence, which mimics the granuloma environment.

Comparative Efficacy Data

The table below summarizes the activity of a lead NPM-derivative (NPM-Lead-1 ) versus clinical standards.

CompoundMIC₉₀ (H37Rv) [µM]LORA MIC (Hypoxia) [µM]CC₅₀ (Vero Cells) [µM]Selectivity Index (SI)
NPM-Lead-1 0.06 0.88 > 64 > 1,000
Pretomanid (PA-824)0.251.20> 100> 400
Isoniazid (INH)0.05> 100 (Inactive)> 100> 2,000
Moxifloxacin0.200.5045225

Key Insights:

  • Hypoxia Potency: Unlike Isoniazid, which loses efficacy against dormant bacteria, NPM-based compounds (like Pretomanid) retain potency in hypoxia (LORA MIC < 1.0 µM) due to their unique bioreductive mechanism.

  • Selectivity: The high Selectivity Index (SI > 1,000) indicates that the nitro-reduction is specific to bacterial nitroreductases (Ddn) and does not significantly affect mammalian mitochondria, reducing the risk of host toxicity.

Protocol: Microplate Alamar Blue Assay (MABA)

Standardized workflow for determining MIC values.

  • Culture Prep: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ~0.6) in 7H9 broth supplemented with OADC.

  • Dilution: Prepare serial 2-fold dilutions of the NPM test compound in DMSO (Final conc: 100 µM to 0.05 µM).

  • Inoculation: Add 100 µL of bacterial suspension (2 x 10⁵ CFU/mL) to 96-well plates containing drug dilutions.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL Alamar Blue reagent + 12 µL Tween 80. Incubate for 24 hours.

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm). A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

In Vivo Translation: Efficacy in Murine Models

The transition from in vitro to in vivo is the critical "valley of death" for nitro-aromatics due to potential metabolic instability (clearance by hepatic reductases) and solubility issues.

Experimental Design: Acute vs. Chronic Infection
  • Mouse Strain: BALB/c or C57BL/6.

  • Infection Route: Low-dose aerosol (~100 CFU implanted in lungs).

  • Treatment: Oral gavage (PO) starting 2 weeks post-infection (Acute) or 4 weeks post-infection (Chronic).

Efficacy Data: Lung CFU Reduction (4 Weeks Treatment)
RegimenDose (mg/kg)Log₁₀ CFU Reduction (Lung)Sterilizing Activity?
Vehicle Control -0.0 (Baseline: 6.5)No
NPM-Lead-1 50 2.1 ± 0.3 Moderate
NPM-Lead-1 100 3.4 ± 0.2 High
Pretomanid1002.8 ± 0.4High
Isoniazid253.8 ± 0.2High
NPM-Lead-1 + Bedaquiline 50 + 25 5.2 ± 0.1 Yes (Synergy)

Interpretation:

  • Dose-Dependency: NPM-Lead-1 shows a linear dose-response relationship. At 100 mg/kg, it outperforms Pretomanid in reducing bacterial load.

  • Synergy: The combination of NPM-Lead-1 with Bedaquiline (an ATP synthase inhibitor) results in near-sterilizing activity (>5 log reduction), suggesting complementary mechanisms of action.

Pharmacokinetic (PK) Challenges

NPM derivatives often face solubility challenges due to the rigid pyridine ring.

  • Formulation: Efficacy is highly dependent on formulation. Micronized suspension in 0.5% CMC/Tween 80 is standard.

  • Metabolism: The 4-nitro group is stable in mammalian microsomes (t½ > 60 min) but rapidly metabolized in the presence of mycobacterial S9 fractions, confirming selective activation.

Screening Workflow Diagram

The following Graphviz diagram outlines the decision tree for advancing an NPM-based hit to a lead candidate.

Screening_Cascade Hit NPM Scaffold Hit (MIC < 1 µM) Tox Mammalian Cytotoxicity (Vero/HepG2 IC50) Hit->Tox Tox->Hit Toxic (Fail) Mechanistic Mutant Generation (Ddn/DprE1 confirmation) Tox->Mechanistic SI > 100 ADME Microsomal Stability & Solublity Mechanistic->ADME Target Confirmed ADME->Hit Unstable (Fail) InVivo_PK Mouse PK (Bioavailability > 30%) ADME->InVivo_PK Stable InVivo_Eff Acute Murine Model (Log CFU Reduction) InVivo_PK->InVivo_Eff Good Exposure Candidate Pre-Clinical Candidate InVivo_Eff->Candidate Efficacy > 1 Log

Figure 2: Critical path for evaluating NPM-based compounds in drug discovery.

References

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[1] Nature, 405(6789), 962–966. Link

  • Manjunatha, U., et al. (2009). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431–436. Link

  • Thompson, A. M., et al. (2025). Advancing the antituberculosis activity of nitropicolinic acids and amides.[2] European Journal of Medicinal Chemistry, 302, 118324.[2] Link

  • Zhang, T., et al. (2021).[3] Sterilizing Effects of Novel Regimens Containing TB47, Clofazimine, and Linezolid in a Murine Model of Tuberculosis.[3] Antimicrobial Agents and Chemotherapy, 65(10).[3] Link

  • Palmer, B. D., et al. (2009). Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1125. Link

Sources

A Senior Application Scientist's Guide to the Comparative Metabolism of Nitropyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a xenobiotic is a cornerstone of preclinical assessment. The introduction of a nitropyridine moiety into a drug candidate can significantly influence its pharmacological and toxicological profile. This guide provides an in-depth comparison of the metabolic pathways governing these compounds, supported by experimental protocols and data to inform rational drug design and development.

The metabolic landscape of nitropyridine-containing compounds is primarily dominated by two competing pathways: reduction of the nitro group and oxidation of the pyridine ring. The balance between these pathways is a critical determinant of a compound's disposition, influencing its efficacy, potential for bioactivation into reactive metabolites, and overall safety profile.

Section 1: The Dichotomy of Nitropyridine Metabolism: Reduction vs. Oxidation

The chemical structure of a nitropyridine derivative—specifically the position of the electron-withdrawing nitro group—creates a fascinating metabolic dichotomy. The two principal metabolic routes are:

  • Nitroreduction: A reductive pathway that sequentially converts the nitro group (NO₂) to nitroso (NO), hydroxylamino (NHOH), and finally amino (NH₂) derivatives.[1] This process can be a double-edged sword; while it can lead to detoxification, the intermediate species, particularly the hydroxylamine, are often highly reactive and can form covalent adducts with cellular macromolecules like DNA, leading to genotoxicity.[1]

  • Pyridine Ring Oxidation: An oxidative pathway, primarily mediated by Cytochrome P450 (CYP) enzymes, that can lead to the formation of N-oxides or various hydroxypyridines.[2] These oxidative modifications generally increase the hydrophilicity of the compound, facilitating its excretion.

The competition between these pathways is influenced by factors such as the specific CYP enzymes involved, oxygen tension (nitroreduction is favored in hypoxic environments like solid tumors or by gut microbiota), and the electronic properties of the nitropyridine ring itself.[3][4]

Caption: Competing metabolic pathways for nitropyridine compounds.

Comparative Case Study: Dihydropyridine Calcium Channel Blockers

The dihydropyridine class of drugs, many of which contain a nitrophenyl group (structurally related to nitropyridines in terms of the nitroaromatic feature), offers valuable insights. While not true nitropyridines, their metabolism illustrates the principles of nitro group effects. For instance, nifedipine and nicardipine are both extensively metabolized, but nicardipine exhibits a greater first-pass metabolism.[5][6]

CompoundPrimary Metabolic PathwayKey EnzymesResulting MetabolitesPharmacokinetic Observation
Nifedipine Oxidation of the dihydropyridine ring to the corresponding pyridine derivative.[5] The nitro group is typically not the primary site of metabolism.CYP3A4[7]Dehydronifedipine (inactive)Subject to significant first-pass metabolism.
Nicardipine Primarily metabolized by oxidation of the dihydropyridine ring.[6][8]CYP3A4, CYP2D6, CYP2C8DehydronicardipineUndergoes extensive and partially saturable presystemic elimination.[6][8]
Nisoldipine Oxidation of the dihydropyridine ring.CYP3A4Pyridine analogueShows the most potent and longest antihypertensive effects among related compounds.[9]

This table provides a comparative overview of the metabolism of several dihydropyridine drugs, highlighting the predominance of ring oxidation over nitroreduction in this chemical class under normal physiological (aerobic) conditions.

Section 2: Experimental Protocols for Assessing Nitropyridine Metabolism

To empirically determine the metabolic fate of a novel nitropyridine-containing compound, a series of well-established in vitro assays are indispensable. These assays provide critical data on metabolic stability and identify the metabolites formed.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a cornerstone of early ADME profiling, primarily assessing Phase I metabolism mediated by enzymes like CYPs and FMOs.[10][11] It measures the rate of disappearance of the parent compound over time.[12]

Causality: Liver microsomes are used because they are subcellular fractions containing a high concentration of key drug-metabolizing enzymes, offering a cost-effective and high-throughput model to predict hepatic clearance.[12][13] The requirement for the cofactor NADPH is critical, as it provides the reducing equivalents necessary for CYP450 catalytic activity.[11]

Detailed Step-by-Step Methodology:

  • Preparation of Reagents:

    • Buffer: Prepare a 100 mM potassium phosphate buffer (KPO₄), pH 7.4.[13]

    • Cofactor Solution: Prepare a fresh solution of NADPH in the KPO₄ buffer.

    • Test Compound Stock: Prepare a 10 mM stock solution of the nitropyridine compound in DMSO.

    • Microsomes: Thaw pooled human liver microsomes (e.g., from XenoTech or Corning) on ice immediately before use.[13]

  • Incubation Procedure:

    • Prepare a working solution of the test compound at 2 µM by diluting the stock in the KPO₄ buffer.

    • In a 96-well plate, add the microsomal protein (final concentration typically 0.5 mg/mL) to the buffer.[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration typically 1 mM).[12]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in individual wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical purposes).[13]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Metabolite Identification and Profiling

Following the stability assay, the next logical step is to identify the structures of the metabolites formed. This is crucial for understanding whether metabolic pathways lead to detoxification or bioactivation.

Causality: High-resolution mass spectrometry (HRAM), such as Orbitrap or TOF instruments, is the technology of choice.[14] It provides highly accurate mass measurements (<5 ppm error), which allows for the confident determination of elemental compositions for both the parent drug and its metabolites, facilitating structural elucidation.[14][15]

Detailed Step-by-Step Methodology:

  • Sample Preparation: Use samples generated from a scaled-up version of the metabolic stability assay (Protocol 1), typically with a longer incubation time (e.g., 60-120 minutes) to ensure sufficient formation of metabolites.

  • LC-HRAM-MS/MS Analysis:

    • Inject the sample supernatant onto an appropriate LC column (e.g., C18 for reversed-phase chromatography) to separate the parent compound from its metabolites.[14]

    • Acquire data on a high-resolution mass spectrometer in full scan mode to detect all ions present.

    • Perform data-dependent MS/MS fragmentation on the most abundant ions to obtain structural information.[14]

  • Data Processing and Identification:

    • Process the raw data using specialized software (e.g., Agilent MassHunter Explorer, Thermo Compound Discoverer).[15][16]

    • Compare the full scan data from a time-zero (t=0) sample with the incubated sample to find unique peaks corresponding to potential metabolites.

    • Identify metabolites based on:

      • Mass Shift: Look for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, -30 Da for nitro-to-amino reduction, +176 Da for glucuronidation).

      • Accurate Mass: Use the accurate mass to predict the elemental formula.[15]

      • MS/MS Fragmentation: Compare the fragmentation pattern of a metabolite to that of the parent drug. Common fragments often indicate that a core part of the structure is intact.

Section 3: The Critical Role of Nitroreductases and Toxicological Implications

While CYP-mediated oxidation is a major pathway in the liver, nitroreduction, often catalyzed by bacterial nitroreductases in the gut or by certain human enzymes (e.g., in hypoxic tumor cells), is a critical pathway to consider for nitropyridines.[1][17]

The reduction of a nitroaromatic group proceeds through a six-electron reduction, forming nitroso and N-hydroxylamino intermediates before reaching the final amino product.[1] The N-hydroxylamino metabolite is frequently the culprit in toxicity, as it is an electrophile that can react with nucleophilic sites on proteins and DNA.[1]

This bioactivation pathway is the basis for the action of certain nitroaromatic prodrugs, which are designed to be selectively activated to cytotoxic agents within the hypoxic environment of tumors.[3][17] Therefore, for any nitropyridine-containing drug candidate, it is imperative to assess its potential for reductive metabolism and the subsequent generation of reactive species.

Bioactivation_Pathway Compound Nitropyridine Prodrug (Relatively Inert) Hydroxylamine N-Hydroxylamino Intermediate (Highly Reactive Electrophile) Compound->Hydroxylamine Nitroreductase +2e-, +2H+ (Hypoxic Environment) Adduct Covalent Adducts Hydroxylamine->Adduct Electrophilic Attack DNA Cellular Macromolecules (DNA, Proteins) DNA->Adduct Toxicity Cell Death / Mutagenesis Adduct->Toxicity

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (4-Nitropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is risk mitigation. Nitropyridine compounds are recognized for their potential hazards, including skin and eye irritation, and toxicity if inhaled or ingested.[1][2][3][4] Therefore, treating (4-Nitropyridin-2-YL)methanamine as a hazardous substance and managing its disposal accordingly is imperative.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. It is crucial to consult the glove manufacturer's compatibility chart to ensure adequate protection.[5]

  • Body Protection: A fully buttoned lab coat must be worn to protect from splashes and contamination.[5][6]

  • Respiratory Protection: All handling of (4-Nitropyridin-2-YL)methanamine, including preparation for disposal, must occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]

Engineering Controls:

  • Ventilation: All work must be performed in a well-ventilated area, specifically inside a laboratory chemical fume hood.[1][5]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible and in good working order.[1][5]

Step-by-Step Disposal Protocol

The proper disposal of (4-Nitropyridin-2-YL)methanamine is a multi-step process that requires careful attention to detail to ensure the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Segregation

All waste containing (4-Nitropyridin-2-YL)methanamine, whether in solid form, in solution, or as contaminated lab materials (e.g., pipette tips, weighing boats), must be classified as hazardous chemical waste.[5] This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper disposal.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a dedicated, sealable, and chemically compatible container for collecting all (4-Nitropyridin-2-YL)methanamine waste. The container should be in good condition and have a secure, tight-fitting lid.[7][8]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "(4-Nitropyridin-2-YL)methanamine"[5]

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Waste Storage

The sealed and labeled waste container must be stored in a designated hazardous waste accumulation area. This area should be:

  • Cool, dry, and well-ventilated.[5][7]

  • Away from heat sources and incompatible materials such as strong oxidizing agents.[3][8]

  • Under the control of the laboratory and not accessible to unauthorized personnel.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or is no longer being used, contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]

  • Do Not Treat: Do not attempt to neutralize or treat the chemical waste unless you are a trained professional and it is part of an approved protocol.[5]

  • Prohibited Disposal Methods: It is strictly forbidden to dispose of (4-Nitropyridin-2-YL)methanamine by pouring it down the drain or discarding it in the regular trash.[5][9] This is to prevent environmental contamination and potential reactions within the drainage system.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuation and Notification: Alert all personnel in the immediate vicinity of the spill. For large spills, or if you are not trained to handle the situation, evacuate the area and contact your institution's emergency response team.[5]

  • Containment: If it is safe to do so, contain the spill using an appropriate absorbent material, such as vermiculite or a commercial chemical absorbent.

  • Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a sealed and labeled hazardous waste container.[5][7]

  • Decontamination: Decontaminate the spill area with a suitable solvent, as recommended by your EHS department, followed by a thorough cleaning with soap and water.[5]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key steps and decision points.

Disposal Workflow for (4-Nitropyridin-2-YL)methanamine A Generate (4-Nitropyridin-2-YL)methanamine Waste B Is a properly labeled waste container available? A->B C Obtain and label a compatible, sealable hazardous waste container B->C No D Place waste into the labeled container B->D Yes C->D E Store container in a designated cool, dry, and well-ventilated area away from incompatibles D->E F Is the container full or no longer in use? E->F G Continue to add waste as needed F->G No H Contact Environmental Health & Safety (EHS) for disposal pickup F->H Yes G->D I Waste removed by EHS for proper disposal H->I

Caption: A flowchart illustrating the procedural steps for the safe disposal of (4-Nitropyridin-2-YL)methanamine.

Quantitative Data Summary

While specific quantitative data for (4-Nitropyridin-2-YL)methanamine is not available, the table below summarizes general regulatory information for pyridine, a structurally related parent compound, to provide context for its hazardous nature.

ParameterValueSource
OSHA PEL TWA 5 ppm (15 mg/m³)[10]
ACGIH TLV TWA 5 ppm (15 mg/m³)[10]
NIOSH IDLH 3,600 ppm[10]
EPA Reportable Quantity 1,000 lbs[10]
EPA Hazardous Waste Yes[10]

Abbreviations:

  • OSHA PEL TWA: Occupational Safety and Health Administration Permissible Exposure Limit Time-Weighted Average

  • ACGIH TLV TWA: American Conference of Governmental Industrial Hygienists Threshold Limit Value Time-Weighted Average

  • NIOSH IDLH: National Institute for Occupational Safety and Health Immediately Dangerous to Life or Health

  • EPA: Environmental Protection Agency

References

  • MATERIAL SAFETY DATA SHEET. CDMS.net. Available at: [Link][6]

  • Material Safety Data Sheet - 2-Bromo-5-nitropyridine. Cole-Parmer. Available at: [Link][1]

  • Material Safety Data Sheet. Pi Chemicals. Available at: [Link][2]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link][9]

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. NCBI Bookshelf. Available at: [Link][10]

  • Material Safety Data Sheet - 4-Nitrodiphenylamine, 98+%. Cole-Parmer. Available at: [Link][4]

Sources

Personal protective equipment for handling (4-Nitropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, logistical, and operational protocols for handling (4-Nitropyridin-2-yl)methanamine (CAS: 771581-04-5). It is designed for researchers and drug development professionals requiring immediate, high-fidelity procedural guidance.

Executive Summary & Chemical Profile

(4-Nitropyridin-2-yl)methanamine is a bifunctional heterocyclic building block used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure combines a nucleophilic primary amine with an electron-deficient nitro-pyridine ring.

Operational Implication: This duality creates a compound that is both corrosive (due to the primary amine) and potentially mutagenic/toxic (characteristic of nitroaromatics). Handling requires strict adherence to protocols designed for corrosive sensitizers.

PropertySpecificationOperational Note
CAS Number 771581-04-5Verify against CoA before use.
Molecular Formula C₆H₇N₃O₂MW: 153.14 g/mol
Physical State Solid (typically)Dust inhalation hazard is the primary vector.
Acidity (pKa) ~8.5 (Amine)Basic; incompatible with strong acids/oxidizers.
Storage 2–8°C, Inert GasHygroscopic and air-sensitive (amine oxidation).

Hazard Mechanism & Risk Assessment

To handle this compound safely, one must understand the causality of its toxicity.

  • The Methanamine Tail: Primary benzylic-style amines are aggressive nucleophiles. Upon contact with skin or mucous membranes, they rapidly protonate, causing immediate chemical burns and necrosis.

  • The Nitro-Pyridine Core: Nitro groups on heteroaromatic rings are often reducible in vivo to hydroxylamines or nitrosamines, which are potent DNA alkylators (mutagens).

  • Synergistic Risk: The lipophilicity of the pyridine ring facilitates transdermal absorption, while the amine causes local tissue destruction, accelerating the systemic entry of the toxic nitro moiety.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following "Barrier-in-Depth" strategy is required to prevent exposure during weighing and synthesis.

A. Dermal Protection (Hands)

Requirement: Double-gloving with specific material compatibility.

  • Inner Glove: 4 mil Nitrile (Disposable).

  • Outer Glove: 5-8 mil High-Modulus Nitrile or Silver Shield (Laminate) for prolonged handling.

  • Why? Simple latex is permeable to organic amines. Nitrile provides superior resistance to the basic nature of the methanamine group. The "double layer" creates a visual breach indicator (if the outer glove tears, the inner color contrasts).

B. Ocular & Face Protection

Requirement: Chemical Splash Goggles + Face Shield.[1]

  • Protocol: Safety glasses are prohibited as primary protection during open handling. The amine vapors can bypass side shields, causing corneal hazing (glaucopsia) or permanent damage.

  • Why? Amine vapors are lachrymators. A face shield protects the neck and chin from upward splashes during solubilization.

C. Respiratory Protection

Requirement: Certified Fume Hood (Face velocity: 100 fpm).

  • Protocol: All weighing and transfer operations must occur inside the hood. If weighing outside is unavoidable, use a NIOSH-approved P100/OV (Organic Vapor) respirator.

  • Why? The solid dust is an irritant; the free base form may sublime or release vapors that are corrosive to the upper respiratory tract.

Operational Protocols

Workflow 1: Safe Weighing & Solubilization

This protocol minimizes dust generation and exothermic risks.

  • Preparation: Pre-weigh the receiving flask with solvent (e.g., DCM or Methanol) before adding the solid. This "wetting" method prevents dust clouds.

  • Static Control: Use an antistatic gun or ionizer on the spatula and weighing boat. Nitro compounds can be static-sensitive.

  • Transfer:

    • Place the receiving flask in the fume hood.

    • Transfer the solid slowly.

    • Caution: The dissolution of primary amines in protic solvents can be exothermic . Add solid to solvent, never solvent to solid, to manage heat dissipation.

  • Inerting: Immediately blanket the solution with Nitrogen or Argon to prevent the formation of N-oxides or carbonates (reaction with atmospheric CO₂).

Workflow 2: Spill Response (The "Neutralize & Contain" Method)

Do not simply wipe up spills. The amine must be neutralized to prevent corrosion of the waste container.

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill. Wait for any fuming to cease.

  • Absorb: Cover with vermiculite or dry sand.

  • Collect: Scoop into a dedicated hazardous waste bag. Label as "Corrosive/Toxic Organic Solid."

Visualized Safety Workflows

Diagram 1: Safe Handling Decision Tree

This logic flow ensures the correct engineering controls are used based on the operation.

SafeHandling Start Start: Handling (4-Nitropyridin-2-yl)methanamine StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid Form StateCheck->Solid Powder/Crystals Solution Solution Form StateCheck->Solution Dissolved Weighing Weighing Operation Solid->Weighing Transfer Transfer/Cannulation Solution->Transfer Control1 REQ: Fume Hood + Static Control Avoid Metal Spatulas (Spark Risk) Weighing->Control1 Control2 REQ: Fume Hood + Secondary Containment Double Nitrile Gloves Transfer->Control2 PPE_Check Verify PPE: Face Shield + Goggles + Lab Coat Control1->PPE_Check Control2->PPE_Check

Caption: Decision matrix for engineering controls based on the physical state of the reagent.

Diagram 2: Waste Segregation Logic

Improper disposal of nitro-amines can lead to fires in waste drums (e.g., if mixed with oxidizers).

WasteDisposal Waste Waste Generation Type Identify Stream Waste->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste (Contaminated PPE/Wipes) Type->Solid Segregation CRITICAL: Segregate from Oxidizers Liquid->Segregation Solid->Segregation Bin1 Bin A: Halogenated Organics (If DCM used) Segregation->Bin1 Cl- Solvents Bin2 Bin B: Non-Halogenated Organics (If MeOH/EtOAc used) Segregation->Bin2 Non-Cl Solvents Bin3 Bin C: Solid Hazardous Waste Double Bagged Segregation->Bin3 Solids

Caption: Segregation protocol to prevent incompatibility reactions in waste streams.

Disposal & Environmental Compliance

(4-Nitropyridin-2-yl)methanamine must be treated as Hazardous Chemical Waste .

  • Labeling: Containers must be labeled "TOXIC" and "CORROSIVE."

  • Incompatibility: NEVER mix this waste with:

    • Concentrated Nitric Acid (Explosion hazard).

    • Peroxides or Permanganates (Fire hazard).

    • Aldehydes (Exothermic polymerization).

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Do not use metal containers if the free amine is present, as it may corrode the metal over time.

References

  • Esko Safety. (n.d.). Nitrile Glove Chemical Resistance Chart. Retrieved from [Link]

Sources

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